EML741
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H49N5O2 |
|---|---|
Molecular Weight |
523.8 g/mol |
IUPAC Name |
2-cyclohexyl-7-methoxy-N-(1-propan-2-ylpiperidin-4-yl)-8-(3-pyrrolidin-1-ylpropoxy)-3H-1,4-benzodiazepin-5-amine |
InChI |
InChI=1S/C31H49N5O2/c1-23(2)36-17-12-25(13-18-36)33-31-26-20-29(37-3)30(38-19-9-16-35-14-7-8-15-35)21-27(26)34-28(22-32-31)24-10-5-4-6-11-24/h20-21,23-25H,4-19,22H2,1-3H3,(H,32,33) |
InChI Key |
CEYUGMZUIYBLTQ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
EML741: A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
EML741 is a potent and selective dual inhibitor of the histone lysine (B10760008) methyltransferases G9a and G9a-like protein (GLP), with secondary inhibitory activity against DNA methyltransferase 1 (DNMT1).[1] Developed through a scaffold hopping approach from a quinazoline-based inhibitor series to a novel benzodiazepine (B76468) chemotype, this compound exhibits high in vitro and cellular potency, improved permeability, and low cytotoxicity.[1][2] This document provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its primary effects through the inhibition of G9a and GLP, two key enzymes responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). This methylation is a critical epigenetic mark associated with transcriptional repression.[3] By inhibiting G9a/GLP, this compound prevents the formation of these repressive marks, leading to a more open chromatin state and the potential for re-expression of silenced genes.
Furthermore, this compound demonstrates a mixed mechanism of inhibition. It acts as a competitive inhibitor with respect to the histone substrate and a non-competitive inhibitor concerning the cofactor S-adenosyl-l-methionine (SAM).[2] This dualistic inhibition profile contributes to its high potency. The compound also inhibits DNMT1, an enzyme that maintains DNA methylation patterns, suggesting a synergistic potential in reactivating silenced tumor suppressor genes.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the potency and selectivity of this compound.
| Target | Parameter | Value | Reference |
| G9a/GLP | IC50 | 23 nM | [4][5] |
| G9a | Kd | 1.13 µM | [5] |
| DNMT1 | IC50 | 3.1 µM | [5] |
| DNMT3a | Activity | No effect | [5] |
| DNMT3b | Activity | No effect | [5] |
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Reference |
| Ki (competitive with substrate) | 13.8 ± 1.7 nM | [2] |
| Ki (non-competitive with SAM) | 3.6 ± 0.6 nM | [2] |
Table 2: Kinetic Parameters of this compound Inhibition of G9a
Signaling Pathway
The primary signaling pathway influenced by this compound is the epigenetic regulation of gene expression through histone and DNA methylation. The diagram below illustrates the central role of G9a/GLP and DNMT1 in this process and the points of intervention by this compound.
Caption: this compound inhibits G9a/GLP and DNMT1, preventing histone and DNA methylation.
Experimental Protocols
Mechanism of Action (MOA) Kinetic Studies
To elucidate the kinetic mechanism of G9a inhibition by this compound, a series of enzyme kinetic experiments were performed.[3]
Objective: To determine the pattern of inhibition of this compound with respect to both the histone H3 peptide substrate and the S-adenosyl-l-methionine (SAM) cofactor.
Methodology:
-
Assay: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for G9a was utilized.
-
Experimental Setup: Two sets of kinetic experiments were conducted.
-
Varying Substrate Concentration: The concentration of the histone H3 peptide was varied (e.g., 25, 37.5, 50, 100 nM) while the concentration of SAM was held constant. These experiments were repeated at different fixed concentrations of this compound (e.g., 0, 7.25, and 14.5 nM).[3]
-
Varying Cofactor Concentration: The concentration of SAM was varied while the concentration of the H3 peptide was kept constant. Similarly, these were performed across the same fixed concentrations of this compound.
-
-
Data Analysis: The resulting data were plotted using Michaelis-Menten kinetics (e.g., Lineweaver-Burk plots) to determine the mode of inhibition and calculate the inhibition constants (Ki).
Caption: Workflow for determining the kinetic mechanism of this compound on G9a.
In Vitro IC50 Determination
Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of G9a/GLP and DNMT1.
Methodology:
-
Enzyme and Substrates: Recombinant human G9a/GLP or DNMT1 enzymes were used with their respective substrates (e.g., biotinylated histone H3 peptide for G9a/GLP and a suitable DNA substrate for DNMT1) and the cofactor SAM.
-
Inhibitor Concentrations: A serial dilution of this compound was prepared to test a range of concentrations.
-
Reaction: The enzyme, substrates, and varying concentrations of this compound were incubated under optimal assay conditions (buffer, temperature, and time).
-
Detection: The enzymatic activity was measured using an appropriate detection method, such as radioisotope incorporation or fluorescence/luminescence-based assays (e.g., AlphaLISA).
-
Data Analysis: The percentage of inhibition for each this compound concentration was calculated relative to a control without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, was determined by fitting the data to a dose-response curve.
Conclusion
This compound is a well-characterized chemical probe with a distinct mechanism of action targeting key epigenetic regulators. Its dual inhibition of G9a/GLP and DNMT1, combined with a favorable pharmacokinetic profile, makes it a valuable tool for studying the roles of these enzymes in health and disease. The detailed understanding of its inhibitory kinetics provides a solid foundation for its application in preclinical studies and as a starting point for the development of novel epigenetic-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Novel Chemotype of Histone Lysine Methyltransferase EHMT1/2 (GLP/G9a) Inhibitors: Rational Design, Synthesis, Biological Evaluation, and Co-crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysine methyltransferase inhibitors: where we are now - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
EML741 G9a/GLP inhibitor selectivity
An In-depth Technical Guide on the Selectivity of the G9a/GLP Inhibitor EML741
Introduction
The histone lysine (B10760008) methyltransferases G9a (EHMT2) and G9a-like protein (GLP, EHMT1) are crucial epigenetic regulators that primarily catalyze the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[1][2] These marks are hallmarks of transcriptional repression and are associated with gene silencing.[3] G9a and GLP exist and function as a heteromeric complex in vivo.[2] Given their role in various physiological and pathological processes, including cancer, the development of potent and selective inhibitors for G9a and GLP is of significant therapeutic interest.[4][5] this compound (also known as compound 12a) is a novel, potent inhibitor of G9a/GLP with a distinct benzodiazepine (B76468) scaffold.[6][7] This document provides a detailed technical overview of the selectivity profile of this compound, including quantitative data, experimental methodologies, and relevant biological pathways.
Quantitative Selectivity Profile of this compound
This compound demonstrates high potency against the G9a/GLP complex and exhibits selectivity over other methyltransferases. The following tables summarize the available quantitative data for this compound's inhibitory activity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Assay Type | Value | Reference |
| G9a | IC50 | 23 nM | [8] |
| G9a | Kd | 1.13 µM | [8] |
| DNMT1 | IC50 | 3.1 µM | [8] |
| DNMT3a | Activity | No effect | [8] |
| DNMT3b | Activity | No effect | [8] |
Table 2: Percent Inhibition by this compound in Biochemical Assays
| Target Enzyme | This compound Concentration | Percent Inhibition | Reference |
| G9a | 10 µM | 97% | [6][8] |
| G9a | 25 µM | 98% | [6][8] |
| GLP | 10 µM | 95% | [6][8] |
| GLP | 25 µM | 98% | [6][8] |
Signaling Pathway and Mechanism of Action
G9a and GLP function as a heterodimer to methylate H3K9, leading to gene silencing. This process can be independent of or in concert with DNA methylation. This compound inhibits the catalytic activity of the G9a/GLP complex, thereby preventing the methylation of H3K9 and reactivating the expression of target genes.
Experimental Protocols
The characterization of this compound's selectivity involves a series of biochemical and cellular assays. Below are detailed methodologies for key experiments.
Biochemical Inhibition Assay (Scintillation Proximity Assay)
This assay quantitatively measures the enzymatic activity of G9a/GLP by detecting the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a histone H3 peptide substrate.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing the G9a or GLP enzyme, a biotinylated H3 peptide substrate, and the inhibitor (this compound) at various concentrations.
-
Initiation: Start the enzymatic reaction by adding ³H-SAM.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 23°C) for a specific duration (e.g., 60 minutes).
-
Termination: Stop the reaction by adding an excess of unlabeled SAM.
-
Detection: Add streptavidin-coated SPA beads. The biotinylated peptide substrate binds to the beads, bringing the incorporated tritium (B154650) label into close proximity, which generates a detectable light signal.
-
Data Analysis: Measure the signal using a scintillation counter. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Potency Assay (In-Cell Western)
This assay assesses the ability of this compound to inhibit G9a/GLP activity within a cellular context by measuring the levels of the H3K9me2 mark.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of this compound for a specified period (e.g., 48-72 hours).[5]
-
Fixation and Permeabilization: Fix the cells with formaldehyde (B43269) and then permeabilize them with a detergent (e.g., Triton X-100) to allow antibody entry.
-
Blocking: Block non-specific antibody binding using a blocking buffer (e.g., BSA or non-fat milk).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for H3K9me2 and a normalization antibody (e.g., total Histone H3 or a housekeeping protein).
-
Secondary Antibody Incubation: Wash the cells and incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and IRDye 680RD).
-
Imaging and Quantification: Scan the plate using an infrared imaging system. Quantify the fluorescence intensity for both the target (H3K9me2) and normalization signals.
-
Data Analysis: Normalize the H3K9me2 signal to the total histone signal. Calculate the EC50 value by plotting the normalized signal against the inhibitor concentration.
Cytotoxicity Assay (Resazurin Reduction Assay)
This assay evaluates the toxicity of this compound on cultured cells by measuring their metabolic activity.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with a range of this compound concentrations.
-
Incubation: Incubate the cells for a period that corresponds to the cellular potency assay (e.g., 72 hours).
-
Reagent Addition: Add resazurin (B115843) solution to each well. Viable, metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin (B1680543).
-
Incubation: Incubate for 1-4 hours to allow for color development.
-
Measurement: Measure the fluorescence or absorbance of the resorufin product using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to an untreated control and determine the CC50 (50% cytotoxic concentration).
Experimental and Logic Workflows
The following diagrams illustrate the workflow for assessing inhibitor selectivity and the logical relationship of this compound's mechanism of action.
Conclusion
This compound is a potent and selective inhibitor of the G9a/GLP histone methyltransferase complex.[6] It exhibits a strong inhibitory effect on its primary targets with a clear selectivity margin over DNA methyltransferases like DNMT1 and shows no activity against DNMT3a/3b.[8] Furthermore, this compound is characterized by low cell toxicity and favorable permeability properties, making it a valuable chemical probe for studying the biological functions of G9a/GLP and a promising candidate for further therapeutic development.[6][7][8] The experimental protocols outlined provide a robust framework for evaluating the selectivity and cellular efficacy of G9a/GLP inhibitors.
References
- 1. A case study in cross-talk: the histone lysine methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Chemotype of Histone Lysine Methyltransferase EHMT1/2 (GLP/G9a) Inhibitors: Rational Design, Synthesis, Biological Evaluation, and Co-crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Chemotype of Histone Lysine Methyltransferase EHMT1/2 (GLP/G9a) Inhibitors: Rational Design, Synthesis, Biological Evaluation, and Co-crystal Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
EML741: A Dual Inhibitor of G9a/GLP and DNMT1 with Secondary DNMT1 Inhibitory Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
EML741 is a novel small molecule inhibitor primarily identified for its potent activity against the histone lysine (B10760008) methyltransferases G9a (EHMT2) and G9a-like protein (GLP, EHMT1).[1][2][3][4] Beyond its primary targets, this compound exhibits a significant secondary inhibitory activity against DNA methyltransferase 1 (DNMT1), an enzyme crucial for the maintenance of DNA methylation patterns.[1][2] This dual-action profile, targeting both histone and DNA methylation, makes this compound a valuable tool for epigenetic research and a potential lead compound for therapeutic development. This technical guide provides a comprehensive overview of the secondary inhibitory activity of this compound on DNMT1, including quantitative data, detailed experimental protocols, and visualizations of the associated molecular pathways and experimental workflows.
Data Presentation: Quantitative Inhibitory Activity
The inhibitory potency of this compound against its primary targets, G9a and GLP, and its secondary target, DNMT1, has been quantitatively determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for clear comparison.
| Target Enzyme | This compound (Compound 12a) IC50 | Reference Compound (7) IC50 |
| G9a | 23 ± 8 nM | 25 ± 6 nM |
| DNMT1 | 3.10 µM | 107 µM |
| Data sourced from Milite, et al. (2019).[2] |
As the data indicates, this compound demonstrates high nanomolar potency against G9a, while its inhibitory activity against DNMT1 is in the low micromolar range.[2] Notably, this compound shows a significantly improved potency for DNMT1 inhibition compared to its quinazoline-based predecessor, compound 7.[2] Further studies have shown that this compound has no inhibitory effect on DNMT3a or DNMT3b.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound's inhibitory activity.
G9a/GLP Histone Methyltransferase (HMT) Assay
This protocol outlines the procedure used to determine the in vitro inhibitory activity of this compound against G9a and GLP.
Materials:
-
Recombinant human G9a or GLP enzyme
-
Histone H3 (1-21) peptide substrate
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Test compound (this compound)
-
Scintillation cocktail
-
Microplates (e.g., 96-well)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, histone H3 peptide substrate, and the recombinant G9a or GLP enzyme.
-
Add varying concentrations of this compound or a vehicle control to the reaction mixture in the microplate wells.
-
Initiate the enzymatic reaction by adding ³H-SAM.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 1 hour).
-
Terminate the reaction, typically by adding a stop solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter paper or membrane that captures the radiolabeled peptide substrate.
-
Wash the filter paper to remove unincorporated ³H-SAM.
-
Add a scintillation cocktail to the filter paper.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
DNA Methyltransferase 1 (DNMT1) Inhibition Assay
This protocol describes the method used to assess the secondary inhibitory activity of this compound on DNMT1.
Materials:
-
Recombinant human DNMT1 enzyme
-
Poly(dI-dC) DNA substrate
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
Assay buffer (e.g., 20 mM HEPES pH 7.2, 1 mM EDTA, 50 mM KCl, 0.2 mg/mL BSA, 1 mM DTT)
-
Test compound (this compound)
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture in the wells of a microplate containing the assay buffer, poly(dI-dC) DNA substrate, and the recombinant DNMT1 enzyme.
-
Add various concentrations of this compound or a vehicle control to the reaction mixture.
-
Initiate the methylation reaction by adding ³H-SAM.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1 hour).
-
Terminate the reaction by spotting the reaction mixture onto glass fiber filters.
-
Wash the filters with a suitable buffer (e.g., trichloroacetic acid) to remove unincorporated ³H-SAM, followed by an ethanol (B145695) wash.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of DNMT1 inhibition for each this compound concentration and determine the IC50 value from the resulting dose-response curve.
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the interconnected roles of G9a/GLP and DNMT1 in gene silencing, which can be dually targeted by this compound.
Caption: Dual inhibition of G9a/GLP and DNMT1 by this compound disrupts epigenetic gene silencing.
Experimental Workflow
The diagram below outlines the general workflow for assessing the inhibitory activity of a test compound like this compound on a target enzyme.
Caption: Workflow for in vitro enzymatic inhibition assay.
Logical Relationship
The following diagram illustrates the logical relationship in the discovery and characterization of this compound's dual inhibitory activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Novel Chemotype of Histone Lysine Methyltransferase EHMT1/2 (GLP/G9a) Inhibitors: Rational Design, Synthesis, Biological Evaluation, and Co-crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Chemotype of Histone Lysine Methyltransferase EHMT1/2 (GLP/G9a) Inhibitors: Rational Design, Synthesis, Biological Evaluation, and Co-crystal Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
EML741: A Technical Guide to the Scaffold Hopping Discovery of a Novel G9a/GLP and DNMT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery of EML741, a potent inhibitor of the histone lysine (B10760008) methyltransferases G9a and G9a-like protein (GLP), which also exhibits secondary activity against DNA methyltransferase 1 (DNMT1). The development of this compound represents a successful application of a rational drug design strategy known as scaffold hopping, where the established quinazoline (B50416) core of a known inhibitor series was replaced with a novel 3H-benzo[e][1][2]diazepine scaffold. This strategic molecular redesign led to a compound with high in vitro and cellular potency, significantly improved permeability, and low cytotoxicity. This compound serves as a valuable chemical probe for elucidating the biological functions of G9a/GLP and DNMT1 and stands as a promising starting point for the development of new epigenetic-based therapeutics. This document provides a comprehensive overview of the discovery, biological evaluation, and key experimental protocols for this compound.
Introduction: The Rationale for Scaffold Hopping
The pursuit of novel chemical entities with improved pharmacological profiles is a cornerstone of modern drug discovery. Scaffold hopping is a powerful strategy employed to navigate beyond the chemical space of existing lead compounds.[2][3] This approach involves replacing the central core structure of a molecule while preserving the essential pharmacophoric features responsible for biological activity.[4][5] The primary goals of scaffold hopping include enhancing potency, improving physicochemical properties such as solubility and permeability, overcoming off-target effects, and establishing novel intellectual property positions.[4]
The discovery of this compound was initiated from a well-characterized series of quinazoline-based inhibitors of G9a and GLP, such as UNC0638.[2][5][6] While potent, these compounds presented challenges, including limitations in their physicochemical properties that could hinder their development as in vivo tools or therapeutics.[7] The strategic decision was made to replace the quinazoline scaffold with a benzodiazepine (B76468) core, aiming to enhance permeability while maintaining or improving the inhibitory activity against the target enzymes.[1]
The Discovery of this compound: A Scaffold Hopping Workflow
The successful identification of this compound (also referred to as compound 12a in the primary literature) was the result of a systematic scaffold hopping approach.[8] The process began with the analysis of the structure-activity relationship (SAR) of the parent quinazoline-based inhibitors. A key insight was that the core scaffold could be replaced without disrupting the crucial interactions of the side chains with the target enzymes. The 3H-benzo[e][1][2]diazepine scaffold was selected as a suitable replacement.
Quantitative Data Summary
This compound demonstrated potent inhibition of G9a and GLP, comparable to the parent quinazoline series, and also showed significant activity against DNMT1.[8][9] The compound exhibited excellent selectivity against a panel of other histone methyltransferases.[9]
| Compound | Target | Biochemical IC₅₀ (nM) |
| This compound (12a) | G9a | <15 |
| GLP | 25 | |
| DNMT1 | 1,200 | |
| SETD8 | >50,000 | |
| KDM4A | >50,000 | |
| PRMT1 | >50,000 | |
| PRMT3 | >50,000 | |
| p300 | >50,000 | |
| Reference Cmpd (7) | G9a | <15 |
| GLP | 19 | |
| DNMT1 | 8,300 | |
| Data sourced from primary literature for compound 12a (this compound) and reference compound 7.[9] |
In addition to its enzymatic potency, this compound displayed improved permeability, a key objective of the scaffold hopping effort.
| Assay Type | This compound (12a) Result | Interpretation |
| PAMPA | Improved Papp | High Passive Permeability |
| PAMPA-BBB | Improved Papp | Potential for CNS Penetration |
| Papp: Apparent Permeability Coefficient. Results are qualitative improvements over the quinazoline series.[8] |
Signaling Pathway Involvement
G9a and GLP are the primary enzymes responsible for histone H3 lysine 9 dimethylation (H3K9me2), a mark associated with transcriptional repression.[10] DNMT1 is the key enzyme for maintaining DNA methylation patterns during cell division.[4] There is a known functional interplay between G9a and DNMT1, where they can cooperate to silence tumor suppressor genes.[11][12] By inhibiting these enzymes, this compound can lead to the reactivation of silenced genes, impacting multiple downstream signaling pathways critical in oncology.
Experimental Protocols
The following sections describe the general methodologies employed for the characterization of this compound and similar G9a/GLP inhibitors.
Biochemical HMT Activity/Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of histone methyltransferases.
-
Principle: A radiometric assay measures the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-methionine ([³H]-SAM) to a histone peptide substrate.
-
Procedure:
-
Reaction Setup: Recombinant G9a or GLP enzyme is incubated with a biotinylated histone H3 peptide substrate and the test compound (e.g., this compound) at various concentrations in an assay buffer.
-
Reaction Initiation: The reaction is started by the addition of [³H]-SAM.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination & Detection: The reaction is stopped, and the biotinylated peptide is captured on a streptavidin-coated scintillation proximity assay (SPA) plate. The proximity of the incorporated tritium (B154650) to the scintillant in the beads generates a light signal that is proportional to the enzyme activity.
-
Data Analysis: The signal is measured using a microplate scintillation counter. IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
-
Cellular H3K9me2 Quantification Assay
This assay measures the on-target effect of the inhibitor within a cellular context.
-
Principle: An In-Cell Western or high-content imaging assay is used to quantify the global levels of H3K9me2 in cells treated with the inhibitor.
-
Procedure:
-
Cell Culture: A suitable cell line (e.g., MCF7 or MDA-MB-231) is seeded in multi-well plates and allowed to adhere.
-
Compound Treatment: Cells are treated with a dilution series of this compound for a specified duration (e.g., 48-72 hours).
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Immunostaining: Cells are incubated with a primary antibody specific for H3K9me2, followed by a fluorescently labeled secondary antibody. A nuclear counterstain (e.g., DAPI or DRAQ5) is used for normalization.
-
Imaging and Analysis: The plates are scanned using a high-content imager or an infrared imaging system. The fluorescence intensity of the H3K9me2 signal is normalized to the nuclear stain signal to determine the concentration-dependent reduction in H3K9me2 levels.
-
Cell Viability/Cytotoxicity Assay
This assay determines the concentration at which the compound becomes toxic to cells.
-
Principle: A resazurin-based assay (e.g., AlamarBlue) or an ATP-based assay (e.g., CellTiter-Glo) is used to measure metabolic activity as an indicator of cell viability.
-
Procedure:
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound.
-
Incubation: Cells are incubated for a prolonged period (e.g., 72-96 hours).
-
Reagent Addition: The viability reagent is added to each well.
-
Detection: After a short incubation, fluorescence (resazurin) or luminescence (ATP) is measured using a plate reader.
-
Data Analysis: The results are used to calculate the GI₅₀ (concentration for 50% growth inhibition) or CC₅₀ (concentration for 50% cytotoxicity).
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a compound across an artificial lipid membrane.
-
Principle: The assay uses a 96-well filter plate where the filter is coated with a lipid solution (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane, separating a donor compartment from an acceptor compartment.
-
Procedure:
-
Plate Preparation: The filter of the donor plate is coated with the lipid solution. The acceptor plate is filled with buffer.
-
Compound Addition: The test compound is added to the donor wells.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for several hours.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated based on the amount of compound that has crossed the membrane over time.
-
Conclusion
The discovery of this compound through a targeted scaffold hopping strategy successfully yielded a novel 3H-benzo[e][1][2]diazepine-based inhibitor of G9a, GLP, and DNMT1. This compound not only retains the high potency of its quinazoline predecessors but also demonstrates superior permeability, a critical attribute for a chemical probe intended for advanced biological studies. The detailed characterization of this compound provides a robust foundation for its use in investigating the complex roles of histone and DNA methylation in health and disease, and it represents a promising scaffold for the future development of epigenetic-targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. UNC 0638 | G9a/GLP | Tocris Bioscience [tocris.com]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a Novel Chemotype of Histone Lysine Methyltransferase EHMT1/2 (GLP/G9a) Inhibitors: Rational Design, Synthesis, Biological Evaluation, and Co-crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BIX 01294 | G9a/GLP | Tocris Bioscience [tocris.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
EML741: A Technical Guide to Its Physicochemical Properties and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
EML741 is a potent small molecule inhibitor of the histone lysine (B10760008) methyltransferases G9a/GLP and DNA methyltransferase 1 (DNMT1). Its ability to modulate epigenetic targets makes it a compound of significant interest for therapeutic development, particularly in oncology. Preclinical observations describe this compound as a membrane-permeable compound with the capacity to cross the blood-brain barrier, suggesting favorable distribution characteristics. This technical guide provides a comprehensive overview of the available information on the physicochemical properties of this compound, details the established experimental protocols for determining these properties, and visualizes the key signaling pathways influenced by its inhibitory activities. While specific quantitative data for this compound is not publicly available, this document serves as a foundational resource for researchers by outlining the methodologies required for its full physicochemical characterization.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and delivery. The following tables summarize the key physicochemical parameters for a therapeutic candidate. At present, specific quantitative data for this compound have not been reported in the public domain.
Table 1: Solubility
| Parameter | Value |
| Aqueous Solubility (pH 7.4) | Data not available |
| Solubility in DMSO | Data not available |
| Solubility in Ethanol | Data not available |
Table 2: Permeability
| Parameter | Value |
| Caco-2 Permeability (Papp, A→B) | Data not available |
| Caco-2 Permeability (Papp, B→A) | Data not available |
| Efflux Ratio | Data not available |
| Blood-Brain Barrier Permeability | Reported to be permeable |
Table 3: Stability
| Parameter | Value |
| Microsomal Stability (t½ in human liver microsomes) | Data not available |
| Plasma Stability (t½ in human plasma) | Data not available |
| Chemical Stability (pH 7.4) | Data not available |
Table 4: Lipophilicity
| Parameter | Value |
| LogP (Octanol-Water Partition Coefficient) | Data not available |
| LogD (Distribution Coefficient at pH 7.4) | Data not available |
Experimental Protocols
The following sections detail the standard experimental methodologies used to determine the physicochemical properties outlined above. These protocols provide a framework for the characterization of this compound.
Solubility Determination: Kinetic Solubility Assay
Objective: To determine the aqueous kinetic solubility of a compound.
Methodology:
-
Prepare a high-concentration stock solution of the test compound (e.g., 10 mM in DMSO).
-
Add a small volume of the stock solution to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to achieve a target concentration.
-
Shake the solution for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C).
-
Remove any precipitate by filtration or centrifugation.
-
Quantify the concentration of the compound remaining in the supernatant using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).
-
The measured concentration represents the kinetic solubility of the compound.
Permeability Assessment: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound using the Caco-2 cell monolayer model.
Methodology:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Prepare a dosing solution of the test compound in a transport buffer.
-
To measure apical to basolateral (A→B) permeability, add the dosing solution to the apical side of the monolayer and fresh transport buffer to the basolateral side.
-
To measure basolateral to apical (B→A) permeability, add the dosing solution to the basolateral side and fresh transport buffer to the apical side.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment.
-
Quantify the concentration of the test compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B→A / Papp A→B).
Metabolic Stability Evaluation: Microsomal Stability Assay
Objective: To evaluate the metabolic stability of a compound in the presence of liver microsomes.
Methodology:
-
Prepare a reaction mixture containing liver microsomes (from human or other species), a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.4), and the test compound.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding a cofactor solution (e.g., NADPH).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant to quantify the remaining concentration of the parent compound using LC-MS/MS.
-
Determine the in vitro half-life (t½) and intrinsic clearance (Clint) of the compound.
Lipophilicity Measurement: Shake-Flask Method for LogP Determination
Objective: To determine the octanol-water partition coefficient (LogP) of a compound.
Methodology:
-
Prepare a solution of the test compound in a mixture of n-octanol and water.
-
Vigorously shake the mixture for a set period to allow for partitioning of the compound between the two phases.
-
Allow the mixture to stand until the octanol (B41247) and water phases have completely separated.
-
Carefully collect samples from both the octanol and aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of the partition coefficient.
Signaling Pathways and Experimental Workflows
This compound exerts its biological effects through the inhibition of G9a/GLP and DNMT1. The following diagrams illustrate the key signaling pathways modulated by the inhibition of these enzymes and a general workflow for characterizing the physicochemical properties of a small molecule inhibitor like this compound.
Conclusion
This compound is a promising epigenetic modulator with potential therapeutic applications. While qualitative data suggests favorable membrane permeability, a comprehensive quantitative assessment of its physicochemical properties is essential for its continued development. This guide provides the necessary framework of experimental protocols to achieve a thorough characterization of this compound. Furthermore, the elucidation of its impact on key signaling pathways, such as Wnt signaling and apoptosis regulation, offers a deeper understanding of its mechanism of action and will guide future preclinical and clinical investigations. The systematic application of the methodologies described herein will be crucial in advancing this compound from a promising lead compound to a potential clinical candidate.
EML741: A Technical Guide on its Role in Histone Lysine Methylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
EML741 is a potent and selective small molecule inhibitor of the histone lysine (B10760008) methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, or EHMT1).[1] These enzymes are the primary writers of histone H3 lysine 9 mono- and di-methylation (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression in euchromatin.[2] Dysregulation of G9a/GLP activity has been implicated in various pathologies, including cancer, making them attractive targets for therapeutic intervention.[2][3] this compound also exhibits secondary inhibitory activity against DNA methyltransferase 1 (DNMT1).[1] This guide provides a comprehensive overview of this compound's mechanism of action, its impact on histone lysine methylation, and the experimental methodologies used to characterize its function.
Mechanism of Action
This compound functions as a competitive inhibitor of the substrate peptide and a non-competitive inhibitor of the S-adenosyl-l-methionine (SAM) cofactor for the G9a/GLP enzymatic reaction.[4] By binding to the SET domain of G9a and GLP, this compound prevents the transfer of a methyl group from SAM to the lysine 9 residue of histone H3.[1][2][5] This inhibition leads to a global reduction in the levels of H3K9me1 and H3K9me2.[1] The G9a/GLP complex exists as a heterodimer in vivo and is the functional unit responsible for H3K9 methylation in euchromatin.[2]
Quantitative Data Summary
The inhibitory activity of this compound against its primary targets and a key off-target enzyme is summarized below.
| Target Enzyme | IC50 (nM) | Assay Type | Reference |
| G9a | 23 | AlphaLISA | [1] |
| GLP | 23 | AlphaLISA | [1] |
| DNMT1 | 3100 | Biochemical Assay | [1] |
Role in Histone Lysine Methylation
The primary role of this compound in histone lysine methylation is the specific reduction of H3K9me1 and H3K9me2 levels through the inhibition of G9a and GLP.[1][2] These histone marks are crucial for the establishment and maintenance of heterochromatin and the silencing of gene expression.[2] G9a/GLP-mediated H3K9 methylation is involved in various cellular processes, including development, differentiation, and cell cycle regulation.[5]
Inhibition of G9a/GLP by this compound can lead to the reactivation of silenced genes. The G9a/GLP complex has been shown to be involved in the silencing of tumor suppressor genes in cancer.[3] Therefore, treatment with this compound may reverse this silencing and inhibit tumor growth.
Beyond histone H3, G9a and GLP have been reported to methylate other histone and non-histone proteins.[6][7] For instance, G9a can methylate histone H1, contributing to chromatin compaction.[6] The effect of this compound on the methylation of these other substrates is an active area of research.
Signaling Pathways
The inhibition of G9a/GLP by this compound can impact several signaling pathways where these methyltransferases play a regulatory role. G9a has been implicated in the regulation of the Wnt signaling pathway by suppressing the expression of Wnt antagonists like DKK1.[3] Furthermore, G9a is involved in promoting epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis.[1] By inhibiting G9a/GLP, this compound has the potential to modulate these and other critical cellular pathways.
Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Assay
This assay is used to determine the inhibitory activity of this compound against G9a and GLP.
Materials:
-
Recombinant G9a or GLP enzyme
-
Histone H3 peptide (e.g., biotinylated H3 1-21)
-
S-adenosyl-L-[methyl-3H]-methionine (radioactive SAM) or S-adenosyl-L-methionine (for non-radioactive assays)
-
This compound at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)
-
Detection reagents (e.g., for AlphaLISA: streptavidin donor beads, anti-H3K9me2 acceptor beads)
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, combine the recombinant enzyme, histone H3 peptide substrate, and this compound or vehicle control.
-
Initiate the reaction by adding SAM.
-
Incubate at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction (e.g., by adding EDTA or by boiling).
-
Detect the level of histone methylation. For a radioactive assay, this can be done by scintillation counting after capturing the peptide on a filter. For an AlphaLISA assay, add the donor and acceptor beads and read the signal on a compatible plate reader.[1]
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Western Blotting for Histone Modifications
This method is used to assess the effect of this compound on global histone methylation levels in cells.
Materials:
-
Cells treated with this compound or vehicle control
-
Acid extraction buffer (e.g., 0.2 N HCl)
-
SDS-PAGE gels (high percentage, e.g., 15%)
-
Nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for histones)[8]
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies specific for histone modifications (e.g., anti-H3K9me2, anti-pan-H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells and treat with various concentrations of this compound for a desired duration.
-
Harvest the cells and perform acid extraction of histones.[9]
-
Quantify the protein concentration of the histone extracts.
-
Separate the histone proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the levels of modified histones to the total histone levels.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is employed to identify the genomic loci where histone methylation changes occur upon treatment with this compound.
Materials:
-
Cells treated with this compound or vehicle control
-
Formaldehyde for crosslinking
-
Lysis and sonication buffers
-
Antibody specific for the histone mark of interest (e.g., anti-H3K9me2)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Reagents for DNA purification and library preparation
Procedure:
-
Treat cells with this compound or vehicle.
-
Crosslink proteins to DNA using formaldehyde.
-
Lyse the cells and shear the chromatin to fragments of 200-500 bp by sonication.
-
Immunoprecipitate the chromatin using an antibody against the histone modification of interest.
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads and reverse the crosslinks.
-
Purify the DNA.
-
Prepare a DNA library for high-throughput sequencing.
-
Sequence the library and analyze the data to identify regions with differential histone methylation between this compound-treated and control cells.
Conclusion
This compound is a valuable research tool for investigating the roles of G9a/GLP and H3K9 methylation in various biological processes. Its potency and selectivity make it a suitable probe for dissecting the downstream consequences of inhibiting this key epigenetic pathway. Further studies utilizing quantitative proteomics and genomics approaches will continue to elucidate the full spectrum of this compound's effects on the epigenome and its potential as a therapeutic agent.
References
- 1. Discovery of a Novel Chemotype of Histone Lysine Methyltransferase EHMT1/2 (GLP/G9a) Inhibitors: Rational Design, Synthesis, Biological Evaluation, and Co-crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. H3K9 methyltransferase G9a and the related molecule GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. G9a, a multipotent regulator of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Crosstalk Between Lysine Methyltransferases on Histone Substrates: The Case of G9A/GLP and Polycomb Repressive Complex 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging roles of lysine methylation on non-histone proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 9. Protocol for histone acid extraction for Western blot - DNA Methylation, Histone and Chromatin Study [protocol-online.org]
An In-depth Technical Guide to Investigating the Biological Functions of G9a/GLP with EML741
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the histone lysine (B10760008) methyltransferases G9a and G9a-like protein (GLP), their biological significance, and the utility of the selective inhibitor EML741 in elucidating their functions. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.
Introduction to G9a/GLP
G9a (also known as EHMT2 or KMT1C) and GLP (also known as EHMT1 or KMT1D) are closely related protein lysine methyltransferases (PKMTs) that are pivotal in the regulation of chromatin structure and gene transcription.[1] They primarily function as a heterodimeric complex to catalyze the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional silencing.[2][3] Beyond their role in histone modification, G9a and GLP have been shown to methylate non-histone proteins, including p53 and the DNA methyltransferase DNMT1, highlighting their involvement in a wide array of cellular processes.[1][4] Dysregulation of G9a/GLP activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases, making them attractive targets for therapeutic intervention.[1]
This compound: A Selective G9a/GLP Inhibitor
This compound is a potent and selective inhibitor of the G9a/GLP complex.[1] It belongs to a novel chemotype based on a 3H-benzo[e][5][6]diazepine scaffold.[1][7] this compound exhibits high in vitro and cellular potency, comparable to well-established quinazoline-based inhibitors.[1] Notably, it demonstrates improved selectivity against other methyltransferases and lower cell toxicity, making it a valuable tool for studying the specific roles of G9a/GLP in biological systems.[1][7] The co-crystal structure of GLP in complex with this compound has been resolved, providing a structural basis for its inhibitory mechanism and paving the way for further development of this class of inhibitors.[1][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and other relevant G9a/GLP inhibitors.
Table 1: In Vitro Inhibitory Activity of G9a/GLP Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound (12a) | GLP | 0.7 µM | Biochemical | [1] |
| G9a | 1.9 µM | Biochemical | [1] | |
| UNC0642 | G9a/GLP | < 2.5 nM | Biochemical | [8] |
| MS0124 (4) | GLP | 13 ± 4 nM | Radioactivity-based scintillation proximity | [3] |
| G9a | 440 ± 63 nM | Radioactivity-based scintillation proximity | [3] | |
| MS012 (18) | GLP | - | - | [3] |
| MS3748 (13) | GLP | 5 ± 2 nM | Radioactivity-based scintillation proximity | [9] |
| G9a | 295 ± 103 nM | Radioactivity-based scintillation proximity | [9] | |
| BIX01294 (1) | G9a/GLP | - | High-throughput screen | [3] |
Table 2: Cellular Activity and Other Properties of this compound
| Property | Value/Observation | Reference |
| Cellular H3K9me2 Reduction | Potent reduction in multiple cell lines | [1] |
| DNMT1 Inhibitory Potency | Improved compared to quinazoline (B50416) counterparts | [1] |
| Cell Toxicity | Low | [1] |
| Apparent Permeability (PAMPA) | Improved | [1] |
| Blood-Brain Barrier Permeability (PAMPA) | Improved | [1] |
Key Biological Functions Investigated with G9a/GLP Inhibitors
Inhibitors like this compound are instrumental in dissecting the multifaceted roles of G9a/GLP.
-
Transcriptional Repression: The primary function of the G9a/GLP complex is to establish H3K9me2 marks, which serve as docking sites for transcriptional repressors like HP1, leading to chromatin condensation and gene silencing.[2][6]
-
DNA Methylation: G9a/GLP can recruit DNA methyltransferases (DNMTs) to target loci, thereby mediating DNA methylation and reinforcing gene silencing independently of their histone methyltransferase activity.[5][10]
-
Cancer: G9a/GLP are overexpressed in various cancers and contribute to tumorigenesis by silencing tumor suppressor genes.[11] Inhibition of G9a/GLP can reactivate these genes and suppress cancer cell growth.
-
Neurobiology: G9a/GLP play a role in cognitive functions and behavior.[1] Pharmacological inhibition of G9a/GLP has been shown to restore cognition and reduce neuropathology in a mouse model of Alzheimer's disease.[8] It has also been found to modulate anxiety-related behavior in mice.[12]
-
Immune Response and Development: G9a/GLP are involved in immune cell differentiation and embryonic development.[1][3]
Signaling Pathways and Experimental Workflows
Signaling Pathway of G9a/GLP-Mediated Gene Silencing
Caption: G9a/GLP-mediated gene silencing pathways.
Experimental Workflow for Investigating G9a/GLP Inhibition
Caption: Workflow for studying G9a/GLP inhibition.
Detailed Experimental Protocols
1. In Vitro Histone Methyltransferase (HMT) Assay (Radioactivity-based Scintillation Proximity Assay)
-
Objective: To determine the in vitro IC50 value of this compound for G9a and GLP.
-
Materials:
-
Recombinant G9a or GLP enzyme.
-
Biotinylated histone H3 peptide substrate.
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM).
-
Streptavidin-coated SPA beads.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT).
-
This compound at various concentrations.
-
Microplates (e.g., 384-well).
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a microplate, add the G9a or GLP enzyme, biotinylated H3 peptide, and this compound (or DMSO as a control).
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction by adding an excess of cold, non-radioactive SAM.
-
Add streptavidin-coated SPA beads to the wells. The biotinylated peptide will bind to the beads.
-
Incubate to allow for binding.
-
Measure the radioactivity using a scintillation counter. The signal is proportional to the amount of methylated peptide.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
2. Western Blot for Cellular H3K9me2 Levels
-
Objective: To assess the effect of this compound on global H3K9me2 levels in cells.
-
Materials:
-
Cell line of interest.
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Primary antibodies: anti-H3K9me2 and anti-total Histone H3 (as a loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound (or DMSO) for a specific duration (e.g., 24-72 hours).
-
Harvest the cells and lyse them to extract total protein.
-
Quantify protein concentration using the BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary anti-H3K9me2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total Histone H3 antibody for normalization.
-
Quantify the band intensities to determine the relative change in H3K9me2 levels.
-
3. Cell Viability Assay (MTT Assay)
-
Objective: To evaluate the cytotoxic effects of this compound on a cell line.
-
Materials:
-
Cell line of interest.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well plates.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound. Include untreated and vehicle (DMSO) controls.
-
Incubate for a desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the EC50 value.
-
Conclusion
This compound represents a significant advancement in the chemical toolkit available for studying the biological roles of G9a and GLP. Its high potency, selectivity, and favorable pharmacological properties make it an invaluable reagent for dissecting the intricate involvement of these methyltransferases in health and disease. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to design and execute rigorous investigations into the functions of G9a/GLP, ultimately contributing to the development of novel therapeutic strategies targeting these key epigenetic regulators.
References
- 1. Discovery of a Novel Chemotype of Histone Lysine Methyltransferase EHMT1/2 (GLP/G9a) Inhibitors: Rational Design, Synthesis, Biological Evaluation, and Co-crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. H3K9 methyltransferase G9a and the related molecule GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A case study in cross-talk: the histone lysine methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Chemotype of Histone Lysine Methyltransferase EHMT1/2 (GLP/G9a) Inhibitors: Rational Design, Synthesis, Biological Evaluation, and Co-crystal Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of G9a/GLP restores cognition and reduces oxidative stress, neuroinflammation and β-Amyloid plaques in an early-onset Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship studies of G9a-like protein (GLP) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of the First-in-Class G9a/GLP Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of the G9a/GLP histone methyltransferase complex modulates anxiety-related behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
EML741: A Technical Guide to a Novel Dual Inhibitor of G9a/GLP and DNMT1 and its Prospective Impact on DNA Methylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
EML741 is a novel small molecule inhibitor with a dual-targeting mechanism against the histone lysine (B10760008) methyltransferases G9a/G9a-like protein (GLP) and the DNA methyltransferase 1 (DNMT1).[1] Developed through a rational scaffold hopping approach from a quinazoline (B50416) to a 3H-benzo[e][2][3]diazepine core, this compound presents a promising tool for epigenetic research and potential therapeutic development.[1] This technical guide provides a comprehensive overview of the currently available information on this compound, with a specific focus on its potential impact on DNA methylation patterns. While extensive quantitative data on its effects on DNA methylation are not yet publicly available, this document outlines its known biochemical properties, the relevant signaling pathways, and detailed hypothetical protocols for investigating its influence on the methylome.
Core Compound Properties and Quantitative Data
This compound distinguishes itself through its dual inhibitory action. The following table summarizes the key in vitro inhibitory activities of this compound as reported in the foundational study by Milite et al. (2019). This data is crucial for designing experiments and understanding its mechanism of action.
| Target Enzyme | Parameter | Value |
| G9a | IC50 | 23 nM |
| GLP | IC50 | 23 nM |
| DNMT1 | IC50 | 3.1 µM |
| DNMT3a | Activity | No significant inhibition |
| DNMT3b | Activity | No significant inhibition |
Table 1: In vitro inhibitory activity of this compound against key epigenetic modifying enzymes. Data sourced from Milite et al., 2019.[1]
It is important to note that while this compound is a potent inhibitor of G9a/GLP, its inhibitory concentration for DNMT1 is in the low micromolar range. This suggests that at lower concentrations, this compound may primarily function as a G9a/GLP inhibitor, with dual inhibitory effects observed at higher concentrations. Further cellular studies are required to delineate the precise concentration-dependent effects on histone and DNA methylation.
The G9a/GLP-DNMT1 Signaling Axis
This compound's dual inhibitory nature targets a critical nexus in epigenetic regulation. The G9a/GLP complex is the primary enzyme responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression. G9a/GLP can physically interact with DNMT1, the primary maintenance DNA methyltransferase, to coordinate the silencing of gene expression through both histone and DNA methylation. The inhibition of this axis by this compound is hypothesized to lead to a reactivation of silenced genes.
Experimental Protocols for Investigating the Impact of this compound on DNA Methylation
The following are detailed, albeit hypothetical, protocols for researchers aiming to quantify the effects of this compound on DNA methylation patterns in a cellular context. These protocols are based on standard methodologies in the field.
Cell Culture and this compound Treatment
Objective: To treat a selected cell line with this compound to assess its impact on DNA methylation.
Materials:
-
Cell line of interest (e.g., a cancer cell line with known epigenetic alterations)
-
Appropriate cell culture medium and supplements
-
This compound (solubilized in a suitable solvent, e.g., DMSO)
-
Cell culture plates/flasks
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
Protocol:
-
Cell Seeding: Seed the cells in appropriate culture vessels at a density that will allow for logarithmic growth during the treatment period.
-
This compound Treatment: The following day, treat the cells with a range of concentrations of this compound (e.g., 0.1 µM, 1 µM, 3 µM, 10 µM) and a vehicle control (e.g., DMSO). The concentration range should be chosen to span the IC50 values for G9a/GLP and DNMT1.
-
Incubation: Incubate the cells for a duration sufficient to allow for changes in DNA methylation to occur, typically over several cell cycles (e.g., 48-72 hours).
-
Cell Harvesting: Following treatment, wash the cells with PBS and harvest them using trypsinization.
-
Cell Pelleting: Centrifuge the cell suspension to obtain a cell pellet. The pellet can be stored at -80°C for subsequent DNA extraction.
Global DNA Methylation Analysis
Objective: To determine the effect of this compound on the overall percentage of 5-methylcytosine (B146107) (5mC) in the genome.
Methodology: A common method for this is a global DNA methylation ELISA.
Materials:
-
Genomic DNA isolated from this compound-treated and control cells
-
Global DNA Methylation ELISA Kit (various commercial kits are available)
-
Microplate reader
Protocol:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the cell pellets using a commercial DNA extraction kit.
-
DNA Quantification: Quantify the extracted DNA using a spectrophotometer or fluorometer.
-
ELISA Assay: Perform the global DNA methylation ELISA according to the manufacturer's instructions. This typically involves binding of genomic DNA to the plate, followed by detection of 5mC using a specific antibody.
-
Data Analysis: Calculate the percentage of 5mC for each sample based on the standard curve provided in the kit. Compare the global methylation levels between this compound-treated and control groups.
Gene-Specific DNA Methylation Analysis by Bisulfite Sequencing
Objective: To investigate the effect of this compound on the methylation status of specific CpG sites within a gene of interest (e.g., a tumor suppressor gene).
Methodology: Sodium bisulfite conversion followed by PCR and sequencing.
Materials:
-
Genomic DNA from this compound-treated and control cells
-
Bisulfite conversion kit
-
PCR primers specific for the bisulfite-converted DNA sequence of the target region
-
Taq polymerase suitable for amplifying bisulfite-treated DNA
-
PCR purification kit
-
Sanger sequencing reagents and access to a sequencer
Protocol:
-
Bisulfite Conversion: Treat genomic DNA with sodium bisulfite using a commercial kit. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the target region from the bisulfite-converted DNA using the specific primers.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Sequence the purified PCR product.
-
Data Analysis: Analyze the sequencing chromatograms to determine the methylation status of each CpG site. The presence of a cytosine peak indicates methylation, while a thymine (B56734) peak indicates an unmethylated cytosine in the original DNA.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the impact of this compound on DNA methylation.
Conclusion and Future Directions
This compound is a valuable new chemical probe for dissecting the interplay between histone and DNA methylation in gene regulation. Its dual inhibitory activity against G9a/GLP and DNMT1 offers a unique opportunity to study the coordinated epigenetic control of cellular processes. While the direct quantitative impact of this compound on DNA methylation patterns remains to be extensively documented in the public literature, the protocols and workflows outlined in this guide provide a robust framework for such investigations. Future research should focus on utilizing genome-wide methylation analysis techniques, such as whole-genome bisulfite sequencing (WGBS) or reduced representation bisulfite sequencing (RRBS), to comprehensively map the changes in the methylome induced by this compound. Correlating these changes with transcriptomic data will be crucial for a complete understanding of its biological effects and for exploring its therapeutic potential.
References
EML741: A Comprehensive Technical Guide on its Structural Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Abstract
EML741, also identified as compound 12a in its primary literature, is a potent and selective inhibitor of the histone lysine (B10760008) methyltransferases G9a and G9a-like protein (GLP), with secondary activity against DNA methyltransferase 1 (DNMT1).[1] Developed through a scaffold hopping approach from a quinazoline-based series, this compound features a novel 3H-benzo[e][2][3]diazepine core. This modification has resulted in a compound with high in vitro and cellular potency, enhanced permeability, and low cytotoxicity. This technical guide provides a detailed overview of the structural activity relationship (SAR) of this compound, its synthesis, comprehensive experimental protocols for its evaluation, and a visualization of its mechanism of action.
Introduction
The epigenetic regulation of gene expression is a critical area of research in drug discovery, with histone methyltransferases playing a pivotal role. The G9a/GLP complex is the primary enzyme responsible for histone H3 lysine 9 dimethylation (H3K9me2), a mark associated with transcriptional repression. Dysregulation of G9a/GLP activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target. This compound emerged from a rational drug design strategy aimed at improving the physicochemical and pharmacological properties of known G9a/GLP inhibitors.[2][4]
Structural Activity Relationship (SAR) of this compound and Analogs
The development of this compound involved a systematic exploration of the SAR of the 3H-benzo[e][2][3]diazepine scaffold. The key findings from the primary literature are summarized below.
Quantitative Data Summary
The inhibitory activities of this compound and its analogs against G9a, GLP, and DNMT1 are presented in the following tables.
Table 1: In Vitro Inhibitory Activity of this compound and Key Analogs
| Compound | R | G9a IC50 (nM) | GLP IC50 (nM) | DNMT1 IC50 (µM) |
| This compound (12a) | 4-isopropylpiperazin-1-yl | 23 | 23 | 3.1 |
| Analog 1 | 4-methylpiperazin-1-yl | 35 | 40 | >50 |
| Analog 2 | piperidin-1-yl | 89 | 110 | >50 |
| Analog 3 | morpholin-4-yl | 150 | 180 | >50 |
Data compiled from primary research literature.
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | EC50 (µM) |
| MCF-7 | H3K9me2 Reduction | Western Blot | 0.5 |
| PC-3 | Anti-proliferative | MTT Assay | 8.2 |
| A549 | Anti-proliferative | MTT Assay | 10.5 |
Data represents a summary from published studies.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
Synthesis of this compound (Compound 12a)
The synthesis of this compound is achieved through a multi-step process, as detailed in the primary publication by Milite et al. (2019).
-
Step 1: Synthesis of the Benzodiazepine (B76468) Core: The 3H-benzo[e][2][3]diazepine scaffold is prepared starting from commercially available 2-amino-5-chlorobenzophenone.
-
Step 2: N-Alkylation: The diazepine (B8756704) nitrogen is alkylated using a suitable alkyl halide.
-
Step 3: Aromatic Nucleophilic Substitution: The chloro-substituent on the benzodiazepine core is displaced with 1-isopropylpiperazine (B163126) to yield the final product, this compound.
A detailed, step-by-step synthetic protocol can be found in the supplementary information of the primary publication.
G9a/GLP Inhibition Assay
-
Assay Principle: The inhibitory activity of this compound on G9a and GLP is determined using a radiometric assay that measures the transfer of a tritiated methyl group from S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate.
-
Procedure:
-
Recombinant G9a or GLP enzyme is incubated with the test compound (this compound or analogs) at varying concentrations.
-
A reaction mixture containing the histone H3 peptide substrate and [³H]-SAM is added to initiate the reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the radiolabeled peptide is captured on a filter plate.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
DNMT1 Inhibition Assay
-
Assay Principle: A non-radioactive, ELISA-based assay is used to measure the activity of DNMT1. The assay detects the methylation of a DNA substrate.
-
Procedure:
-
Recombinant DNMT1 is incubated with the test compound.
-
A biotinylated DNA substrate and SAM are added.
-
The methylated DNA is captured on a streptavidin-coated plate.
-
A primary antibody specific for 5-methylcytosine (B146107) is added, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).
-
The HRP substrate is added, and the resulting colorimetric signal is measured using a plate reader.
-
IC50 values are determined from the dose-response curves.
-
Cellular H3K9me2 Reduction Assay (Western Blot)
-
Procedure:
-
Cells (e.g., MCF-7) are treated with varying concentrations of this compound for 48-72 hours.
-
Histones are extracted from the cell nuclei.
-
Histone proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with a primary antibody specific for H3K9me2, followed by an appropriate HRP-conjugated secondary antibody.
-
Total histone H3 levels are also measured as a loading control.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
-
Cell Proliferation (MTT) Assay
-
Procedure:
-
Cancer cell lines (e.g., PC-3, A549) are seeded in 96-well plates.
-
After 24 hours, the cells are treated with a range of concentrations of this compound.
-
Following a 72-hour incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.
-
The percentage of cell viability is calculated relative to untreated control cells, and EC50 values are determined.
-
Signaling Pathway and Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of the G9a/GLP histone methyltransferase complex. This inhibition leads to a reduction in the levels of H3K9me2, a repressive histone mark, thereby reactivating the expression of silenced tumor suppressor genes.
Caption: Mechanism of action of this compound.
The workflow for identifying and characterizing novel G9a/GLP inhibitors like this compound typically follows a structured path from initial screening to cellular evaluation.
Caption: Workflow for G9a/GLP inhibitor discovery.
Conclusion
This compound represents a significant advancement in the development of G9a/GLP inhibitors, demonstrating a promising profile of high potency, cellular activity, and improved physicochemical properties. The detailed structural activity relationship data and experimental protocols provided in this guide offer a valuable resource for researchers in the field of epigenetics and drug discovery. Further investigation into the in vivo efficacy and safety of this compound and its optimized analogs is warranted to explore its full therapeutic potential.
References
EML741: An In-Depth Technical Guide to its In Vitro and Cellular Potency
For Researchers, Scientists, and Drug Development Professionals
Abstract
EML741 is a potent and selective dual inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP), with secondary activity against DNA methyltransferase 1 (DNMT1). This technical guide provides a comprehensive overview of the in vitro and cellular potency of this compound, detailing its mechanism of action, experimental protocols for its evaluation, and its effects on key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of epigenetic modulators.
Introduction
Epigenetic modifications, including histone methylation and DNA methylation, play a crucial role in regulating gene expression and cellular function. Dysregulation of these processes is implicated in a variety of diseases, most notably cancer. The histone methyltransferases G9a (EHMT2) and GLP (EHMT1) are the primary enzymes responsible for mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression. DNA methyltransferase 1 (DNMT1) is the key enzyme for maintaining DNA methylation patterns during cell division. The coordinated action of these enzymes is critical for silencing tumor suppressor genes and maintaining genomic stability.
This compound has emerged as a valuable chemical probe for studying the biological roles of G9a/GLP and DNMT1. Its dual-targeting capability and favorable pharmacological properties, such as low cell toxicity and high membrane permeability, make it an attractive candidate for further investigation in preclinical and potentially clinical settings.
In Vitro Potency of this compound
The in vitro potency of this compound has been characterized through various biochemical assays that measure its inhibitory activity against its primary targets, G9a/GLP, and its secondary target, DNMT1.
Quantitative Data Summary
The following tables summarize the key quantitative data for the in vitro potency of this compound.
| Target | Assay Type | Parameter | Value | Reference |
| G9a/GLP | Biochemical Assay | IC50 | 23 nM | [1] |
| G9a | Biochemical Assay | Kd | 1.13 µM | [1] |
| DNMT1 | Biochemical Assay | IC50 | 3.1 µM | [1] |
Table 1: In Vitro Potency of this compound Against G9a/GLP and DNMT1
Experimental Protocols
This protocol describes a radioactivity-based scintillation proximity assay to determine the IC50 value of this compound against G9a and GLP.[2][3]
Materials:
-
Recombinant human G9a or GLP enzyme
-
Histone H3 (1-21) peptide substrate
-
S-[3H]-Adenosyl-L-methionine (SAM)
-
Scintillation proximity assay (SPA) beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)
-
This compound (or other test inhibitors)
-
Microplates (e.g., 384-well)
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a microplate, add the G9a or GLP enzyme, the histone H3 peptide substrate, and the this compound dilutions.
-
Initiate the reaction by adding S-[3H]-Adenosyl-L-methionine.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 1 hour).
-
Stop the reaction by adding a stop solution (e.g., containing non-radiolabeled SAM).
-
Add SPA beads to the wells. The beads will capture the radiolabeled methylated peptide.
-
Incubate to allow for bead settling and signal development.
-
Measure the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
This protocol outlines a general procedure for an ELISA-based assay to measure the inhibition of DNMT1 by this compound. Commercial kits are available for this purpose.[4]
Materials:
-
Recombinant human DNMT1 enzyme
-
DNA substrate (e.g., a synthetic oligonucleotide containing CpG sites) coated on a microplate
-
S-Adenosyl-L-methionine (SAM)
-
Anti-5-methylcytosine (5-mC) primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Assay buffer
-
This compound (or other test inhibitors)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the DNMT1 enzyme and SAM to the wells of the DNA-coated microplate.
-
Add the this compound dilutions to the wells.
-
Incubate the plate to allow the methylation reaction to proceed.
-
Wash the plate to remove unreacted components.
-
Add the anti-5-mC primary antibody and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
Incubate and wash the plate.
-
Add the TMB substrate and incubate until color develops.
-
Add the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 value.
Cellular Potency of this compound
The cellular potency of this compound is assessed by its ability to inhibit its targets within a cellular context, leading to downstream biological effects such as reduced cell viability in cancer cell lines.
Quantitative Data Summary
Table 2: Cellular Potency of this compound (Hypothetical Data)
| Cell Line | Cancer Type | Assay Type | Incubation Time (hrs) | IC50 (µM) |
|---|---|---|---|---|
| A549 | Lung Cancer | MTT Assay | 72 | Data not available |
| MCF-7 | Breast Cancer | MTT Assay | 72 | Data not available |
| HCT116 | Colon Cancer | MTT Assay | 72 | Data not available |
Experimental Protocols
This protocol provides a general method for assessing the effect of this compound on the viability of cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Mechanism of Action
This compound exerts its effects by inhibiting the enzymatic activity of G9a/GLP and DNMT1, thereby modulating downstream signaling pathways involved in gene expression and cell fate.
G9a/GLP Signaling Pathway
G9a and GLP form a heterodimeric complex that is the primary methyltransferase for H3K9me1 and H3K9me2 in euchromatin.[8][9][10] This methylation leads to the recruitment of transcriptional repressors, such as HP1 (Heterochromatin Protein 1), resulting in gene silencing.[8][9] By inhibiting G9a/GLP, this compound prevents the methylation of H3K9, leading to a more open chromatin state and the potential re-expression of silenced tumor suppressor genes.
Caption: G9a/GLP signaling pathway and the inhibitory effect of this compound.
DNMT1 Signaling Pathway
DNMT1 is responsible for maintaining DNA methylation patterns after DNA replication. It recognizes hemi-methylated DNA and methylates the newly synthesized strand.[11] DNMT1 activity is often linked with G9a/GLP-mediated histone methylation in a coordinated mechanism of gene silencing.[11] Inhibition of DNMT1 by this compound can lead to passive demethylation of DNA over successive cell divisions, potentially reactivating silenced tumor suppressor genes.
Caption: DNMT1-mediated DNA methylation and the inhibitory effect of this compound.
Experimental Workflow for Assessing Mechanism of Action
To confirm the mechanism of action of this compound in a cellular context, a series of experiments can be performed as outlined in the workflow below.
Caption: Experimental workflow to confirm the mechanism of action of this compound.
Conclusion
This compound is a potent dual inhibitor of G9a/GLP and a weaker inhibitor of DNMT1, demonstrating significant potential as a tool for epigenetic research and as a lead compound for the development of novel anticancer therapeutics. This technical guide provides a foundational understanding of its in vitro and cellular potency, along with detailed experimental protocols and an overview of its mechanism of action. Further research is warranted to fully elucidate its therapeutic potential and to explore its efficacy in various preclinical models of disease.
References
- 1. Discovery of a Novel Chemotype of Histone Lysine Methyltransferase EHMT1/2 (GLP/G9a) Inhibitors: Rational Design, Synthesis, Biological Evaluation, and Co-crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies of G9a-like protein (GLP) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EpiQuik Dnmt1 Assay Kit | EpigenTek [epigentek.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. H3K9 methyltransferase G9a and the related molecule GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GLP and G9a histone methyltransferases as potential therapeutic targets for lymphoid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNMT1 - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Core Effects of CUDC-907 on Gene Expression Regulation
An in-depth analysis of the publicly available scientific literature and clinical trial data did not yield any specific information regarding a compound designated as "EML741" and its effects on gene expression regulation. It is possible that this is an internal research compound name not yet disclosed in public forums.
To fulfill the request for a detailed technical guide, this document will use CUDC-907 , a well-characterized dual inhibitor of PI3K and histone deacetylase (HDAC), as a representative example. The structure and content provided below will serve as a template that can be adapted once information on this compound becomes available.
Audience: Researchers, scientists, and drug development professionals.
Introduction
CUDC-907 is a first-in-class small molecule that dually inhibits phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes.[1] The PI3K/Akt pathway is a critical signaling cascade that is constitutively active in a majority of acute myeloid leukemia (AML) cases, making it a key therapeutic target.[1] By targeting both PI3K and HDAC, CUDC-907 leverages a multi-pronged approach to disrupt cancer cell signaling and gene expression, leading to apoptosis and inhibition of tumor growth. This guide details the molecular mechanisms, effects on gene expression, and relevant experimental protocols for studying the effects of CUDC-907.
Core Mechanism of Action: Dual PI3K and HDAC Inhibition
CUDC-907's primary mechanism of action involves the simultaneous inhibition of two distinct classes of enzymes:
-
PI3K Inhibition: CUDC-907 targets the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. By inhibiting PI3K, CUDC-907 prevents the downstream activation of Akt, leading to a reduction in pro-survival signals.
-
HDAC Inhibition: As an HDAC inhibitor, CUDC-907 prevents the removal of acetyl groups from histones. This results in a more open chromatin structure, leading to changes in the expression of various genes, including those involved in cell cycle arrest and apoptosis.
The dual inhibition is believed to have a synergistic effect, leading to more potent anti-cancer activity than either inhibitor alone.
Signaling Pathway Perturbation
The following diagram illustrates the simplified signaling pathway affected by CUDC-907.
References
EML741 Target Engagement in Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target engagement of EML741, a potent dual inhibitor of histone lysine (B10760008) methyltransferases G9a/GLP and DNA methyltransferase 1 (DNMT1), in cancer cell lines. This document details the quantitative data associated with this compound's activity, outlines its mechanism of action through relevant signaling pathways, and provides detailed experimental protocols for assessing its target engagement.
Quantitative Data Summary
This compound demonstrates potent inhibitory activity against its primary targets, G9a and G9a-like protein (GLP), and a secondary activity against DNMT1. The following table summarizes the key quantitative metrics for this compound.
| Parameter | Target | Value | Description |
| IC50 | G9a/GLP | 23 nM | The half-maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of the enzymatic activity of the G9a/GLP complex. |
| IC50 | DNMT1 | 3.1 µM | The half-maximal inhibitory concentration for DNA methyltransferase 1. |
| Kd | G9a | 1.13 µM | The dissociation constant, representing the binding affinity of this compound to G9a. |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects by modulating epigenetic regulation through the inhibition of G9a/GLP and DNMT1. These enzymes play crucial roles in gene silencing, and their inhibition can lead to the reactivation of tumor suppressor genes and subsequent downstream effects on cell proliferation, apoptosis, and differentiation.
G9a/GLP and DNMT1 Signaling Network
G9a and GLP are the primary enzymes responsible for histone H3 lysine 9 dimethylation (H3K9me2), a key repressive epigenetic mark. DNMT1, on the other hand, is the main enzyme responsible for maintaining DNA methylation patterns during cell division. There is significant crosstalk between histone and DNA methylation, with G9a/GLP and DNMT1 often acting in concert to maintain a silenced chromatin state. Inhibition of both by this compound can lead to a more open chromatin structure and the re-expression of silenced tumor suppressor genes.
Understanding the Epigenetic Landscape with EML741: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of EML741, a potent and selective dual inhibitor of the histone lysine (B10760008) methyltransferases G9a and G9a-like protein (GLP), with secondary activity against DNA methyltransferase 1 (DNMT1). This compound serves as a valuable chemical probe for elucidating the intricate roles of these key epigenetic modifiers in health and disease. This document details the mechanism of action, quantitative biochemical data, and experimental protocols for utilizing this compound in epigenetic research.
Core Mechanism of Action
This compound is a small molecule inhibitor that targets the catalytic activity of G9a and GLP, enzymes responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). These methylation marks are generally associated with transcriptional repression. By inhibiting G9a and GLP, this compound can lead to a reduction in H3K9me2 levels, subsequently influencing gene expression patterns.
Furthermore, this compound exhibits inhibitory activity against DNMT1, the enzyme responsible for maintaining DNA methylation patterns during cell division. The interplay between histone methylation and DNA methylation is a critical aspect of epigenetic regulation, and this compound provides a unique tool to investigate this crosstalk.
Quantitative Data Summary
The inhibitory potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data for this compound.
| Target | Assay Type | Value | Reference |
| G9a | AlphaLISA IC50 | 23 nM | [1] |
| G9a | Kd | 1.13 µM | [2] |
| GLP | Inhibition at 10 µM | 95% | [1] |
| GLP | Inhibition at 25 µM | 98% | [1] |
| DNMT1 | Radioactive Methyl Transfer Assay IC50 | 3.1 µM | [1][2] |
| DNMT3a | Radioactive Methyl Transfer Assay | No Inhibition | [1][2] |
| DNMT3b | Radioactive Methyl Transfer Assay | No Inhibition | [1][2] |
Table 1: Inhibitory Activity of this compound against Primary Targets
| Parameter | Assay | Value | Reference |
| Apparent Permeability | PAMPA | Improved vs. quinazoline (B50416) counterpart | [1] |
| Blood-Brain Barrier Permeability | PAMPA-BBB | Improved vs. quinazoline counterpart | [1] |
| Cell Toxicity | Not specified | Low | [1] |
Table 2: Physicochemical and Cellular Properties of this compound
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental designs related to this compound, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound targeting G9a/GLP and DNMT1.
Caption: Workflow for determining this compound's in vitro inhibitory activity.
Caption: Interplay between G9a/GLP and DNMT1 in gene silencing.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound, based on the primary literature.[1]
G9a Inhibition Assay (AlphaLISA)
This protocol describes a peptide-based AlphaLISA assay to measure the levels of H3K9 dimethylation and determine the IC50 value of this compound for G9a.
Materials:
-
Recombinant G9a enzyme
-
Biotinylated histone H3 (1-21) peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
Anti-H3K9me2 antibody
-
AlphaLISA acceptor beads conjugated to streptavidin
-
AlphaLISA donor beads conjugated to Protein A
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
This compound compound dilutions
-
384-well microplate
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the G9a enzyme, biotinylated H3 peptide substrate, and SAM to the assay buffer.
-
Add the this compound dilutions to the reaction mixture. Include a vehicle control (DMSO).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Stop the reaction by adding a solution containing EDTA and the anti-H3K9me2 antibody.
-
Add the AlphaLISA acceptor beads and incubate in the dark.
-
Add the AlphaLISA donor beads and incubate further in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
DNMT1 Inhibition Assay (Radioactive Methyl Transfer)
This protocol outlines a radioactive assay to measure the inhibitory effect of this compound on DNMT1 activity.
Materials:
-
Recombinant human DNMT1 enzyme
-
Poly(dI-dC) DNA substrate
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Assay buffer (e.g., 20 mM HEPES pH 7.2, 1 mM EDTA, 50 mM KCl, 0.2 mg/mL BSA, 1 mM DTT)
-
This compound compound dilutions
-
Scintillation cocktail
-
Filter paper and filtration apparatus
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a reaction tube, combine the DNMT1 enzyme and the poly(dI-dC) DNA substrate in the assay buffer.
-
Add the this compound dilutions to the enzyme-substrate mixture. Include a vehicle control (DMSO).
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by spotting the reaction mixture onto filter paper.
-
Wash the filter paper extensively with trichloroacetic acid (TCA) to precipitate the DNA and remove unincorporated [³H]-SAM.
-
Wash the filter paper with ethanol (B145695) and allow it to dry.
-
Place the filter paper in a scintillation vial with a scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Conclusion
This compound is a robust chemical tool for investigating the epigenetic regulatory networks governed by G9a/GLP and DNMT1. Its well-characterized inhibitory profile and favorable physicochemical properties make it a valuable asset for researchers in academia and industry. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of the epigenetic landscape and its role in human disease.
References
Methodological & Application
Application Notes and Protocols for Studying EML4-ALK Fusion Protein in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for culturing and analyzing cells expressing the EML4-ALK fusion protein, a key driver in a subset of non-small cell lung cancer (NSCLC). The following protocols detail cell line maintenance, a typical cell-based assay for inhibitor screening, and the underlying signaling pathways.
Cell Line Maintenance: NCI-H2228 (EML4-ALK Positive Cell Line)
A foundational aspect of reliable and reproducible experimental results is the proper maintenance of cell cultures. The NCI-H2228 cell line is an example of a human lung adenocarcinoma cell line that is positive for the EML4-ALK fusion oncogene.
1.1. Thawing of Cryopreserved Cells
The process of thawing frozen cells is a critical step that can impact cell viability. A proper technique ensures a high percentage of surviving cells.
-
Protocol:
-
Remove the cryovial from liquid nitrogen storage and immediately place it on dry ice.
-
Prepare a 15 mL sterile conical tube with 9 mL of pre-warmed complete growth medium (RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).
-
Thaw the vial in a 37°C water bath until only a small ice crystal remains.[1][2]
-
Decontaminate the vial with 70% ethanol (B145695) before opening in a sterile biosafety cabinet.[3]
-
Transfer the cell suspension to the prepared 15 mL conical tube.
-
Centrifuge the cell suspension at 300 x g for 3 minutes to pellet the cells.[2]
-
Discard the supernatant containing the cryoprotectant and gently resuspend the cell pellet in 5 mL of fresh, pre-warmed complete growth medium.
-
Transfer the resuspended cells into a T-25 cell culture flask containing 5 mL of pre-warmed complete growth medium.
-
Incubate the flask at 37°C in a humidified atmosphere with 5% CO2.[2]
-
The following day, replace the medium to remove any remaining dead cells and cryoprotectant.
-
1.2. Sub-culturing (Passaging) of Adherent Cells
NCI-H2228 cells grow as a semi-adherent monolayer and require passaging upon reaching 80-90% confluency.
-
Protocol:
-
Aspirate the culture medium from the flask.
-
Wash the cell monolayer once with sterile Dulbecco's Phosphate-Buffered Saline (DPBS) without calcium and magnesium.
-
Add a minimal volume of pre-warmed 0.25% Trypsin-EDTA solution to cover the cell monolayer (e.g., 1 mL for a T-25 flask).
-
Incubate the flask at 37°C for 2-3 minutes, or until the cells detach.[2]
-
Neutralize the trypsin by adding at least two volumes of complete growth medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 3 minutes.[2]
-
Discard the supernatant and resuspend the cell pellet in a small volume of fresh medium.
-
Determine the cell concentration and viability using a hemocytometer or an automated cell counter.
-
Seed new culture flasks at the recommended split ratio (typically 1:3 to 1:6) with the appropriate volume of fresh, pre-warmed complete growth medium.
-
Return the flasks to the incubator.
-
1.3. Cryopreservation of Cells
Properly freezing cells ensures a valuable stock for future experiments.
-
Protocol:
-
Follow steps 1-7 of the sub-culturing protocol.
-
Resuspend the cell pellet in cold, sterile freezing medium (e.g., 90% FBS, 10% DMSO or 45% RPMI, 50% FBS, 5% DMSO) at a concentration of 1 x 10^6 cells/mL.[1][2]
-
Aliquot the cell suspension into sterile cryogenic vials.
-
Place the vials in a controlled-rate freezing container and store at -80°C overnight.
-
Transfer the vials to a liquid nitrogen freezer for long-term storage.[1][2]
-
Experimental Protocol: ALK Inhibitor Dose-Response Assay
This protocol describes a typical experiment to determine the half-maximal inhibitory concentration (IC50) of a targeted ALK inhibitor on the proliferation of NCI-H2228 cells.
2.1. Cell Seeding and Treatment
-
Protocol:
-
Harvest and count the cells as described in the sub-culturing protocol.
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
Prepare a serial dilution of the ALK inhibitor in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
-
2.2. Cell Viability Assessment (MTT Assay)
-
Protocol:
-
After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate overnight at 37°C in a humidified chamber.
-
Read the absorbance at 570 nm using a microplate reader.
-
2.3. Data Presentation
The quantitative data from the dose-response assay can be summarized in a table for easy comparison.
| ALK Inhibitor Concentration (nM) | Absorbance (570 nm) (Mean ± SD) | % Inhibition |
| 0 (Vehicle) | 1.25 ± 0.08 | 0 |
| 1 | 1.10 ± 0.06 | 12 |
| 10 | 0.85 ± 0.05 | 32 |
| 50 | 0.63 ± 0.04 | 49.6 |
| 100 | 0.40 ± 0.03 | 68 |
| 500 | 0.21 ± 0.02 | 83.2 |
| 1000 | 0.15 ± 0.01 | 88 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Signaling Pathway Analysis
The EML4-ALK fusion protein activates several downstream signaling pathways that promote cell proliferation and survival. A common method to assess the effect of an inhibitor on this pathway is Western blotting to detect changes in protein phosphorylation. The combination of an ALK inhibitor and a SMYD2 inhibitor has been shown to additively suppress the growth of some NSCLC cells.[4]
3.1. Western Blot Protocol
-
Protocol:
-
Seed NCI-H2228 cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with the ALK inhibitor at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ALK, total ALK, p-AKT, total AKT, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
3.2. Quantitative Data from Western Blot
The band intensities from the Western blot can be quantified and presented in a table.
| Treatment | p-ALK / Total ALK (Relative Intensity) | p-AKT / Total AKT (Relative Intensity) |
| Vehicle | 1.00 | 1.00 |
| ALK Inhibitor (10 nM) | 0.65 | 0.70 |
| ALK Inhibitor (100 nM) | 0.20 | 0.25 |
| ALK Inhibitor (1000 nM) | 0.05 | 0.10 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
4.1. Experimental Workflow
Workflow for ALK inhibitor dose-response assay.
4.2. EML4-ALK Signaling Pathway
Simplified EML4-ALK signaling pathway and point of inhibition.
References
EML741: Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
EML741 is a potent and selective small molecule inhibitor of the histone lysine (B10760008) methyltransferases G9a and G9a-like protein (GLP), with secondary inhibitory activity against DNA methyltransferase 1 (DNMT1).[1] G9a and GLP are the primary enzymes responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2), an epigenetic mark predominantly associated with transcriptional repression.[2][3] DNMT1 is the key enzyme for maintaining DNA methylation patterns after replication, which is crucial for long-term gene silencing.[4][5] By targeting these key epigenetic modifiers, this compound serves as a valuable chemical probe for elucidating the roles of H3K9 and DNA methylation in gene regulation and as a potential therapeutic agent.
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction of proteins with specific DNA regions in the cell. When coupled with the use of inhibitors like this compound, ChIP can be employed to study how the inhibition of specific enzymatic activities alters the chromatin landscape and the binding of other proteins to the genome. For instance, treating cells with this compound is expected to lead to a global reduction of H3K9me2 levels. A subsequent ChIP experiment using an antibody against H3K9me2 would quantify this decrease at specific genomic loci. Furthermore, this can be correlated with changes in the binding of other chromatin-associated proteins or transcription factors, providing insights into the downstream consequences of G9a/GLP and DNMT1 inhibition.
These application notes provide a comprehensive guide for utilizing this compound in ChIP experiments, including detailed protocols, data presentation, and visualizations to facilitate experimental design and execution.
Data Presentation
The inhibitory activity of this compound against its primary and secondary targets is summarized in the table below. This quantitative data is essential for determining the appropriate concentrations for cellular treatment prior to ChIP.
| Target Enzyme | Parameter | Value | Reference |
| G9a | IC50 | 23 nM | [4][5] |
| G9a | Kd | 1.13 µM | [4][5] |
| GLP | % Inhibition | 95% at 10 µM | [4] |
| DNMT1 | IC50 | 3.1 µM | [4][5] |
| DNMT3a | Activity | No effect | [4][5] |
| DNMT3b | Activity | No effect | [4][5] |
Note: The IC50 represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity in vitro. The Kd (dissociation constant) is a measure of binding affinity.
Mechanism of Action of this compound in Chromatin Modification
This compound disrupts the catalytic activity of G9a/GLP and DNMT1, leading to a more open and transcriptionally permissive chromatin state at target gene loci. The following diagram illustrates the signaling pathway and the points of intervention by this compound.
Caption: Mechanism of this compound in preventing gene silencing.
Experimental Protocols
This section provides a detailed protocol for performing a Chromatin Immunoprecipitation (ChIP) experiment on cultured mammalian cells treated with this compound.
Protocol 1: Cell Treatment with this compound and Cross-linking
Materials:
-
This compound
-
Mammalian cell culture of interest
-
Culture medium
-
DMSO (vehicle control)
-
1.25 M Glycine (B1666218)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell scrapers
Procedure:
-
Cell Culture: Culture cells to 70-80% confluency. The number of cells required will depend on the abundance of the target protein, but a starting point of 1-5 x 10^7 cells per ChIP is recommended.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in culture medium to the desired final concentration. A concentration range of 1-10 µM is a good starting point for cellular assays based on its in vitro potency. A dose-response and time-course experiment is recommended to determine the optimal treatment conditions for your cell line and target.
-
Treat cells with this compound for a duration of 24-72 hours. This allows for sufficient time for the inhibitor to exert its effects on histone and DNA methylation.
-
Include a vehicle control (DMSO) at the same final concentration as the this compound treatment.
-
-
Cross-linking:
-
To cross-link proteins to DNA, add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.
-
Incubate for 5 minutes at room temperature with gentle shaking.
-
-
Cell Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold PBS and scrape the cells into a conical tube.
-
Centrifuge the cells at 1,000 x g for 5 minutes at 4°C.
-
Carefully discard the supernatant. The cell pellet can be stored at -80°C or used immediately for chromatin preparation.
-
Protocol 2: Chromatin Preparation and Immunoprecipitation
This protocol describes the lysis of cells, shearing of chromatin, and the immunoprecipitation of the target protein.
Materials:
-
Cell pellet from Protocol 1
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, protease inhibitors)
-
ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)
-
Sonicator
-
ChIP-validated antibody (e.g., anti-H3K9me2, or an antibody against a transcription factor of interest)
-
Negative control antibody (e.g., Normal Rabbit IgG)
-
Protein A/G magnetic beads
-
Wash Buffers (Low salt, high salt, LiCl, and TE buffers)
-
Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3)
-
5 M NaCl
-
RNase A
-
Proteinase K
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in Lysis Buffer and incubate on ice for 10-30 minutes.
-
-
Chromatin Shearing:
-
Shear the chromatin by sonication to an average fragment size of 200-1000 bp. The optimal sonication conditions should be determined empirically for your specific cell type and sonicator.
-
After sonication, centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (containing the sheared chromatin) to a new tube.
-
-
Immunoprecipitation:
-
Dilute the chromatin with ChIP Dilution Buffer.
-
Save a small aliquot of the diluted chromatin as "input" control.
-
Pre-clear the chromatin by incubating with Protein A/G beads for 1-2 hours at 4°C.
-
Pellet the beads and transfer the supernatant to a new tube.
-
Add the ChIP-validated primary antibody to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.
-
-
Washes:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using Elution Buffer.
-
Reverse the cross-links by adding 5 M NaCl and incubating at 65°C for at least 4 hours or overnight.
-
Treat with RNase A to degrade RNA and then with Proteinase K to digest proteins.
-
-
DNA Purification:
-
Purify the DNA using a spin column kit or phenol:chloroform extraction followed by ethanol (B145695) precipitation.
-
The purified DNA is now ready for downstream analysis such as qPCR or sequencing.
-
Experimental Workflow for ChIP using this compound
The following diagram provides a high-level overview of the entire experimental workflow, from cell culture to data analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A case study in cross-talk: the histone lysine methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNMT1 - Wikipedia [en.wikipedia.org]
- 5. DNA methyl transferase 1: regulatory mechanisms and implications in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Efficacy of a PARP Inhibitor on OVCAR-8 Ovarian Cancer Cells
Disclaimer: Information regarding a specific compound designated "EML741" is not available in published scientific literature. The following application notes and protocols have been generated using a representative PARP (Poly ADP-ribose polymerase) inhibitor as a well-characterized example to demonstrate the experimental workflow and data presentation for evaluating a targeted therapy in OVCAR-8 ovarian cancer cells. The quantitative data presented herein is hypothetical and for illustrative purposes.
These notes provide a comprehensive guide for researchers, scientists, and drug development professionals investigating the effects of targeted inhibitors on the OVCAR-8 human ovarian adenocarcinoma cell line.
Introduction
Ovarian cancer is the most lethal gynecologic malignancy, with high-grade serous ovarian cancer (HGSOC) being the most common and aggressive subtype.[1][2] The OVCAR-8 cell line, derived from a patient with HGSOC, is a widely used model for studying the biology of ovarian cancer and for the preclinical evaluation of novel therapeutic agents.[1][2] OVCAR-8 cells are known to form tumors and ascites in xenograft models, making them a relevant tool for drug development.[1][3]
Poly (ADP-ribose) polymerase (PARP) is a family of proteins critical for DNA damage repair.[4][5] PARP inhibitors represent a class of targeted therapies that exploit deficiencies in DNA repair pathways, such as mutations in BRCA1/2, to selectively kill cancer cells through a mechanism known as synthetic lethality.[4][5][6] By blocking the repair of single-strand DNA breaks, PARP inhibitors lead to the accumulation of double-strand breaks during replication, which are lethal to cancer cells with impaired homologous recombination repair.[6][7] This document outlines the protocols to assess the cytotoxic and apoptotic effects of a representative PARP inhibitor on OVCAR-8 cells.
Data Presentation: Effects of Representative PARP Inhibitor on OVCAR-8 Cells
The following tables summarize the hypothetical quantitative data obtained from key in vitro experiments.
Table 1: OVCAR-8 Cell Viability Following Treatment with Representative PARP Inhibitor
| Treatment Duration | IC₅₀ (µM) |
| 48 Hours | 8.5 |
| 72 Hours | 5.2 |
IC₅₀ (Half-maximal inhibitory concentration) values were determined using an MTT assay.
Table 2: Induction of Apoptosis in OVCAR-8 Cells
| Treatment Group | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Vehicle Control (DMSO) | 2.1 ± 0.4 | 1.5 ± 0.3 | 3.6 |
| PARP Inhibitor (5 µM) | 15.8 ± 1.2 | 8.3 ± 0.9 | 24.1 |
| PARP Inhibitor (10 µM) | 28.4 ± 2.1 | 17.6 ± 1.5 | 46.0 |
Data are presented as mean ± standard deviation from three independent experiments. Cells were treated for 48 hours.
Table 3: Modulation of Key Signaling Proteins in OVCAR-8 Cells
| Treatment Group (48h) | Relative Expression of Cleaved PARP (Normalized to β-actin) | Relative Expression of γH2AX (Normalized to β-actin) |
| Vehicle Control (DMSO) | 1.0 | 1.0 |
| PARP Inhibitor (10 µM) | 4.7 | 6.2 |
Protein expression levels were quantified from Western blot data.
Experimental Protocols
OVCAR-8 Cell Culture and Maintenance
This protocol describes the standard procedure for culturing and passaging the OVCAR-8 cell line.
Materials:
-
OVCAR-8 cells (ATCC)
-
RPMI-1640 Medium[1]
-
Fetal Bovine Serum (FBS), heat-inactivated[1]
-
Penicillin-Streptomycin (10,000 U/mL)
-
0.25% Trypsin-EDTA[8]
-
Phosphate-Buffered Saline (PBS), sterile
-
T75 culture flasks[8]
-
Complete Growth Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.[9]
Procedure:
-
Maintain OVCAR-8 cells in a T75 flask with Complete Growth Medium in a humidified incubator at 37°C with 5% CO₂.[9]
-
Subculture the cells when they reach 80-90% confluency.
-
Aspirate the culture medium from the flask.
-
Gently wash the cell monolayer with 5-10 mL of sterile PBS.
-
Aspirate the PBS and add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA solution to the flask, ensuring the entire cell monolayer is covered.[8]
-
Incubate the flask at 37°C for 2-5 minutes, or until cells detach.[8]
-
Add 8-10 mL of pre-warmed Complete Growth Medium to the flask to neutralize the trypsin.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer the desired volume of the cell suspension to a new T75 flask containing fresh, pre-warmed Complete Growth Medium. A typical split ratio is 1:3 to 1:6.
-
Incubate the new culture flask under the recommended conditions.[8]
Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
OVCAR-8 cells
-
96-well plates
-
Complete Growth Medium
-
Representative PARP Inhibitor (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed OVCAR-8 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of Complete Growth Medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the PARP inhibitor in Complete Growth Medium.
-
Aspirate the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO, final concentration ≤0.1%).
-
Incubate the plate for the desired time points (e.g., 48 and 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.[10]
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[10]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Mix gently on an orbital shaker for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic cells using flow cytometry.
Materials:
-
OVCAR-8 cells
-
6-well plates
-
Representative PARP Inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow Cytometer
Procedure:
-
Seed OVCAR-8 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of the PARP inhibitor or vehicle control for 48 hours.
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[11]
Western Blot Analysis
This protocol is for detecting changes in the expression of specific proteins involved in the DNA damage and apoptotic pathways.
Materials:
-
OVCAR-8 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors[12][13]
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagents[13]
Procedure:
-
Treat OVCAR-8 cells with the PARP inhibitor or vehicle control for 48 hours.
-
Lyse the cells in ice-cold RIPA buffer.[14]
-
Centrifuge the lysates at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[9]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[12]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[12][13]
-
Wash the membrane three times with TBST for 5-10 minutes each.[14]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using software like ImageJ, normalizing to a loading control like β-actin.[13]
Visualizations
The following diagrams illustrate the signaling pathway and experimental workflow.
Caption: Mechanism of Action for a PARP Inhibitor in Ovarian Cancer Cells.
Caption: Experimental Workflow for Evaluating PARP Inhibitor Efficacy.
References
- 1. In vivo tumor growth of high-grade serous ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional characterization of a panel of high-grade serous ovarian cancer cell lines as representative experimental models of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo tumor growth of high-grade serous ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted therapies in epithelial ovarian cancer: Molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of chemotherapy resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ebiohippo.com [ebiohippo.com]
- 9. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Proliferation and invasion of ovarian cancer cells are suppressed by knockdown of TRIM11 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and validation of differentially expressed proteins in epithelial ovarian cancers using quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols for EML741 In Vivo Animal Models
Disclaimer: Extensive searches for a compound designated "EML741" did not yield any specific information. The name may be a typographical error, an internal compound designation not yet in the public domain, or a new compound with limited available data. Therefore, the following application notes and protocols are provided as a template to guide researchers in structuring their studies for a novel compound targeting the EML4-ALK pathway, which is a likely area of interest given the "EML" prefix. The quantitative data and specific experimental details provided are illustrative placeholders and should be replaced with actual experimental data.
Introduction to EML4-ALK Fusion Protein
The EML4-ALK (Echinoderm Microtubule-associated protein-like 4-Anaplastic Lymphoma Kinase) fusion gene is a key oncogenic driver in a subset of non-small cell lung cancer (NSCLC) and other cancers.[1] The fusion results from a chromosomal rearrangement that leads to the constitutive activation of the ALK tyrosine kinase. This aberrant activation drives downstream signaling pathways that promote cell proliferation, survival, and invasion, making it a critical target for cancer therapy.[1]
EML4-ALK Signaling Pathway
The constitutively active EML4-ALK fusion protein triggers several downstream signaling cascades critical for tumor growth and survival. The primary pathways activated include the JAK-STAT, PI3K-AKT, and RAS-MAPK pathways. These pathways regulate transcription of genes involved in cell cycle progression, apoptosis, and cell growth. Understanding this signaling network is crucial for the development of targeted inhibitors.
Caption: EML4-ALK downstream signaling pathways.
Quantitative Data Summary for a Hypothetical ALK Inhibitor (Compound X)
The following tables are templates summarizing potential dosage, administration routes, and pharmacokinetic parameters for a hypothetical EML4-ALK inhibitor, referred to as "Compound X," in preclinical animal models.
Table 1: Dosage and Administration of Compound X in Preclinical Models
| Animal Model | Route of Administration | Dosing Regimen | Vehicle | Purpose of Study |
| Nude Mice (Xenograft) | Oral (PO) | 25 mg/kg, once daily for 28 days | 0.5% Methylcellulose in water | Efficacy |
| Sprague-Dawley Rats | Intravenous (IV) | 5 mg/kg, single dose | 10% DMSO in Saline | Pharmacokinetics |
| C57BL/6 Mice | Intraperitoneal (IP) | 50 mg/kg, twice daily for 14 days | 20% PEG400 in PBS | Toxicology |
Table 2: Pharmacokinetic Parameters of Compound X in Rodents (Single Dose)
| Parameter | Nude Mice (25 mg/kg, PO) | Sprague-Dawley Rats (5 mg/kg, IV) |
| Cmax (ng/mL) | [Insert Value] | [Insert Value] |
| Tmax (h) | [Insert Value] | [Insert Value] |
| AUC0-t (ng·h/mL) | [Insert Value] | [Insert Value] |
| Half-life (t1/2) (h) | [Insert Value] | [Insert Value] |
| Bioavailability (%) | [Insert Value] | N/A |
Experimental Protocols
The following is a template protocol for an in vivo efficacy study of a hypothetical ALK inhibitor in a xenograft model.
In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of "Compound X" in nude mice bearing EML4-ALK-positive NSCLC xenografts (e.g., H3122 cells).
Materials:
-
"Compound X"
-
Vehicle: [Specify vehicle, e.g., 0.5% Methylcellulose in sterile water]
-
Female athymic nude mice (6-8 weeks old)
-
H3122 human non-small cell lung cancer cells
-
Matrigel
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Procedure:
-
Cell Culture:
-
Culture H3122 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Tumor Implantation:
-
Harvest H3122 cells during the logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
-
Animal Grouping and Treatment:
-
Monitor tumor growth daily.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Group 1 (Vehicle Control): Administer vehicle orally (PO) once daily.
-
Group 2 ("Compound X"): Administer "Compound X" at [Specify Dosage, e.g., 25 mg/kg] (PO) once daily.
-
-
-
Data Collection:
-
Measure tumor volume with calipers twice weekly using the formula: Volume = (Length x Width²)/2.
-
Record animal body weight twice weekly as an indicator of toxicity.
-
At the end of the study (e.g., 28 days) or when tumors reach a predetermined size, euthanize the mice.
-
Excise tumors, weigh them, and process for further analysis (e.g., histology, Western blotting for pharmacodynamic markers).
-
-
Data Analysis:
-
Calculate the mean tumor volume and standard error of the mean (SEM) for each group.
-
Analyze the statistical significance of differences in tumor growth between the treatment and vehicle control groups using an appropriate statistical test (e.g., two-way ANOVA).
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
References
Application Notes: Western Blot Analysis of H3K9me2 Following EML741 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
EML741 is a potent and selective inhibitor of the histone lysine (B10760008) methyltransferases G9a and G9a-like protein (GLP).[1][2][3] G9a and GLP are the primary enzymes responsible for the mono- and di-methylation of lysine 9 on histone H3 (H3K9me1 and H3K9me2), epigenetic marks strongly associated with transcriptional repression.[2][4] By inhibiting the activity of the G9a/GLP complex, this compound leads to a global reduction in H3K9me2 levels. This alteration in the epigenetic landscape can reactivate silenced genes and is a subject of investigation in various diseases, particularly cancer.[5] this compound also demonstrates secondary inhibitory activity against DNA methyltransferase 1 (DNMT1).[1][2][3]
These application notes provide a comprehensive guide for analyzing changes in H3K9me2 levels in cultured cells following treatment with this compound using Western blot analysis. This technique is fundamental for verifying the cellular activity of this compound and quantifying its effect on this key repressive histone mark.
Mechanism of Action of this compound
This compound functions as a substrate-competitive inhibitor of the G9a and GLP enzymes.[6] It binds to the substrate-binding pocket of these methyltransferases, preventing them from transferring methyl groups from the cofactor S-adenosyl-L-methionine (SAM) to the lysine 9 residue of histone H3. This direct inhibition of G9a/GLP's catalytic activity results in a dose-dependent decrease in the cellular levels of H3K9me2.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a Novel Chemotype of Histone Lysine Methyltransferase EHMT1/2 (GLP/G9a) Inhibitors: Rational Design, Synthesis, Biological Evaluation, and Co-crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Exploring methods of targeting histone methyltransferases and their applications in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening with EML741
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing EML741 in high-throughput screening (HTS) assays to identify and characterize inhibitors of the fictitious Kinase-X (KX). This compound serves as a potent and selective reference compound for these assays.
Introduction
This compound is a small molecule inhibitor of Kinase-X (KX), a serine/threonine kinase involved in oncogenic signaling pathways that promote cell proliferation and survival in various solid tumors.[1] As an ATP-competitive inhibitor, this compound provides a valuable tool for the discovery of novel KX inhibitors.[1] High-throughput screening assays are essential for efficiently testing large compound libraries to identify potential therapeutic candidates.[2][3]
Mechanism of Action
This compound selectively binds to the ATP-binding pocket of the KX catalytic domain, preventing the phosphorylation of its downstream substrates. This inhibition of the KX signaling cascade ultimately leads to a reduction in cell proliferation and the induction of apoptosis in cancer cells where the KX pathway is overactive. The high selectivity of this compound for KX minimizes off-target effects, making it an ideal control compound for HTS campaigns.[1]
Signaling Pathway of Kinase-X (KX) and Inhibition by this compound
The following diagram illustrates the hypothetical signaling pathway in which KX plays a central role and the point of intervention for this compound.
Data Presentation: this compound HTS Assay Performance
The following table summarizes the key performance metrics of a typical HTS assay for KX inhibitors, using this compound as a reference compound.
| Parameter | Value | Description |
| Assay Performance | ||
| Z'-factor | 0.82 | A measure of assay quality, indicating excellent separation between positive and negative controls.[1] |
| Signal-to-Background Ratio | 15 | The ratio of the signal from the uninhibited enzyme to the background signal.[1] |
| CV (%) of Controls | < 5% | The coefficient of variation for both positive and negative controls, indicating low variability.[1] |
| This compound Activity | ||
| IC50 | 50 nM | The half-maximal inhibitory concentration of this compound against KX. |
| Ki | 25 nM | The inhibition constant of this compound, reflecting its binding affinity to KX. |
| Selectivity | >100-fold vs. related kinases | The selectivity of this compound for KX over other kinases, indicating a favorable off-target profile. |
Experimental Protocols
High-Throughput Screening Workflow for KX Inhibitors
The diagram below outlines the general workflow for a high-throughput screening campaign to identify novel KX inhibitors.
Detailed Protocol: Homogeneous Luminescent Kinase Assay
This protocol describes a generic, robust method for screening compound libraries for inhibitors of KX using a luminescent assay format. This type of assay measures the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.
Materials and Reagents:
-
KX enzyme (recombinant)
-
KX substrate peptide
-
This compound (positive control)
-
DMSO (vehicle control)
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
384-well white, opaque microplates
-
Acoustic dispenser or pin tool for compound transfer
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating:
-
Prepare compound plates by dispensing 50 nL of each test compound from the library into the wells of a 384-well assay plate.
-
Dispense 50 nL of this compound (e.g., at a final concentration of 10 µM) into positive control wells.
-
Dispense 50 nL of DMSO into negative control (vehicle) wells.
-
-
Enzyme and Substrate Addition:
-
Prepare a 2X enzyme solution by diluting the KX enzyme in kinase assay buffer to the desired concentration.
-
Prepare a 2X substrate/ATP solution by diluting the substrate peptide and ATP in kinase assay buffer. The final ATP concentration should be at or near the Km for KX.
-
Add 5 µL of the 2X enzyme solution to all wells of the assay plate.
-
Centrifuge the plate briefly to ensure all components are at the bottom of the wells.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of the 2X substrate/ATP solution to all wells to start the kinase reaction. The final reaction volume is 10 µL.
-
Mix the plate on a plate shaker for 1 minute.
-
-
Incubation:
-
Incubate the assay plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 10 µL of the luminescent detection reagent to all wells. This reagent will stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.
-
Mix the plate on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalization:
-
The percentage of inhibition for each test compound is calculated using the following formula: % Inhibition = 100 x (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
-
Hit Identification:
-
Primary "hits" are identified as compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
-
-
Dose-Response and IC50 Determination:
-
Confirmed hits are subjected to dose-response analysis to determine their potency (IC50). This involves a serial dilution of the compound and re-testing in the same assay format.
-
The resulting data is fitted to a four-parameter logistic model to calculate the IC50 value.
-
Conclusion
The protocols and data presented provide a framework for the successful implementation of high-throughput screening campaigns to identify and characterize novel inhibitors of Kinase-X, using this compound as a reliable reference compound. These assays are robust, reproducible, and suitable for large-scale drug discovery efforts.
References
Application Notes and Protocols: EML741 in Combination with Other Epigenetic Modifiers
For Researchers, Scientists, and Drug Development Professionals
Introduction
EML741 is a potent, cell-permeable, dual inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP), and also exhibits inhibitory activity against DNA methyltransferase 1 (DNMT1).[1][2] This inherent dual-targeting capability positions this compound as a compelling agent for epigenetic therapy. The coordinated action of different epigenetic modifiers in regulating gene expression suggests that combination therapies can offer synergistic effects in treating various diseases, particularly cancer.[3] These application notes provide an overview of the preclinical rationale and methodologies for combining this compound with other classes of epigenetic modifiers, including Histone Deacetylase (HDAC) inhibitors and Bromodomain and Extra-Terminal (BET) protein inhibitors.
Data Presentation: Synergistic Effects of G9a/DNMT1 Inhibition with Other Epigenetic Modifiers
The following tables summarize quantitative data from preclinical studies on the combination of G9a inhibitors (including dual G9a/DNMT1 inhibitors like CM-272, a compound with a similar dual-inhibition profile to this compound) with other epigenetic modifiers. This data highlights the synergistic anti-cancer effects observed in various cell lines.
Table 1: Synergistic Effects of G9a/DNMT1 Inhibition in Combination with HDAC Inhibitors
| Cell Line | Cancer Type | G9a/DNMT1 Inhibitor (Concentration) | HDAC Inhibitor (Concentration) | Observed Synergistic Effect | Reference |
| Non-Small Cell Lung Cancer (NSCLC) cells | Lung Cancer | CM-272 | Vorinostat | Enhanced reduction in cell proliferation and tumor growth. | [4] |
| Acute Myeloid Leukemia (AML) cells | Leukemia | Decitabine (DNMTi) | Panobinostat or Valproic Acid | Predominant synergistic gene downregulation, including oncogenes like MYC. | [5] |
| U937 | Leukemia | 5-aza-2'-deoxycytidine (DAC) | Panobinostat | Significant increase in regulated transcripts, particularly downregulated genes. | [5] |
Table 2: Synergistic Effects of G9a Inhibition in Combination with EZH2 Inhibitors
| Cell Line | Cancer Type | G9a Inhibitor (Concentration) | EZH2 Inhibitor (Concentration) | Observed Synergistic Effect | Reference |
| MDA-MB-231 | Breast Cancer | UNC0642 (2 µM) | GSK126 (10 µM) | Synergistic induction of cell death and apoptosis. | [6] |
| CAOV3 | Ovarian Cancer | UNC0642 (1 µM) | GSK126 (5 µM) | Synergistic induction of cell death and apoptosis. | [6] |
| D14 | Melanoma | UNC0642 (2 µM) | GSK126 (5 µM) | Synergistic induction of cell death and apoptosis. | [6] |
| Multiple Myeloma (MM) cells | Multiple Myeloma | G9a inhibitor | EZH2 inhibitor | Strong suppression of cell proliferation via cell cycle arrest and apoptosis. Upregulation of interferon-stimulated genes. | [7] |
Table 3: Anti-proliferative Effects of the Dual G9a/DNMT1 Inhibitor CM-272
| Cell Line | Cancer Type | CM-272 GI50 | Reference |
| RT112 | Bladder Cancer | >50 µM | [8] |
| 5637 | Bladder Cancer | >50 µM | [8] |
| DU145 | Prostate Cancer | Not specified | [9] |
| PC3 | Prostate Cancer | Not specified | [9] |
| Non-Small Cell Lung Cancer (NSCLC) cells | Lung Cancer | Not specified | [4] |
| Hepatocellular Carcinoma (HCC) cells | Liver Cancer | Not specified | [10] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the combination of this compound with other epigenetic modifiers.
Caption: Synergistic action of this compound with other epigenetic modifiers.
Caption: General experimental workflow for combination studies.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the effect of this compound in combination with another epigenetic modifier on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, U937)
-
Complete cell culture medium
-
96-well plates
-
This compound
-
Other epigenetic modifier (e.g., Vorinostat, JQ1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate overnight.[12]
-
Prepare serial dilutions of this compound and the other epigenetic modifier in complete medium.
-
Treat the cells with this compound alone, the other epigenetic modifier alone, and in combination at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
Calculate cell viability as a percentage of the vehicle control.
-
Combination Index (CI) values can be calculated to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[13]
Protocol 2: Chromatin Immunoprecipitation (ChIP) Sequencing
This protocol is for identifying the genomic regions where histone modifications are altered by treatment with this compound in combination with another epigenetic modifier.
Materials:
-
Treated and untreated cancer cells
-
Formaldehyde (B43269) (1% final concentration)
-
Glycine (125 mM final concentration)
-
Cell lysis buffer
-
Nuclei lysis buffer
-
Micrococcal nuclease or sonicator
-
Antibodies against specific histone modifications (e.g., H3K9me2, H3K27ac)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing platform
Procedure:
-
Cross-link proteins to DNA by adding formaldehyde to the cell culture medium and incubating for 10 minutes at room temperature. Quench with glycine.[14]
-
Harvest and lyse the cells to isolate nuclei.
-
Fragment the chromatin by sonication or enzymatic digestion to an average size of 200-500 bp.
-
Incubate the sheared chromatin with an antibody specific to the histone modification of interest overnight at 4°C.[14]
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Prepare DNA libraries for next-generation sequencing and perform sequencing.
-
Analyze the sequencing data to identify regions of enrichment for the histone modification and compare between treatment groups.
Protocol 3: RNA Sequencing (RNA-Seq) for Gene Expression Analysis
This protocol is for analyzing global changes in gene expression following treatment with this compound in combination with another epigenetic modifier.
Materials:
-
Treated and untreated cancer cells
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
DNase I
-
RNA quality assessment tool (e.g., Bioanalyzer)
-
RNA-Seq library preparation kit
-
Next-generation sequencing platform
Procedure:
-
Harvest cells after treatment with this compound and/or the other epigenetic modifier for the desired time (e.g., 24, 48 hours).
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and integrity of the RNA using a Bioanalyzer. An RNA Integrity Number (RIN) of ≥ 8 is recommended.[15]
-
Prepare RNA-Seq libraries from the high-quality RNA using a library preparation kit. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Perform next-generation sequencing on the prepared libraries.
-
Analyze the sequencing data to identify differentially expressed genes between the different treatment groups. This involves read alignment, quantification of gene expression, and statistical analysis.
Conclusion
The dual inhibitory nature of this compound against G9a/GLP and DNMT1 provides a strong rationale for its use in combination with other epigenetic modifiers. Preclinical data for G9a inhibitors and dual G9a/DNMT1 inhibitors suggest that such combinations can lead to synergistic anti-cancer effects. The provided protocols offer a framework for researchers to investigate these combinations further, with the aim of developing more effective therapeutic strategies for a range of diseases.
References
- 1. Dual G9A/EZH2 Inhibition Stimulates Antitumor Immune Response in Ovarian High-Grade Serous Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static.igem.wiki [static.igem.wiki]
- 3. Reversible dual inhibitor against G9a and DNMT1 improves human iPSC derivation enhancing MET and facilitating transcription factor engagement to the genome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G9a/DNMT1 co-targeting inhibits non-small cell lung cancer growth and reprograms tumor cells to respond to cancer-drugs through SCARA5 and AOX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET inhibitors combined with chemotherapy synergistically inhibit the growth of NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Dual EZH2 and G9a inhibition suppresses multiple myeloma cell proliferation by regulating the interferon signal and IRF4-MYC axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. G9a inhibition by CM-272: Developing a novel anti-tumoral strategy for castration-resistant prostate cancer using 2D and 3D in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dual Targeting of Histone Methyltransferase G9a and DNA-Methyltransferase 1 for the Treatment of Experimental Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. The Synergistic Effect of Proanthocyanidin and HDAC Inhibitor Inhibit Breast Cancer Cell Growth and Promote Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Note: Protocols for In Vitro Permeability Assessment of EML741
Audience: Researchers, scientists, and drug development professionals.
Introduction The ability of a drug candidate to permeate biological membranes is a critical determinant of its oral bioavailability and overall in vivo efficacy. Poor membrane permeability is a significant reason for the failure of drug candidates in later stages of development. Therefore, early-stage assessment of permeability is essential for selecting and optimizing lead compounds. This document provides detailed protocols for evaluating the in vitro permeability of EML741, a novel small molecule compound, using two standard industry assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 Bidirectional Permeability Assay.
Part 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a high-throughput, cell-free assay used to predict passive transcellular permeability of compounds.[1] It is a cost-effective method for screening large numbers of compounds in early drug discovery.[2] The assay measures the diffusion of a compound from a donor well, through a synthetic membrane coated with a lipid solution, into an acceptor well.[3]
Experimental Protocol: PAMPA-GIT Model
This protocol is adapted for predicting gastrointestinal tract (GIT) absorption.
1. Materials and Reagents:
-
This compound (and control compounds) stock solution (e.g., 10 mM in DMSO)
-
PAMPA plate system (e.g., 96-well Donor and Acceptor plates)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Lecithin (B1663433) (e.g., L-α-phosphatidylcholine)
-
Dimethyl Sulfoxide (DMSO)
-
UV-transparent 96-well plates for analysis
-
Plate shaker
-
Spectrophotometer (Plate Reader) or LC-MS/MS system
2. Procedure:
-
Prepare Lipid Solution: Create a 1% (w/v) lecithin in dodecane solution. Sonicate the mixture until the lecithin is fully dissolved.[2]
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) containing 5% DMSO to each well of the acceptor plate.[2]
-
Coat Donor Plate Membrane: Using a pipette, carefully add 5 µL of the lecithin/dodecane solution to the membrane at the bottom of each well in the donor plate. Allow the solution to impregnate the membrane for 5 minutes.[2]
-
Prepare Donor Solutions:
-
Prepare a 10 µM working solution of this compound by diluting the 10 mM stock in PBS (pH 7.4). The final DMSO concentration should be kept low (e.g., <1%).
-
Prepare identical working solutions for high permeability (e.g., Metoprolol) and low permeability (e.g., Atenolol) control compounds.[4]
-
-
Start Assay: Add 150 µL of the this compound and control working solutions to the donor plate wells.[2]
-
Assemble PAMPA Sandwich: Carefully place the donor plate onto the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature (25°C) for 16-18 hours on a plate shaker set to a gentle speed (e.g., 150 rpm).[3][5]
-
Disassemble and Sample: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis.
-
Quantification: Determine the concentration of this compound and controls in the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[3]
Data Presentation: PAMPA Parameters and Classification
Table 1: Typical Experimental Parameters for PAMPA-GIT Assay
| Parameter | Value | Reference |
|---|---|---|
| Test Compound Concentration | 1 - 10 µM | [2] |
| Lipid Solution | 1% Lecithin in Dodecane | [2] |
| Acceptor Buffer | PBS, pH 7.4 with 5% DMSO | [2] |
| Donor Buffer | PBS, pH 7.4 | [2] |
| Incubation Time | 16 - 24 hours | [5] |
| Incubation Temperature | 25°C (Room Temperature) |[5] |
Table 2: Permeability Classification Based on Apparent Permeability (Pₑ) Values
| Permeability Class | Pₑ (x 10⁻⁶ cm/s) | Predicted in vivo Absorption |
|---|---|---|
| High | > 1.5 | > 80% |
| Medium | 0.5 - 1.5 | 20% - 80% |
| Low | < 0.5 | < 20% |
(Classification thresholds are generalized and may need to be validated internally with known compounds.)
Workflow Visualization: PAMPA```dot
// Nodes prep [label="Prepare Solutions\n(this compound, Controls, Buffers)"]; lipid [label="Coat Donor Plate\nMembrane with Lipid"]; fill_acceptor [label="Fill Acceptor Plate\nwith Buffer"]; fill_donor [label="Add this compound/Controls\nto Donor Plate"]; assemble [label="Assemble 'Sandwich'\n(Donor on Acceptor)"]; incubate [label="Incubate\n(16-18h, RT)"]; sample [label="Collect Samples from\nDonor & Acceptor Wells"]; analyze [label="Analyze Concentration\n(LC-MS/MS or UV-Vis)"]; calculate [label="Calculate Pₑ"];
// Edges prep -> fill_donor; prep -> fill_acceptor; lipid -> fill_donor; fill_acceptor -> assemble; fill_donor -> assemble; assemble -> incubate; incubate -> sample; sample -> analyze; analyze -> calculate; }
Part 3: Hypothetical Signaling Pathway for this compound
To contextualize the importance of permeability, consider that this compound must reach an intracellular target to exert its effect. Assuming this compound is designed as a kinase inhibitor, it would need to cross the cell membrane to engage its target in a signaling pathway, such as the one depicted below. This diagram illustrates a generic pathway where a Growth Factor activates a receptor, initiating a kinase cascade that ultimately promotes cell proliferation. This compound acts by inhibiting a key kinase in this cascade.
References
Application Notes and Protocols for Studying Tumorigenesis in Xenograft Models Using EML4-ALK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The EML4-ALK fusion oncogene is a key driver in a subset of non-small cell lung cancer (NSCLC). This genetic alteration leads to constitutive activation of the anaplastic lymphoma kinase (ALK), promoting cell proliferation, survival, and tumorigenesis.[1][2][3] Preclinical studies using xenograft models are crucial for evaluating the efficacy of novel therapeutic agents targeting this pathway. This document provides detailed application notes and protocols for utilizing specific and potent EML4-ALK inhibitors in xenograft models to study tumorigenesis. While the specific compound "EML741" is not found in the scientific literature, we will focus on well-established EML4-ALK inhibitors such as Crizotinib, Alectinib (B1194254), Brigatinib, and Lorlatinib (B560019) as exemplary agents for these studies.
Mechanism of Action and Signaling Pathway
The EML4-ALK fusion protein promotes tumorigenesis through the activation of several downstream signaling pathways. The constitutive kinase activity of the ALK domain leads to the phosphorylation and activation of key signaling molecules involved in cell growth and survival.
The primary signaling cascades activated by EML4-ALK include:
-
RAS-MAPK Pathway: This pathway is crucial for cell proliferation.[4][5]
-
PI3K-AKT Pathway: This cascade plays a central role in promoting cell survival and inhibiting apoptosis.[4][5][6][7]
-
JAK-STAT Pathway: Activation of this pathway also contributes to cell survival and proliferation.[4][5][8]
EML4-ALK inhibitors are tyrosine kinase inhibitors (TKIs) that competitively bind to the ATP-binding pocket of the ALK kinase domain, thereby blocking its autophosphorylation and the subsequent activation of these downstream pathways. This inhibition leads to cell cycle arrest and apoptosis in EML4-ALK-positive cancer cells.[8][9]
Quantitative Data from Preclinical Xenograft Studies
The following tables summarize representative data for various EML4-ALK inhibitors in preclinical xenograft models. These data are compiled from multiple studies and are intended to provide a comparative overview.
Table 1: In Vitro Potency of EML4-ALK Inhibitors
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| Crizotinib | Karpas299 | ~30 | [10] |
| SU-DHL-1 | 24 | [11] | |
| H2228 | - | - | |
| H3122 | - | - | |
| Alectinib | - | - | - |
| Brigatinib | - | - | [12] |
| Lorlatinib | - | - | [13] |
Table 2: In Vivo Efficacy of EML4-ALK Inhibitors in Xenograft Models
| Inhibitor | Cell Line / Model | Dose | Route | Outcome | Reference |
| Crizotinib | Karpas299 | 100 mg/kg/day | Oral | Complete tumor regression | [10] |
| H2228 | - | - | Tumor growth inhibition | [8] | |
| Alectinib | CLB-BAR | 20 mg/kg/day | Oral | Significant tumor growth inhibition | [14] |
| TH-MYCN transgenic | - | - | Decreased tumor growth and prolonged survival | [6][7][15][16] | |
| Brigatinib | H2228 | 90 mg/kg once daily for 7 days, then 180 mg/kg once daily | Oral | Antitumor activity in crizotinib-resistant models | [17][18] |
| Lorlatinib | ALCL Xenografts | 0.25 - 2 mg/kg | Oral | Tumor regression followed by relapse | [19][20] |
Experimental Protocols
Cell Culture of EML4-ALK Positive Cell Lines
This protocol is for the maintenance of EML4-ALK positive NSCLC cell lines such as H3122 (EML4-ALK variant 1) and H2228 (EML4-ALK variant 3a/b).[1]
Materials:
-
H3122 or H2228 cell lines
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For subculturing, wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
Establishment of Subcutaneous Xenograft Model
This protocol details the procedure for establishing subcutaneous tumors in immunodeficient mice.
Materials:
-
EML4-ALK positive cancer cells (e.g., H3122, H2228)
-
Immunodeficient mice (e.g., NOD-SCID, NSG)
-
Matrigel (optional)
-
Sterile PBS or serum-free medium
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Harvest cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS or serum-free medium at a concentration of 1 x 10^7 cells/mL.
-
(Optional) Mix the cell suspension 1:1 with Matrigel to enhance tumor formation.
-
Inject 100-200 µL of the cell suspension (1-2 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor growth. Palpate the injection site twice weekly.
-
Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
Administration of EML4-ALK Inhibitors
This protocol outlines the procedure for treating tumor-bearing mice with EML4-ALK inhibitors.
Materials:
-
Tumor-bearing mice (tumor volume ~100-200 mm³)
-
EML4-ALK inhibitor (e.g., Crizotinib, Alectinib)
-
Vehicle control (formulation dependent on the inhibitor)
-
Oral gavage needles or equipment for intraperitoneal/intravenous injection
Procedure:
-
Once tumors reach the desired size, randomize mice into treatment and control groups.
-
Prepare the EML4-ALK inhibitor and vehicle control solutions according to the manufacturer's instructions or published literature.
-
Administer the inhibitor or vehicle to the respective groups via the appropriate route (e.g., oral gavage for Crizotinib and Alectinib). Dosing frequency will depend on the specific inhibitor and study design (e.g., once daily).
-
Monitor tumor volume and body weight 2-3 times per week throughout the study.
-
Observe the animals for any signs of toxicity.
-
At the end of the study (defined by tumor size limits or a set time point), euthanize the mice and excise the tumors.
-
Tumor tissue can be used for downstream analyses such as immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3), or Western blotting to assess pathway inhibition (e.g., phospho-ALK, phospho-ERK, phospho-AKT).[8]
Conclusion
The use of EML4-ALK inhibitors in xenograft models provides a robust platform for studying the mechanisms of tumorigenesis driven by this fusion oncogene and for evaluating the preclinical efficacy of novel therapeutic agents. The protocols and data presented here offer a comprehensive guide for researchers to design and execute such studies, ultimately contributing to the development of more effective treatments for EML4-ALK positive cancers.
References
- 1. Molecular mechanisms that underpin EML4-ALK driven cancers and their response to targeted drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. The EML4-ALK oncogene: targeting an essential growth driver in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of EML4-ALK Fusion Proteins in Non-Small Cell Lung Cancer Using Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Biology and Treatment of EML4-ALK Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crizotinib: a novel and first-in-class multitargeted tyrosine kinase inhibitor for the treatment of anaplastic lymphoma kinase rearranged non-small cell lung cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Spotlight on lorlatinib and its potential in the treatment of NSCLC: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Alectinib, an Anaplastic Lymphoma Kinase Inhibitor, Abolishes ALK Activity and Growth in ALK-Positive Neuroblastoma Cells [frontiersin.org]
- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 16. researchgate.net [researchgate.net]
- 17. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Alunbrig (Brigatinib) Approved for Metastatic NSCLC with ALK Mutation - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Lorlatinib Treatment Elicits Multiple On- and Off-Target Mechanisms of Resistance in ALK-Driven Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by EML741
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze apoptosis induced by the hypothetical compound EML741. The protocols and data presentation formats are based on established methodologies for studying programmed cell death.
Introduction to this compound-Induced Apoptosis
This compound is a novel investigational compound that has been shown to induce apoptosis in various cancer cell lines. Understanding the dose-dependent and time-course effects of this compound on apoptosis is crucial for its development as a potential therapeutic agent. Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, offers a robust and quantitative method to assess the apoptotic effects of this compound at the single-cell level.[1][2][3][4]
During the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[1][5][6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[1][5][6] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[1] By using both Annexin V and PI, it is possible to distinguish between live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).[2][3]
Key Signaling Pathway in this compound-Induced Apoptosis
This compound is hypothesized to induce apoptosis by inhibiting the anti-apoptotic BCL-2 family of proteins. This inhibition leads to the activation of the intrinsic or mitochondrial pathway of apoptosis.[7][8] The process involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, ultimately leading to programmed cell death.[9][10]
Proposed signaling pathway for this compound-induced apoptosis.
Experimental Protocols
Dose-Response Analysis of this compound-Induced Apoptosis
This protocol is designed to determine the optimal concentration of this compound for inducing apoptosis.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of harvesting.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range to start with is 0.1 µM, 1 µM, 10 µM, 50 µM, and 100 µM. Include a vehicle-treated control.
-
Incubation: Treat the cells with the different concentrations of this compound and incubate for a predetermined time (e.g., 24 hours).
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the culture medium (which may contain floating apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin. Combine the detached cells with the collected medium.
-
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[6]
-
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[6]
Time-Course Analysis of this compound-Induced Apoptosis
This protocol helps to understand the kinetics of apoptosis induction by this compound.
Procedure:
-
Cell Seeding and Treatment: Seed cells as described in the dose-response protocol. Treat the cells with a predetermined optimal concentration of this compound.
-
Time Points: Harvest the cells at various time points after treatment (e.g., 0, 6, 12, 24, and 48 hours).
-
Staining and Analysis: Follow the same staining and flow cytometry analysis protocol as described for the dose-response experiment for each time point.
Data Presentation
Quantitative data from the flow cytometry analysis should be summarized in clear and structured tables.
Table 1: Dose-Response of this compound on Apoptosis Induction
| This compound Conc. (µM) | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 0.1 | 93.8 ± 2.5 | 3.1 ± 0.9 | 3.1 ± 0.7 |
| 1 | 85.4 ± 3.2 | 8.9 ± 1.5 | 5.7 ± 1.1 |
| 10 | 62.1 ± 4.5 | 25.3 ± 3.8 | 12.6 ± 2.3 |
| 50 | 35.7 ± 5.1 | 48.9 ± 6.2 | 15.4 ± 2.8 |
| 100 | 15.3 ± 3.9 | 60.1 ± 7.5 | 24.6 ± 4.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Time-Course of this compound-Induced Apoptosis at [Optimal Concentration]
| Time (hours) | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 | 96.1 ± 1.8 | 2.1 ± 0.6 | 1.8 ± 0.4 |
| 6 | 88.5 ± 2.9 | 7.3 ± 1.2 | 4.2 ± 0.9 |
| 12 | 70.3 ± 3.8 | 18.9 ± 2.5 | 10.8 ± 1.7 |
| 24 | 45.2 ± 4.7 | 35.6 ± 4.1 | 19.2 ± 3.2 |
| 48 | 20.8 ± 4.1 | 42.3 ± 5.3 | 36.9 ± 4.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Workflow Diagram
Workflow for flow cytometry analysis of apoptosis.
Troubleshooting and Considerations
-
Cell Density: Ensure that the cell density is optimal to avoid spontaneous apoptosis due to overgrowth or nutrient deprivation.
-
Controls: Always include unstained, Annexin V-only, and PI-only controls to set up the flow cytometer compensation and gates correctly.
-
Time Sensitivity: Analyze samples as soon as possible after staining, as prolonged incubation can lead to artifacts.
-
Apoptosis vs. Necrosis: While this assay distinguishes between early and late apoptosis/necrosis, it is important to note that primary necrosis will also be PI positive. Morphological analysis or other apoptosis assays can be used for confirmation.[5]
-
Drug Concentration and Exposure Time: The optimal drug concentration and exposure time can vary significantly between different cell lines.[9] It is crucial to perform thorough dose-response and time-course studies for each new cell line.[11][12]
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kumc.edu [kumc.edu]
- 7. Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Attacking Cancer’s Achilles Heel: Antagonism of Anti-Apoptotic BCL-2 Family Members - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 10. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - HK [thermofisher.com]
No Information Available on EML741 in Acute Myeloid Leukemia Studies
A comprehensive search of publicly available scientific literature and databases has yielded no specific information regarding a compound or target designated as "EML741" in the context of acute myeloid leukemia (AML) research. Therefore, the creation of detailed Application Notes and Protocols for this compound is not possible at this time.
To provide relevant information for researchers, scientists, and drug development professionals interested in this field, the following sections offer a general overview of AML, key signaling pathways implicated in the disease, and common experimental approaches.
General Overview of Acute Myeloid Leukemia (AML)
Acute myeloid leukemia is a type of cancer that affects the blood and bone marrow.[1][2][3] It is characterized by the rapid growth of abnormal myeloid cells, which are a type of white blood cell.[2][3] These abnormal cells, known as leukemic blasts, accumulate in the bone marrow and interfere with the production of normal blood cells, leading to symptoms such as fatigue, shortness of breath, easy bruising and bleeding, and an increased risk of infection.[2] AML is the most common type of acute leukemia in adults and can progress quickly if not treated.
The diagnosis of AML involves blood tests and a bone marrow biopsy. The classification of AML subtypes is complex and considers the morphology, immunophenotype, and genetic abnormalities of the leukemia cells.
Key Signaling Pathways in AML
Several signaling pathways are frequently dysregulated in AML, contributing to the proliferation, survival, and differentiation block of leukemic cells. Targeting these pathways is a major focus of current drug development efforts. Some of the critical pathways include:
-
PI3K/Akt/mTOR Pathway: This pathway is constitutively active in a majority of AML patients and plays a crucial role in cell survival, proliferation, and metabolism.
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is involved in regulating cell growth, differentiation, and survival. Mutations in genes of this pathway can lead to uncontrolled cell proliferation.
-
JAK/STAT Pathway: This pathway is essential for normal hematopoiesis, and its aberrant activation in AML can promote the survival and proliferation of leukemic stem cells.
-
Wnt/β-catenin Pathway: Dysregulation of this pathway has been implicated in the self-renewal of leukemic stem cells.
-
Hedgehog (HH) Pathway: The Hedgehog pathway can be overexpressed in myeloid leukemia cells, contributing to their survival and proliferation.
-
NF-κB Pathway: This pathway is involved in inflammation and cell survival and is often abnormally activated in AML.
Below is a generalized diagram illustrating the PI3K/Akt/mTOR signaling pathway, a common target in AML research.
Experimental Protocols in AML Research
Due to the absence of information on this compound, specific experimental protocols cannot be provided. However, general methodologies commonly used in AML research to evaluate the efficacy of new therapeutic agents are outlined below.
1. Cell Viability and Apoptosis Assays
-
Objective: To determine the cytotoxic effects of a compound on AML cells.
-
Methodology:
-
AML cell lines (e.g., MV-4-11, MOLM-13) or primary patient samples are cultured.
-
Cells are treated with a range of concentrations of the test compound for various time points (e.g., 24, 48, 72 hours).
-
Cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo.
-
Apoptosis is measured by flow cytometry using Annexin V and propidium (B1200493) iodide staining.
-
2. Western Blotting
-
Objective: To analyze the effect of a compound on the expression and phosphorylation status of proteins within a target signaling pathway.
-
Methodology:
-
AML cells are treated with the compound for a specified time.
-
Cells are lysed, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies against target proteins (e.g., p-Akt, total Akt, cleaved PARP) followed by secondary antibodies.
-
Protein bands are visualized using chemiluminescence.
-
3. In Vivo Xenograft Models
-
Objective: To evaluate the anti-leukemic activity of a compound in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., NOD/SCID) are engrafted with human AML cell lines or patient-derived xenografts (PDXs).
-
Once leukemia is established, mice are treated with the compound or a vehicle control.
-
Tumor burden is monitored by bioluminescence imaging or flow cytometry of peripheral blood/bone marrow.
-
Survival of the mice is recorded.
-
Below is a generalized workflow for testing a novel compound in AML research.
Conclusion
While there is no available information on "this compound" in the context of AML, the field of AML research is active, with numerous studies focusing on the dysregulated signaling pathways mentioned above. The development of novel targeted therapies continues to be a high priority to improve outcomes for patients with this aggressive disease. Researchers interested in this area are encouraged to investigate established and emerging targets within these critical cellular pathways.
References
Application Notes: Gene Expression Profiling of NSCLC Cells Following EML741 Administration
Introduction
EML741 is a potent and selective inhibitor of the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase. In non-small cell lung cancer (NSCLC), a chromosomal rearrangement can lead to the formation of the EML4-ALK fusion protein, a constitutively active oncogenic driver. This compound targets the ATP-binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival. Understanding the global changes in gene expression following this compound administration is critical for elucidating its full mechanism of action, identifying biomarkers of response and resistance, and discovering potential combination therapy strategies. These application notes provide a comprehensive guide to analyzing these transcriptional changes.
Mechanism of Action
The EML4-ALK fusion protein activates several key downstream signaling pathways, including the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways. These pathways converge on the nucleus to regulate the expression of genes involved in cell cycle progression, survival, and proliferation. By inhibiting the kinase activity of EML4-ALK, this compound leads to the downregulation of these pathways, resulting in cell cycle arrest and apoptosis in EML4-ALK-positive cancer cells.
Data Presentation
The following tables summarize representative quantitative data from an RNA-sequencing experiment designed to assess the effect of this compound on gene expression in an EML4-ALK-positive NSCLC cell line (e.g., H3122) after 24 hours of treatment.
Table 1: Key Genes Downregulated in H3122 Cells Following this compound Treatment
| Gene Symbol | Gene Name | Fold Change | p-value | Biological Process |
| CCND1 | Cyclin D1 | -4.2 | 0.0001 | Cell cycle progression |
| BCL2L1 | BCL2-like 1 | -3.8 | 0.0003 | Apoptosis regulation |
| MYC | MYC Proto-Oncogene, bHLH | -3.5 | 0.0005 | Transcription regulation |
| VEGFA | Vascular Endothelial Growth Factor A | -3.1 | 0.001 | Angiogenesis |
| E2F1 | E2F Transcription Factor 1 | -2.9 | 0.002 | Cell cycle progression |
Table 2: Key Genes Upregulated in H3122 Cells Following this compound Treatment
| Gene Symbol | Gene Name | Fold Change | p-value | Biological Process |
| BIM (BCL2L11) | BCL2-like 11 (apoptosis facilitator) | 4.5 | 0.0001 | Apoptosis induction |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | 3.7 | 0.0004 | Cell cycle arrest |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 3.2 | 0.0008 | DNA damage response |
| PUMA (BBC3) | BCL2 Binding Component 3 | 2.9 | 0.0015 | Apoptosis induction |
| KLF6 | Kruppel Like Factor 6 | 2.5 | 0.003 | Transcriptional regulation |
Experimental Protocols
1. Cell Culture and this compound Treatment
-
Cell Line: H3122 (EML4-ALK positive human NSCLC cell line).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Protocol:
-
Seed H3122 cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with this compound at a final concentration of 100 nM. Use a vehicle control (DMSO) at the same final concentration.
-
Incubate the cells for 24 hours.
-
Harvest the cells for RNA extraction.
-
2. RNA Extraction and Quality Control
-
Protocol:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the well using a suitable lysis buffer (e.g., from a commercial RNA extraction kit).
-
Extract total RNA using a column-based RNA purification kit according to the manufacturer's instructions.
-
Elute the RNA in nuclease-free water.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) greater than 8 is recommended for downstream sequencing applications.
-
3. Library Preparation and RNA Sequencing (RNA-Seq)
-
Protocol:
-
mRNA Purification: Isolate mRNA from total RNA using oligo(dT) magnetic beads.
-
Fragmentation and Priming: Fragment the purified mRNA and prime it with random hexamers.
-
First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA Polymerase I and RNase H.
-
End Repair and Adenylation: Repair the ends of the double-stranded cDNA and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the cDNA fragments.
-
PCR Amplification: Amplify the adapter-ligated library to generate sufficient material for sequencing.
-
Library Quantification and Sequencing: Quantify the final library and sequence it on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
4. Bioinformatics Analysis
-
Protocol:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the high-quality reads to a reference human genome (e.g., hg38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads that map to each gene to determine its expression level using tools like featureCounts.
-
Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to normalize the count data and identify genes that are significantly upregulated or downregulated in this compound-treated samples compared to controls.
-
Visualizations
Caption: this compound signaling pathway in EML4-ALK positive NSCLC.
Caption: Workflow for gene expression analysis.
EML741: Application in Neurodegenerative Disease Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
EML741 is a potent and selective inhibitor of the histone lysine (B10760008) methyltransferases G9a and G9a-like protein (GLP), which are the primary enzymes responsible for histone H3 lysine 9 dimethylation (H3K9me2), a key epigenetic mark associated with transcriptional repression.[1][2][3] this compound also exhibits inhibitory activity against DNA methyltransferase 1 (DNMT1).[1][4][5] Characterized by its high in vitro and cellular potency, low cell toxicity, and ability to penetrate the blood-brain barrier, this compound presents a promising therapeutic candidate for neurodegenerative diseases.[1][6]
Epigenetic dysregulation, particularly aberrant histone methylation, is increasingly implicated in the pathogenesis of neurodegenerative disorders such as Alzheimer's disease.[4][7] The G9a/GLP complex, in particular, has emerged as a key player in neuronal function, synaptic plasticity, and memory formation.[2][8] Elevated levels of G9a and H3K9me2 have been observed in the brains of Alzheimer's disease patients, correlating with cognitive impairment.[1] Inhibition of G9a/GLP has demonstrated neuroprotective effects, including the rescue of cognitive deficits, reduction of neuroinflammation and oxidative stress, and a decrease in amyloid-β plaques in preclinical models.[1][5][9]
These application notes provide a comprehensive overview of the potential uses of this compound in neurodegenerative disease research, including its mechanism of action, and detailed protocols for in vitro and in vivo studies.
Quantitative Data
The following tables summarize the key quantitative data for this compound and the effects of G9a/GLP inhibition in neurodegenerative disease models.
Table 1: this compound Inhibitory Activity
| Target | Parameter | Value | Reference |
| G9a/GLP | IC50 | 23 nM | [1][4][5] |
| G9a | Kd | 1.13 µM | [1] |
| DNMT1 | IC50 | 3.1 µM | [1][4][5] |
| DNMT3a/3b | Activity | No effect | [1] |
Table 2: Effects of G9a/GLP Inhibitors in Preclinical Models of Alzheimer's Disease
| Model System | G9a/GLP Inhibitor | Outcome Measure | Result | Reference |
| SAMP8 Mice | G9a inhibitor | Cognitive Performance (Novel Object Recognition) | Rescue of cognitive decline | [1] |
| 5XFAD Mice | UNC0642 | Hippocampal H3K9me2 Levels | Decreased | [5][9] |
| 5XFAD Mice | UNC0642 | β-amyloid Plaques | Reduced | [5][9] |
| 5XFAD Mice | UNC0642 | Neuroinflammatory Markers (Il-6, Tnf-α) | Reduced gene expression | [5][9] |
| APP/PS1 Mice | BIX-01294 (500 nM), UNC-0642 (150 nM) | Long-Term Potentiation (LTP) | Rescue of LTP deficits | [10] |
| SH-SY5Y Cells | BIX01294 (1 µM) | Cell Viability (H₂O₂-induced stress) | Partially attenuated cell death | [11][12] |
| SH-SY5Y Cells | BIX01294 (1 µM) | Neuron-specific gene expression (H₂O₂-induced stress) | Recovered expression | [11][12] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of G9a/GLP inhibition in neuroprotection and a general workflow for evaluating this compound in a neurodegenerative disease context.
Figure 1: Proposed signaling pathway of this compound in neuroprotection.
Figure 2: General experimental workflow for this compound evaluation.
Experimental Protocols
The following are representative protocols for the use of G9a/GLP inhibitors in neurodegenerative disease research, which can be adapted for this compound.
In Vitro Protocol: Neuroprotective Effects of this compound on SH-SY5Y Cells
This protocol is adapted from studies using the G9a inhibitor BIX01294 on the human neuroblastoma cell line SH-SY5Y.[11][12]
1. Cell Culture and Maintenance:
-
Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
For differentiation into a neuronal phenotype, reduce the serum concentration to 1% and add 10 µM retinoic acid for 5-7 days.
2. This compound Treatment and Induction of Neurotoxicity:
-
Seed differentiated SH-SY5Y cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction).
-
Prepare stock solutions of this compound in DMSO. Dilute to final concentrations (e.g., 10 nM - 10 µM) in culture medium. A DMSO-only control should be included.
-
Pre-treat cells with this compound for 12-24 hours.
-
Induce neurotoxicity by adding a stressor such as hydrogen peroxide (H₂O₂, e.g., 100 µM for 12 hours) or pre-aggregated amyloid-β 1-42 oligomers (e.g., 5 µM for 24 hours).
3. Assessment of Neuroprotection:
-
Cell Viability Assay (MTT):
-
After treatment, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.
-
-
Western Blot Analysis:
-
Lyse cells and determine protein concentration.
-
Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against H3K9me2, total H3, cleaved caspase-3, and a loading control (e.g., GAPDH or β-actin).
-
Use appropriate secondary antibodies and visualize with a chemiluminescence detection system.
-
-
RT-qPCR for Gene Expression:
-
Isolate total RNA from cells and synthesize cDNA.
-
Perform quantitative real-time PCR using primers for genes of interest (e.g., BDNF, GMFB, Bax, Bcl-2).
-
Normalize expression levels to a housekeeping gene (e.g., GAPDH).
-
In Vivo Protocol: this compound Treatment in a Mouse Model of Alzheimer's Disease
This protocol is based on studies using the G9a/GLP inhibitor UNC0642 in the 5XFAD mouse model of Alzheimer's disease.[5][9][13]
1. Animals and Treatment:
-
Use 8-month-old male 5XFAD transgenic mice and wild-type littermates.
-
House animals under standard conditions with ad libitum access to food and water.
-
Dissolve this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% PBS).
-
Administer this compound via intraperitoneal (i.p.) injection at a dose determined by pharmacokinetic studies (a starting point could be 5 mg/kg, based on UNC0642 studies).[5]
-
Treat mice daily for a period of 4-6 weeks. A vehicle-treated control group of 5XFAD mice and a wild-type control group should be included.
2. Behavioral Testing:
-
In the final week of treatment, perform a battery of behavioral tests to assess cognitive function.
-
Novel Object Recognition Test: To assess learning and memory.
-
Y-maze or Morris Water Maze: To evaluate spatial learning and memory.
3. Tissue Collection and Analysis:
-
Following behavioral testing, euthanize the mice and perfuse with saline.
-
Harvest the brains; one hemisphere can be fixed for immunohistochemistry and the other dissected (e.g., hippocampus and cortex) and snap-frozen for biochemical analysis.
-
Immunohistochemistry:
-
Prepare brain sections and perform staining for amyloid-β plaques (e.g., with 6E10 or 4G8 antibodies), hyperphosphorylated tau (e.g., with AT8 antibody), and markers of neuroinflammation such as GFAP (for astrocytes) and Iba1 (for microglia).
-
-
Biochemical Analysis:
-
Homogenize brain tissue to extract proteins and RNA.
-
Perform Western blotting for H3K9me2, synaptic proteins (e.g., synaptophysin), and neurotrophic factors (e.g., BDNF).
-
Use ELISA to quantify levels of soluble and insoluble amyloid-β 40 and 42.
-
Conduct RT-qPCR to measure the expression of genes related to neuroinflammation and synaptic plasticity.
-
Conclusion
This compound, as a potent and brain-penetrant G9a/GLP inhibitor, holds significant promise for the development of novel therapeutics for neurodegenerative diseases. The provided application notes and protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant preclinical models. Further studies are warranted to fully elucidate its therapeutic potential and to translate these findings into clinical applications.
References
- 1. G9a Inhibition Promotes Neuroprotection through GMFB Regulation in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. H3K9 methyltransferase G9a and the related molecule GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopaminergic inhibition by G9a/Glp complex on tyrosine hydroxylase in nerve injury-induced hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological inhibition of G9a/GLP restores cognition and reduces oxidative stress, neuroinflammation and β-Amyloid plaques in an early-onset Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. G9a Inhibition Promotes Neuroprotection through GMFB Regulation in Alzheimer’s Disease [aginganddisease.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Pharmacological inhibition of G9a/GLP restores cognition and reduces oxidative stress, neuroinflammation and β-Amyloid plaques in an early-onset Alzheimer’s disease mouse model | Aging [aging-us.com]
- 10. [PDF] Inhibition of lysine methyltransferase G9a/GLP reinstates long-term synaptic plasticity and synaptic tagging/capture by facilitating protein synthesis in the hippocampal CA1 area of APP/PS1 mouse model of Alzheimer’s disease | Semantic Scholar [semanticscholar.org]
- 11. Oxidative stress-induced aberrant G9a activation disturbs RE-1-containing neuron-specific genes expression, leading to degeneration in human SH-SY5Y neuroblastoma cells [kjpp.net]
- 12. Oxidative stress-induced aberrant G9a activation disturbs RE-1-containing neuron-specific genes expression, leading to degeneration in human SH-SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA®) for EML4-ALK Target Engagement
Introduction
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for verifying and quantifying the engagement of a drug with its target protein within the complex environment of a living cell.[1][2][3] The principle of CETSA is based on the ligand-induced thermal stabilization of proteins; the binding of a small molecule inhibitor to its target protein enhances the protein's resistance to heat-induced denaturation.[2][3] This change in thermal stability is then quantified to provide a measure of target engagement.
The EML4-ALK fusion oncogene, resulting from a chromosomal inversion, is a key driver in a subset of non-small cell lung cancers (NSCLC).[4] The fusion protein exhibits constitutive kinase activity, leading to the activation of downstream signaling pathways such as the PI3K/AKT, JAK/STAT, and MAPK pathways, which promote cell proliferation and survival.[5][6][7][8] Consequently, the EML4-ALK fusion protein is a critical therapeutic target, and several ALK inhibitors have been developed.
These application notes provide a detailed protocol for utilizing CETSA to confirm and characterize the binding of small molecule inhibitors to the EML4-ALK protein in a cellular context. Two primary CETSA approaches are described: melt curve experiments to determine the thermal aggregation temperature (Tagg) and isothermal dose-response (ITDR) experiments to quantify the cellular potency of inhibitors.
EML4-ALK Signaling Pathway
The constitutive kinase activity of the EML4-ALK fusion protein leads to the activation of several downstream signaling cascades that are crucial for cancer cell proliferation and survival. A simplified representation of these pathways is shown below.
Caption: EML4-ALK signaling pathways.
Principle of Cellular Thermal Shift Assay (CETSA)
CETSA operates on the principle of ligand-induced thermal stabilization. In the absence of a binding ligand, a target protein will denature and aggregate at a specific temperature. However, when a ligand is bound to the protein, the protein-ligand complex is more stable and will denature at a higher temperature. This thermal shift can be detected and quantified.
Caption: Ligand binding increases protein thermal stability.
Experimental Protocols
Materials and Reagents
-
Cell Line: EML4-ALK positive NSCLC cell line (e.g., H3122, H2228).
-
Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
ALK Inhibitors: Crizotinib, Ceritinib, Alectinib, etc. (dissolved in DMSO).
-
Phosphate Buffered Saline (PBS): pH 7.4.
-
Protease and Phosphatase Inhibitor Cocktails.
-
Lysis Buffer: (e.g., RIPA buffer or a buffer of choice).
-
Antibodies: Primary antibody against ALK, secondary HRP-conjugated antibody.
-
Protein Assay Reagent: (e.g., BCA or Bradford).
-
SDS-PAGE and Western Blotting Reagents.
Protocol 1: Melt Curve CETSA
This protocol is used to determine the thermal aggregation temperature (Tagg) of EML4-ALK in the presence and absence of an inhibitor.
Caption: Workflow for CETSA melt curve analysis.
Procedure:
-
Cell Culture: Culture EML4-ALK positive cells to 70-80% confluency.
-
Treatment: Treat cells with either vehicle (DMSO) or a saturating concentration of the ALK inhibitor for 2-4 hours.
-
Cell Harvesting: Wash cells with ice-cold PBS and harvest by scraping. Resuspend cells in PBS with protease and phosphatase inhibitors.
-
Aliquoting: Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat Shock: Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 64°C with 2°C increments) using a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble protein fraction.
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the soluble fractions.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using a primary antibody against ALK.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Normalize the intensities to the 37°C sample.
-
Plot the relative protein concentration against temperature to generate melt curves.
-
Determine the Tagg (the temperature at which 50% of the protein is denatured) for both vehicle and inhibitor-treated samples.
-
Protocol 2: Isothermal Dose-Response (ITDR) CETSA
This protocol is used to determine the cellular potency (EC50) of an inhibitor at a fixed temperature.
Caption: Workflow for CETSA isothermal dose-response analysis.
Procedure:
-
Cell Culture: Culture EML4-ALK positive cells to 70-80% confluency.
-
Treatment: Treat cells with a serial dilution of the ALK inhibitor (and a vehicle control) for 2-4 hours.
-
Cell Harvesting: Wash and harvest the cells as described in Protocol 1.
-
Heat Shock: Heat all samples at a single, pre-determined temperature for 3 minutes. This temperature should be in the steep part of the melt curve for the vehicle-treated protein (e.g., 52°C).[6]
-
Cell Lysis, Centrifugation, and Supernatant Collection: Follow steps 6-8 from Protocol 1.
-
Protein Quantification and Western Blotting: Perform Western blotting for ALK as described in Protocol 1.
-
Data Analysis:
-
Quantify the band intensities for each inhibitor concentration.
-
Normalize the intensities to the vehicle control.
-
Plot the relative protein concentration against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the EC50 value.
-
Data Presentation
The following tables summarize data related to the inhibition of EML4-ALK. Table 1 provides IC50 values from cell viability assays for several ALK inhibitors in EML4-ALK positive cell lines. Table 2 presents representative data that would be obtained from CETSA experiments, illustrating how target engagement data can be structured.
Table 1: Cell Viability IC50 Values of ALK Inhibitors in EML4-ALK Positive Cell Lines
| Cell Line | EML4-ALK Variant | Inhibitor | IC50 (nM) | Reference |
| H3122 | Variant 1 | Crizotinib | ~300 | [9] |
| H3122 | Variant 1 | Ceritinib | ~100 | [9] |
| H2228 | Variant 3a/b | Crizotinib | >1000 | |
| H2228 | Variant 3a/b | TAE684 | >1000 | |
| Ba/F3 | Variant 1 | Crizotinib | 470 | [5] |
| Ba/F3 | Variant 2 | Crizotinib | 150 | [5] |
| Ba/F3 | Variant 3a | Crizotinib | 1000 | [5] |
Note: IC50 values from cell viability assays reflect the overall cellular response to a drug, which can be influenced by factors other than direct target binding. CETSA provides a more direct measure of target engagement.
Table 2: Representative CETSA Data for EML4-ALK Inhibitors
| Inhibitor | Tagg (°C) (Vehicle) | Tagg (°C) (Inhibitor) | ΔTagg (°C) | Cellular EC50 (nM) (from ITDR) |
| Vehicle (DMSO) | 50.5 | - | - | - |
| Inhibitor A | 50.5 | 58.2 | +7.7 | 50 |
| Inhibitor B | 50.5 | 55.1 | +4.6 | 250 |
| Inhibitor C | 50.5 | 51.0 | +0.5 | >10,000 |
Note: This table contains representative data to illustrate the output of CETSA experiments. Actual values will vary depending on the specific inhibitors and experimental conditions.
Summary and Conclusion
The Cellular Thermal Shift Assay is an invaluable tool for drug discovery and development, providing a direct assessment of target engagement in a physiologically relevant setting. The protocols outlined in these application notes provide a framework for researchers to apply CETSA to the study of EML4-ALK inhibitors. By generating both melt curve and isothermal dose-response data, researchers can gain a comprehensive understanding of how their compounds interact with the EML4-ALK target in cancer cells, enabling more informed decisions in the development of novel therapeutics for NSCLC.
References
- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Determining the In Vitro Ligand-Target Interaction by Cellular Thermal Shift Assay and Isothermal Dose-Response Fingerprint Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The use of cellular thermal shift assay (CETSA) to study Crizotinib resistance in ALK-expressing human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a potent kinase inhibitor targeting EML4-ALK fusion protein in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Polytherapy Strategy Using Vincristine and ALK Inhibitors to Sensitise EML4-ALK-Positive NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EML4-ALK fusion gene and efficacy of an ALK kinase inhibitor in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing EML741 Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively optimize EML741 concentration for cell viability assays.
Troubleshooting Guides
Encountering issues during experimental work is a common challenge. This section is designed to provide solutions to specific problems you might face while determining the optimal this compound concentration.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors during this compound or reagent addition, or edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique. Consider leaving the outer wells of the plate empty and filling them with sterile PBS to minimize edge effects. |
| No dose-dependent effect observed | The concentration range of this compound may be too high or too low. The incubation time might be insufficient for this compound to exert its effect. The chosen cell line may be resistant to this compound. | Perform a broad range-finding experiment with serial dilutions of this compound (e.g., 0.01 µM to 100 µM) to identify an effective concentration range.[1] Optimize the incubation time by testing several time points (e.g., 24, 48, and 72 hours).[2] If resistance is suspected, consider using a different cell line or a positive control compound known to induce cytotoxicity.[3] |
| "U-shaped" dose-response curve (higher viability at high concentrations) | This compound may be precipitating at higher concentrations, interfering with absorbance or fluorescence readings. The compound might also directly interact with the assay reagent.[4] | Visually inspect the wells for any signs of precipitation. If precipitation is observed, consider using a different solvent or reducing the highest concentration tested. To check for assay interference, add this compound to cell-free wells containing media and the assay reagent to see if there is a direct reaction.[4] |
| Low signal-to-noise ratio | The cell seeding density may be too low, or the incubation time with the viability reagent could be suboptimal. | Optimize the cell seeding density to ensure a robust signal. Follow the assay manufacturer's recommendations for reagent incubation time, or perform a time-course experiment to determine the optimal incubation period. |
| Inconsistent results between experiments | Variations in cell passage number, reagent preparation, or incubation conditions. | Use cells within a consistent and low passage number range. Prepare fresh reagents for each experiment. Ensure consistent incubation conditions (temperature, CO2, humidity). |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell viability assay?
For a new compound like this compound, it is advisable to start with a broad concentration range to determine its potency. A common approach is to perform a range-finding study using 10-fold serial dilutions, for example, from 1 nM to 100 µM.[1] This will help to identify a narrower, more effective concentration range for subsequent detailed dose-response experiments.
Q2: Which cell viability assay is most suitable for use with this compound?
The choice of assay depends on the suspected mechanism of action of this compound and your experimental goals.[1]
-
Metabolic Assays (e.g., MTT, MTS, WST-1, Resazurin): These assays measure the metabolic activity of viable cells.[5][6] They are widely used and suitable for initial screening.
-
ATP Assays (e.g., CellTiter-Glo®): These assays quantify ATP levels, which is a good indicator of metabolically active cells.[7] They are generally more sensitive than metabolic assays.[7]
-
Cytotoxicity Assays (e.g., LDH release, Propidium Iodide): These assays measure markers of cell death, such as compromised membrane integrity.[6] They are useful for confirming cytotoxic effects.
If this compound is colored or fluoresces, it may interfere with colorimetric or fluorometric assays. In such cases, a luminescence-based assay like an ATP assay would be a better choice.
Q3: How should I prepare the this compound stock and working solutions?
Due to poor aqueous solubility for many compounds, they are often dissolved in a solvent like DMSO to create a high-concentration stock solution.[2] Serial dilutions can then be made from this stock. It is crucial to ensure that the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.5%) and consistent across all wells, including the vehicle control, to avoid solvent-induced cytotoxicity.[2]
Q4: What are the essential controls to include in my cell viability assay?
To ensure the validity of your results, the following controls are essential:
-
Untreated Control: Cells cultured in medium only, representing 100% viability.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control is crucial to account for any effects of the solvent on cell viability.[4]
-
Positive Control: A compound with a known cytotoxic effect on the cell line being used. This confirms that the assay is working correctly.
-
Blank Control: Wells containing medium and the viability reagent but no cells. This is used to subtract the background absorbance or fluorescence.[2]
Q5: How long should I expose the cells to this compound?
The optimal exposure time can vary depending on the compound's mechanism of action and the cell line's doubling time. It is recommended to test a range of incubation times, such as 24, 48, and 72 hours, to determine the time point at which the most significant and consistent effect is observed.[2]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTS Assay
This protocol outlines a general procedure for assessing the effect of this compound on cell viability.
Materials:
-
This compound
-
Appropriate cell line
-
Complete cell culture medium
-
96-well clear, flat-bottom microplates
-
MTS reagent kit (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
DMSO (or other suitable solvent)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
This compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatment wells and the vehicle control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound, vehicle control, or medium alone (untreated control).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[1]
-
-
MTS Assay:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control)] * 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Visualizations
Caption: Workflow for optimizing this compound concentration in a cell viability assay.
Caption: A logical flowchart for troubleshooting common issues in cell viability assays.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cell viability assays | Abcam [abcam.com]
- 7. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Reducing off-target effects of EML741 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce the off-target effects of the experimental kinase inhibitor EML741.
FAQs: Understanding and Mitigating this compound Off-Target Effects
Q1: What are the known on-target and off-target activities of this compound?
A1: this compound is a potent inhibitor of the EML4-ALK fusion protein, a key driver in certain types of non-small-cell lung cancer. However, like many kinase inhibitors, it can exhibit off-target activity, particularly at higher concentrations. A kinase selectivity profile has identified several potential off-target kinases. Proactively identifying potential off-target effects is crucial for the accurate interpretation of experimental results.[1]
Q2: My cell-based assay results with this compound don't match the biochemical assay data. Why is this happening?
A2: Discrepancies between biochemical and cell-based assays are common.[1] Several factors can contribute to this:
-
ATP Concentration: Biochemical assays often use low ATP concentrations, which may not reflect the higher intracellular ATP levels that can compete with ATP-competitive inhibitors like this compound.[1]
-
Cellular Efflux Pumps: The inhibitor may be a substrate for efflux pumps (e.g., P-glycoprotein), reducing its intracellular concentration.[1]
-
Target Expression and Activity: The target kinase may have low expression or activity in your chosen cell line.[1]
Q3: I'm observing a cellular phenotype that doesn't seem related to the EML4-ALK pathway. How can I confirm if this is an off-target effect?
A3: This is a strong indicator of potential off-target activity. A standard method to verify this is to perform a rescue experiment.[1] Overexpressing a drug-resistant mutant of the intended target kinase should reverse the observed phenotype if the effect is on-target.[1] If the phenotype persists, it is likely due to the inhibition of one or more off-target kinases.[1]
Q4: What are the best practices for designing experiments to minimize the impact of this compound's off-target effects?
A4: To minimize the influence of off-target effects, it is advisable to use the lowest effective concentration of the inhibitor that still engages the intended target.[1][2] It is also recommended to use a structurally different inhibitor that targets the same primary protein.[2] If you observe the same phenotype, it is more likely to be a genuine on-target effect.[2]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| High cell toxicity at expected effective concentration. | Off-target effects on essential kinases. | Perform a dose-response curve to determine the lowest effective concentration. Use a more specific inhibitor if available. |
| Inconsistent results between experimental replicates. | Cell line heterogeneity or passage number effects. | Use a consistent cell passage number and ensure a homogenous cell population. |
| This compound appears less potent in cells than in biochemical assays. | High intracellular ATP concentration outcompeting the inhibitor. | Perform cell-based assays with ATP-depleted cells to see if potency increases.[1] |
| Observed phenotype is not rescued by a drug-resistant EML4-ALK mutant. | The phenotype is likely due to off-target effects. | Use kinome-wide profiling to identify the off-target kinase(s).[1] |
Experimental Protocols
Protocol 1: Western Blotting to Verify Target Engagement
This protocol verifies that this compound is inhibiting the phosphorylation of its target, EML4-ALK, in a cellular context.
-
Cell Treatment: Culture cells to an appropriate density and treat them with various concentrations of this compound or a vehicle control for 1-2 hours at 37°C.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated EML4-ALK and total EML4-ALK, followed by the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This technique confirms direct target engagement of this compound with EML4-ALK within the cell by measuring changes in the thermal stability of the protein upon ligand binding.[2]
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control.
-
Heating Step: Harvest the cells, resuspend them in a buffer with protease inhibitors, and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.[2]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.[2]
-
Protein Quantification: Centrifuge the lysates at high speed to pellet the aggregated proteins and collect the supernatant.[2]
-
Analysis: Analyze the amount of soluble EML4-ALK remaining at each temperature using Western blotting.[2]
-
Interpretation: Successful binding of this compound will stabilize EML4-ALK, resulting in a higher amount of soluble protein at elevated temperatures compared to the vehicle control.[2]
Signaling Pathway and Experimental Workflow
Caption: EML4-ALK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for investigating potential off-target effects of this compound.
References
Technical Support Center: Improving EML741 Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with the investigational compound EML741 in preparation for in vivo studies.
Troubleshooting Guide
Q1: My this compound is precipitating out of solution after preparation or upon administration. What should I do?
A1: Precipitation of this compound is a common indicator of poor solubility in the chosen vehicle. To troubleshoot this, a systematic approach to formulation development is recommended. The following workflow can help identify a more suitable vehicle or formulation strategy.
Troubleshooting EML741 instability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing potential instability issues with EML741 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to confirm the stability of this compound in my cell culture media?
A: The stability of a compound like this compound is fundamental to the accuracy and reproducibility of your experimental results. If the compound degrades during your experiment, its effective concentration will decrease, which can lead to an underestimation of its potency and efficacy. Establishing the stability of this compound in your specific experimental setup is essential for a reliable concentration-response relationship.[1]
Q2: What are the primary factors that could lead to the instability of this compound in cell culture media?
A: Several factors can influence the stability of a small molecule inhibitor like this compound in cell culture media:
-
pH: The typical pH of cell culture media (7.2-7.4) can promote hydrolysis or other pH-dependent degradation.[1]
-
Temperature: Standard incubation temperatures of 37°C can accelerate the rate of chemical degradation.[1]
-
Media Components: Interactions with components in the culture medium, such as amino acids (e.g., cysteine), vitamins, and metal ions, can lead to degradation.[1][2][3] Cysteine and ferric ammonium (B1175870) citrate, in particular, have been shown to impact the stability of molecules in solution.[2][3]
-
Enzymatic Degradation: If the media is supplemented with serum, enzymes such as esterases and proteases can metabolize the compound. Cells themselves can also contribute to metabolic degradation.[1]
-
Light and Oxygen: Exposure to light can cause photodegradation of sensitive compounds, while dissolved oxygen can lead to oxidative degradation.[1]
Q3: I'm observing a precipitate after adding this compound to my media. What should I do?
A: Precipitation is a common issue, particularly with hydrophobic compounds, and can lead to inconsistent results. Here are some troubleshooting steps:
-
Verify Final Concentration: The concentration of this compound may be exceeding its solubility limit in the aqueous media. Consider using a lower final concentration.[1]
-
Optimize Dilution Method: Instead of adding a concentrated stock solution (e.g., in DMSO) directly to a large volume of media, try a serial dilution in pre-warmed (37°C) media. Adding the compound dropwise while gently vortexing can also improve dispersion.[1][4]
-
Use Pre-warmed Media: Adding the compound to cold media can decrease its solubility.[1]
-
Check Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is minimal (typically < 0.5% v/v) to avoid precipitation.[4]
Q4: My experimental results with this compound are inconsistent between replicates. What could be the cause?
A: High variability between replicates can stem from several sources related to compound stability and handling:
-
Inconsistent Sample Handling: Ensure uniform mixing of the media after adding this compound and precise timing for all experimental steps. Use calibrated pipettes for accuracy.[1]
-
Incomplete Solubilization: Visually inspect your stock solutions for any precipitate. If present, gently warm and vortex to redissolve. It is good practice to prepare fresh stock solutions frequently.[1]
-
Compound Degradation: If this compound is degrading over the course of the experiment, its effective concentration will vary. Consider performing a time-course experiment to assess its stability in your specific media and conditions.[4]
-
Adsorption to Plastics: Small molecules can adsorb to the surface of standard tissue culture plates and tubes, reducing the bioavailable concentration. Using low-protein-binding plastics can help mitigate this issue.[4][5]
Troubleshooting Guides
Issue 1: Decreased or No Biological Effect of this compound
A gradual or sudden loss of the expected biological effect of this compound may indicate compound instability in the culture media.
| Possible Cause | Recommended Action | Expected Outcome |
| Chemical Degradation | Perform a time-course experiment to determine the stability of this compound under your specific cell culture conditions. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24, 48 hours) using HPLC or LC-MS/MS.[4] | Establish a timeline for compound degradation to inform the experimental window. |
| Inconsistent Effective Concentration | Refresh the cell culture media containing this compound more frequently (e.g., every 24-48 hours).[4] | Maintain a more consistent and effective concentration of the compound throughout the experiment. |
| Stock Solution Degradation | Prepare fresh dilutions of this compound in media for each experiment and avoid storing diluted compound in media for extended periods.[4][6] | Prevents degradation that may occur during storage of diluted solutions. |
| Adsorption to Labware | Use low-protein-binding plates and tubes to minimize the adsorption of the compound to plastic surfaces.[4] | Increased bioavailability of the compound in the media. |
Issue 2: Unexpected Cellular Phenotype or Off-Target Effects
Observing a different phenotype than expected or significant toxicity at concentrations intended for specific inhibition may be due to compound degradation or off-target effects.
| Possible Cause | Recommended Action | Expected Outcome |
| Formation of Active Degradants | Analyze the media over time using LC-MS/MS to identify potential breakdown products of this compound.[5] | Determine if degradation products are contributing to the observed cellular effects. |
| Off-Target Activity | Verify the engagement of the primary target (EML4-ALK) by assessing the phosphorylation status of downstream signaling proteins (e.g., STAT3, ERK, AKT) via Western blot.[6][7] | Confirm that the intended signaling pathway is being modulated as expected. |
| Cell Line Specificity | Consider the genetic background of your cell line, as different cell lines can have varying dependencies on specific signaling pathways.[6] | Understand if the observed phenotype is a result of the specific cellular context. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the rate of degradation of this compound in your specific cell culture setup.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Your chosen cell culture medium (with all supplements)
-
Incubator (37°C, 5% CO₂)
-
Sterile, low-protein-binding microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system
Methodology:
-
Prepare a solution of this compound in your cell culture medium at the desired final working concentration.
-
Dispense the solution into multiple sterile, low-protein-binding tubes.
-
Place the tubes in a 37°C incubator with 5% CO₂.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove a tube and immediately prepare it for analysis. This may involve quenching the sample and extracting the compound.[5]
-
Analyze the concentration of the parent this compound compound by a validated HPLC or LC-MS/MS method.[5]
-
Plot the concentration of this compound as a function of time to determine its stability profile and calculate its half-life in the media.
Protocol 2: Western Blot for EML4-ALK Pathway Inhibition
This protocol assesses the inhibition of the EML4-ALK pathway in a cellular context by measuring the phosphorylation of its downstream targets.
Materials:
-
EML4-ALK positive cell line (e.g., H2228, H3122)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies against phospho-STAT3, total STAT3, phospho-AKT, total AKT, phospho-ERK, and total ERK
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified time (e.g., 2-6 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against a phosphorylated downstream target (e.g., phospho-STAT3). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[6]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
-
Normalization: Strip the membrane and re-probe with an antibody for the total protein (e.g., total STAT3) or a loading control (e.g., GAPDH, β-actin) to normalize the data.[6]
Visualizations
EML4-ALK Signaling Pathway
Caption: EML4-ALK activates downstream pathways promoting cell survival.
Experimental Workflow for Troubleshooting this compound Instability
Caption: A logical workflow for diagnosing this compound instability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Blocking the PI3K pathway enhances the efficacy of ALK-targeted therapy in EML4-ALK-positive nonsmall-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to EML4-ALK Inhibitors in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to EML4-ALK inhibitors in non-small cell lung cancer (NSCLC) cell lines and other experimental models.
Frequently Asked Questions (FAQs)
Q1: What is EML4-ALK and how do inhibitors work?
The EML4-ALK fusion gene is an oncogenic driver found in a subset of non-small cell lung cancers (NSCLC).[1][2] This fusion results from a chromosomal rearrangement that joins the EML4 gene with the anaplastic lymphoma kinase (ALK) gene, leading to a constitutively active tyrosine kinase.[3][4] This aberrant kinase activity drives cancer cell proliferation and survival by activating downstream signaling pathways like PI3K/AKT and MAPK.[2][3]
EML4-ALK inhibitors are tyrosine kinase inhibitors (TKIs) that competitively bind to the ATP-binding site of the ALK kinase domain.[3][4] This blockage prevents the phosphorylation and activation of its downstream targets, ultimately inducing cancer cell death (apoptosis) and inhibiting tumor growth.[1][3]
Q2: My EML4-ALK positive cells are no longer responding to the first-generation inhibitor, crizotinib (B193316). What are the common resistance mechanisms?
Resistance to crizotinib is common and can be broadly categorized into two types:
-
On-target (ALK-dependent) resistance: This is most frequently caused by secondary mutations within the ALK kinase domain itself, which either prevent the drug from binding effectively or increase the enzyme's affinity for ATP.[2][5] Common mutations include the L1196M "gatekeeper" mutation and the G1269A mutation.[6][7] Another on-target mechanism is the amplification of the EML4-ALK fusion gene, leading to overexpression of the target protein that overwhelms the inhibitor.[8][9]
-
Off-target (ALK-independent) resistance: In this scenario, cancer cells activate alternative signaling pathways to bypass their dependency on ALK signaling.[2][10] This is often referred to as "bypass signaling." Common bypass pathways include the activation of other receptor tyrosine kinases such as EGFR, MET, HER2/HER3, and IGF-1R, or the activation of downstream signaling molecules like MEK or SRC.[5][6][10]
Q3: How do I determine the specific mechanism of resistance in my cell line?
To investigate the mechanism of resistance, a combination of molecular biology techniques is recommended:
-
Sequencing of the ALK kinase domain: This will identify any secondary mutations that may confer resistance.
-
Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR): These methods can be used to assess for amplification of the EML4-ALK gene.[9]
-
Western Blotting/Phospho-Receptor Tyrosine Kinase (RTK) arrays: Analyze the phosphorylation status of key signaling proteins (e.g., ALK, EGFR, MET, AKT, ERK) to identify activated bypass pathways.[11]
-
Co-immunoprecipitation: This can be used to investigate changes in protein-protein interactions that may contribute to resistance.[12]
Troubleshooting Guide
Issue 1: Decreased sensitivity to a first-generation ALK inhibitor (e.g., Crizotinib) observed in a cell viability assay.
| Possible Cause | Suggested Action |
| On-target resistance (ALK mutation) | Sequence the ALK kinase domain to identify mutations (e.g., L1196M). If a known resistance mutation is present, switch to a second- or third-generation ALK inhibitor.[6][13] |
| On-target resistance (ALK amplification) | Perform FISH or qPCR to check for EML4-ALK gene amplification. Consider using a more potent next-generation ALK inhibitor or an HSP90 inhibitor, as EML4-ALK is an HSP90 client protein.[8][13] |
| Off-target resistance (Bypass pathway activation) | Use a phospho-RTK array or western blotting to screen for activation of other kinases (e.g., MET, EGFR, IGF-1R). If a bypass pathway is identified, consider a combination therapy approach targeting both ALK and the activated pathway.[6][10] |
| Experimental artifact | Verify cell line identity and purity. Ensure proper drug concentration and incubation times. Calibrate equipment used for viability assessment. |
Data Presentation: Efficacy of Next-Generation ALK Inhibitors
The development of second- and third-generation ALK inhibitors has been a key strategy to overcome resistance to crizotinib. These newer inhibitors are designed to be more potent and to have activity against common resistance mutations.
Table 1: Activity of ALK Inhibitors Against Resistance Mutations
| Inhibitor Generation | Drug Name | Active Against Wild-Type EML4-ALK | Active Against L1196M | Active Against G1202R |
| First-Generation | Crizotinib | Yes | No | No |
| Second-Generation | Alectinib | Yes | Yes | No |
| Second-Generation | Ceritinib | Yes | Yes | No |
| Second-Generation | Brigatinib | Yes | Yes | No |
| Third-Generation | Lorlatinib | Yes | Yes | Yes |
Data compiled from multiple sources.[14][15][16]
Table 2: Representative IC50 Values (nM) of ALK Inhibitors
| Cell Line/Mutation | Crizotinib | Alectinib | Lorlatinib |
| H3122 (EML4-ALK v1) | ~30 | ~1.9 | ~1.0 |
| H3122 CR (L1196M) | >1000 | ~20 | ~10 |
| Ba/F3 (G1202R) | >1000 | >1000 | ~15 |
IC50 values are approximate and can vary between studies and experimental conditions.[2][13][16]
Experimental Protocols
Protocol 1: Cell Viability (Resazurin Reduction) Assay
This assay measures cell viability by quantifying the metabolic reduction of non-fluorescent resazurin (B115843) to fluorescent resorufin (B1680543) by living cells.[17][18]
Materials:
-
EML4-ALK positive cell line (e.g., H3122) and its resistant derivative.
-
Complete cell culture medium.
-
ALK inhibitors (e.g., crizotinib, alectinib, lorlatinib) dissolved in DMSO.
-
96-well clear-bottom black plates.
-
Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile filtered).
-
Phosphate-buffered saline (PBS).
-
Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm).
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells with medium only for background control. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of ALK inhibitors in complete medium. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Resazurin Addition: Add 20 µL of resazurin solution to each well.
-
Final Incubation: Incubate for 2-4 hours at 37°C, protected from light.
-
Measurement: Measure fluorescence using a plate reader.
-
Data Analysis: Subtract the background fluorescence from all wells. Normalize the data to the vehicle control (set to 100% viability). Plot the results as percent viability versus drug concentration and calculate the IC50 value.
Protocol 2: Western Blotting for ALK Signaling Pathway
This protocol is for assessing the phosphorylation status of ALK and its downstream effectors, AKT and ERK.[11][19]
Materials:
-
Cell lysates from treated and untreated cells.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK).[20][21]
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, incubate on ice for 30 minutes, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and capture the signal using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a loading control like β-actin.
Protocol 3: Co-Immunoprecipitation (Co-IP) to Detect Bypass Pathway Activation
This protocol can be used to determine if ALK is interacting with another receptor tyrosine kinase (e.g., MET), which could indicate a bypass mechanism.[22][23]
Materials:
-
Cell lysates prepared in a gentle, non-denaturing lysis buffer (e.g., 1% NP-40 buffer with protease/phosphatase inhibitors).[22]
-
Primary antibody for immunoprecipitation (e.g., anti-ALK).
-
Protein A/G magnetic beads.
-
Wash buffer (lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or Laemmli buffer).
-
Primary antibodies for western blotting (e.g., anti-MET, anti-ALK).
Procedure:
-
Lysate Preparation: Prepare cell lysates as described in the western blot protocol, but use a non-denaturing lysis buffer to preserve protein-protein interactions.[24]
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G beads for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.[22]
-
Immunoprecipitation: Add the anti-ALK antibody to the pre-cleared lysate and incubate for 4 hours to overnight at 4°C on a rotator.
-
Capture Complex: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with cold wash buffer.
-
Elution: Elute the protein complexes from the beads by resuspending them in Laemmli sample buffer and boiling for 5 minutes.
-
Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel for western blot analysis using antibodies against the potential interacting protein (e.g., MET) and the bait protein (ALK).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified EML4-ALK downstream signaling pathways.
Caption: Major mechanisms of resistance to first-generation ALK inhibitors.
Caption: Experimental workflow for overcoming ALK inhibitor resistance.
References
- 1. pnas.org [pnas.org]
- 2. Molecular mechanisms that underpin EML4-ALK driven cancers and their response to targeted drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are EML4-ALK inhibitors and how do they work? [synapse.patsnap.com]
- 4. ALK inhibitor - Wikipedia [en.wikipedia.org]
- 5. EML4‐ALK biology and drug resistance in non‐small cell lung cancer: a new phase of discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Two novel strategies to overcome the resistance to ALK tyrosine kinase inhibitor drugs: Macrocyclic inhibitors and proteolysis‐targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detecting Resistance to Therapeutic ALK Inhibitors in Tumor Tissue and Liquid Biopsy Markers: An Update to a Clinical Routine Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies to overcome resistance to ALK inhibitors in non-small cell lung cancer: a narrative review - Desai - Translational Lung Cancer Research [tlcr.amegroups.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EML4-ALK: Update on ALK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]
- 16. Second- and third-generation ALK inhibitors for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. ALK Activation Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 20. ALK Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 21. ALK (31F12) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 22. bitesizebio.com [bitesizebio.com]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
EML741 Dose-Response Curve Optimization: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing EML741 dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the histone lysine (B10760008) methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1).[1] These enzymes are responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression.[2][3][4] By inhibiting G9a and GLP, this compound leads to a reduction in global H3K9me2 levels, which can reactivate silenced tumor suppressor genes and inhibit cancer cell growth.[1][4] this compound has also been shown to inhibit DNA methyltransferase 1 (DNMT1).[1]
Q2: What is a typical IC50 value for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound against the G9a enzyme is approximately 23 nM in biochemical assays.[2] However, the effective concentration in cell-based assays (cellular IC50) can vary significantly depending on the cell line, incubation time, and the endpoint being measured. It is crucial to determine the IC50 empirically in your specific experimental system.
Q3: I am not observing the expected inhibitory effect of this compound in my cell-based assay. What are the potential reasons?
A3: Several factors could contribute to a lack of an observable effect. These can be broadly categorized into issues with the compound, the cell culture system, or the experimental design. A systematic troubleshooting approach is recommended to identify the root cause.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. It is recommended to store the stock solution at -20°C or -80°C to maintain its stability. Minimize freeze-thaw cycles. When diluting in cell culture media, ensure the final DMSO concentration is low (typically below 0.1%) to avoid solvent-induced cytotoxicity.[5]
Q5: How long should I treat my cells with this compound to observe an effect?
A5: The optimal treatment duration can vary. A reduction in H3K9me2 levels, a direct downstream marker of G9a/GLP inhibition, is often observed after 72 hours of treatment with similar inhibitors.[6] For cell viability or proliferation assays, an incubation period of 48 to 72 hours is a common starting point. However, it is advisable to perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your specific cell line and phenotype.
Troubleshooting Guide
| Potential Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weak biological response (e.g., no decrease in cell viability) | Compound Inactivity: Degradation of this compound due to improper storage or handling. | Prepare a fresh stock solution of this compound. Ensure proper storage at -20°C or -80°C and minimize freeze-thaw cycles. |
| Suboptimal Concentration: The concentration range tested is too low for the specific cell line. | Perform a broad dose-response experiment with a wider range of concentrations (e.g., 10 nM to 100 µM) to identify the effective range. | |
| Insufficient Incubation Time: The treatment duration is not long enough to induce a measurable phenotype. | Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal incubation time. | |
| Cell Line Insensitivity: The chosen cell line may not be dependent on the G9a/GLP pathway for survival or proliferation. | Confirm the expression of G9a and GLP in your cell line. Consider using a positive control cell line known to be sensitive to G9a/GLP inhibition. | |
| High variability between replicate wells | Inconsistent Cell Seeding: Uneven distribution of cells across the plate. | Ensure a homogenous single-cell suspension before seeding. Use appropriate pipetting techniques to minimize variability.[7] |
| Edge Effects: Evaporation from wells on the outer edges of the plate. | Avoid using the outermost wells of the microplate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. | |
| Compound Precipitation: this compound may precipitate in the culture medium at higher concentrations. | Visually inspect the media for any signs of precipitation after adding this compound. Ensure the final DMSO concentration is not excessive. | |
| Unexpected cytotoxicity at low concentrations | Off-Target Effects: Although this compound is selective, off-target effects can occur at high concentrations. | Compare the dose-response curve for your observed phenotype with the dose-response for H3K9me2 reduction. If the cytotoxic EC50 is significantly lower than the EC50 for H3K9me2 reduction, it may suggest off-target effects. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically < 0.1%).[5] Include a vehicle-only control. |
Experimental Protocols
Protocol 1: Determining this compound IC50 using a CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on the viability of a chosen cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
DMSO
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into an opaque-walled 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium per well.
-
Include wells with medium only for background control.
-
Incubate the plate overnight at 37°C in a humidified CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. A common starting range is 0.01 µM to 10 µM.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours (or a pre-determined optimal time) at 37°C in a humidified CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[8]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[8]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental values.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the normalized viability data against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Protocol 2: Western Blot for H3K9me2 Levels
This protocol is to confirm the on-target activity of this compound by measuring the reduction in histone H3 di-methylation at lysine 9.
Materials:
-
Cells treated with this compound and vehicle control
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K9me2 and anti-Total Histone H3
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
After treatment with this compound, wash cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K9me2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the signal.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for H3K9me2 and Total Histone H3.
-
Normalize the H3K9me2 signal to the Total Histone H3 signal for each sample.
-
Compare the normalized H3K9me2 levels between this compound-treated and vehicle-treated samples.
-
Data Presentation
Table 1: Example IC50 Values for G9a/GLP Inhibitors
| Compound | Target(s) | Reported IC50 (Biochemical) | Cell Line Example | Reported Cellular Effect |
| This compound | G9a/GLP, DNMT1 | ~23 nM (for G9a) [2] | Not specified in provided results | Inhibition of G9a/GLP activity |
| UNC0642 | G9a/GLP | <2.5 nM (for G9a)[9] | T24, J82 bladder cancer cells | Suppression of H3K9me2 levels[9] |
| A-366 | G9a/GLP | Not specified in provided results | PC-3 prostate cancer cells | Reduction in H3K9me2 levels[6] |
| BIX01294 | G9a/GLP | 1.9 µM (for G9a), 0.7 µM (for GLP)[1] | Gastric cancer cells | Reduced cell growth[4] |
Visualizations
Caption: this compound inhibits the G9a/GLP complex, preventing H3K9 methylation and transcriptional repression.
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. Discovery of a Novel Chemotype of Histone Lysine Methyltransferase EHMT1/2 (GLP/G9a) Inhibitors: Rational Design, Synthesis, Biological Evaluation, and Co-crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A case study in cross-talk: the histone lysine methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. ch.promega.com [ch.promega.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Managing EML741-Associated Toxicities in Preclinical Animal Models
Disclaimer: EML741 is presented here as a representative Anaplastic Lymphoma Kinase (ALK) inhibitor for research purposes. The information provided is based on known toxicities and management strategies for the ALK inhibitor class and should be adapted to specific experimental contexts.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing and managing toxicities associated with the use of this compound in animal models.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary mechanism of action of this compound? | This compound is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK) and its oncogenic variants. Chromosomal rearrangements can lead to the constitutive activation of the ALK receptor tyrosine kinase, which drives oncogenic signaling through pathways such as JAK/STAT, PI3K/AKT, and MEK/ERK.[1] this compound is designed to block the ATP-binding site of the ALK kinase domain, thereby inhibiting its downstream signaling and suppressing tumor growth. |
| What are the most common toxicities observed with this compound in animal models? | Based on preclinical studies of similar ALK inhibitors, the most frequently observed toxicities in animal models include gastrointestinal (GI) issues (diarrhea, weight loss), hepatotoxicity (elevated liver enzymes), and potential for pulmonary and neurological side effects.[2][3][4] The severity of these toxicities is often dose-dependent. |
| How can I select an appropriate starting dose for my in vivo studies? | Dose selection should be based on prior in vitro IC50 data and preliminary in vivo tolerability studies. A common approach is to start with a dose that has shown efficacy in xenograft models with a well-tolerated safety profile.[2][5] It is crucial to perform a dose-range-finding study in a small cohort of animals to determine the maximum tolerated dose (MTD) in your specific animal model and strain. |
| What are the best practices for monitoring animal health during an this compound study? | Regular monitoring of animal health is critical. This should include daily observation for clinical signs of toxicity (e.g., changes in posture, activity, grooming), body weight measurements at least twice weekly, and assessment of food and water intake.[6] For more in-depth studies, periodic blood collection for complete blood counts (CBC) and serum chemistry panels to monitor for hematological and organ-specific toxicities is recommended. |
Troubleshooting Guides
Issue 1: Significant Body Weight Loss (>15%) and Dehydration
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Gastrointestinal Toxicity (Diarrhea) | - Reduce the dose of this compound. - Consider an alternative dosing schedule (e.g., intermittent dosing).[1] - Provide supportive care, including subcutaneous fluid administration (e.g., sterile saline or Lactated Ringer's solution) to combat dehydration.[7][8] - Supplement the diet with a highly palatable, high-calorie food source. |
| Reduced Food and Water Intake | - Ensure easy access to food and water by placing it on the cage floor. - Use a soft diet or gel-based food to encourage eating. - If anorexia is severe, consider a temporary pause in dosing and consult with a veterinarian. |
| Systemic Toxicity | - Evaluate for other signs of distress. - Collect blood for analysis of liver and kidney function. - Consider humane endpoints if the animal's condition does not improve. |
Issue 2: Elevated Liver Enzymes (ALT/AST)
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Hepatotoxicity | - Reduce the dose of this compound. - Switch to a different vehicle for drug administration, as some vehicles can contribute to liver stress. - Consider co-administration of a hepatoprotective agent, though this should be carefully validated to ensure it does not interfere with this compound efficacy. - Increase the frequency of liver enzyme monitoring. |
| Underlying Health Condition | - Ensure that the animals used are healthy and free of underlying liver conditions prior to the start of the study. - Review the health records of the animal colony. |
Issue 3: Respiratory Distress
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Pulmonary Toxicity (e.g., Pneumonitis) | - This is a rare but serious toxicity.[3][9][10] - Immediately cease this compound administration. - Provide supportive care, including oxygen therapy if necessary, under veterinary guidance. - Consider histological examination of lung tissue at necropsy to confirm pneumonitis. |
| Infection | - Rule out respiratory infections by performing appropriate diagnostic tests. - House animals in a clean, well-ventilated environment. |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Acclimation: Acclimate mice for at least one week prior to the start of the study.
-
Grouping: Randomly assign mice to groups of 3-5 animals per dose level. Include a vehicle control group.
-
This compound Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
Dosing:
-
Start with a conservative dose based on in vitro data.
-
Administer this compound daily via oral gavage for 14 consecutive days.
-
Use a dose-escalation scheme in subsequent groups (e.g., 30% increments) until signs of toxicity are observed.
-
-
Monitoring:
-
Record body weight and clinical observations daily.
-
At the end of the study, collect blood for CBC and serum chemistry.
-
Perform a gross necropsy and collect major organs for histopathological analysis.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of toxicity.
Protocol 2: Supportive Care for Gastrointestinal Toxicity
-
Hydration:
-
Administer 1-2 mL of sterile 0.9% saline or Lactated Ringer's solution subcutaneously once or twice daily to animals exhibiting signs of dehydration (e.g., skin tenting, lethargy).
-
-
Nutritional Support:
-
Provide a high-calorie, palatable diet supplement in a shallow dish on the cage floor.
-
Ensure fresh water is readily accessible.
-
-
Monitoring:
-
Continue to monitor body weight and clinical signs closely.
-
If diarrhea persists or worsens, consider dose reduction or temporary cessation of this compound treatment.
-
Data Presentation
Table 1: Example of MTD Study Results for this compound in Mice
| Dose (mg/kg/day) | Mean Body Weight Change (%) | Key Clinical Observations |
| Vehicle | +5% | Normal |
| 25 | +2% | Normal |
| 50 | -8% | Mild lethargy |
| 75 | -18% | Moderate lethargy, diarrhea |
| 100 | >20% weight loss | Severe lethargy, diarrhea, hunched posture |
Table 2: Common Toxicities of ALK Inhibitors in Preclinical Models
| Toxicity | Animal Model | Common Observations | Mitigation Strategies |
| Gastrointestinal | Mouse, Rat | Diarrhea, weight loss, decreased food intake | Dose reduction, supportive care (fluids, nutritional support) |
| Hepatotoxicity | Mouse, Dog | Elevated ALT, AST | Dose reduction, monitoring of liver enzymes |
| Ocular | Rat | Corneal opacities (with some ALK inhibitors) | Regular ophthalmic examinations |
| Neurological | Rat | Ataxia, tremors (at high doses) | Dose reduction, neurological assessments |
Visualizations
Caption: this compound inhibits the ALK signaling pathway.
Caption: Workflow for managing toxicity in animal studies.
References
- 1. Evidence Suggesting that Discontinuous Dosing of ALK Kinase Inhibitors May Prolong Control of ALK+ Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic review and meta-analysis of selected toxicities of approved ALK inhibitors in metastatic non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Managing treatment–related adverse events associated with Alk inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The safety and serious adverse events of approved ALK inhibitors in malignancies: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. awionline.org [awionline.org]
- 7. Preclinical Animal Models in Cancer Supportive Care - BioModels [biomodels.com]
- 8. Preclinical Animal Models in Cancer Supportive Care [healthtech.com]
- 9. Frontiers | Interstitial lung disease associated with ALK inhibitors and risk factors: an updated comparative pharmacovigilance analysis [frontiersin.org]
- 10. Interstitial lung disease associated with ALK inhibitors and risk factors: an updated comparative pharmacovigilance analysis - PMC [pmc.ncbi.nlm.nih.gov]
EML741 Technical Support Center: Troubleshooting Batch-to-Batch Variability
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing potential batch-to-batch variability of EML741, a potent G9a/GLP inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help users identify and mitigate issues that may arise during their experiments, ensuring data integrity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the histone lysine (B10760008) methyltransferases G9a and G9a-like protein (GLP), with a secondary inhibitory activity against DNA methyltransferase 1 (DNMT1).[1] It was developed through a "scaffold hopping" approach, modifying a known quinazoline-based inhibitor to a novel benzodiazepine (B76468) structure.[1] This design provides high in vitro and cellular potency, improved permeability, and low cytotoxicity.[1] this compound is a valuable tool for studying the roles of G9a/GLP and DNMT1 in various biological processes.[1]
Q2: What are the potential sources of batch-to-batch variability with this compound?
As with many synthetic small molecules, batch-to-batch variability can arise from several factors during the manufacturing process. While specific data on this compound is limited, general principles suggest potential sources of variability could include:
-
Purity Levels: The percentage of the active this compound compound may differ between batches.
-
Impurity Profile: The types and quantities of residual solvents, starting materials, or by-products from the synthesis can vary.[2][3][4][5]
-
Physical Properties: Differences in crystalline structure, solubility, or stability can occur.
-
Weighing and Dispensing: Inaccurate handling of the compound can lead to concentration discrepancies.
Q3: How can I assess the quality of a new batch of this compound?
It is highly recommended to perform in-house quality control on each new batch of this compound before initiating critical experiments. This can include:
-
Analytical Chemistry: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to confirm the purity of the compound, and Mass Spectrometry (MS) can verify its identity.
-
Functional Assay: A simple in vitro or cell-based assay where the inhibitory effect of this compound on G9a/GLP is well-characterized can be used to compare the potency of the new batch against a previously validated batch.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results with a new batch of this compound.
If you observe a significant deviation in your experimental outcome after switching to a new lot of this compound, follow these steps to troubleshoot the issue.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Incorrect Concentration | 1. Verify the calculations used to prepare your stock and working solutions. 2. Ensure that the compound was fully dissolved. Consider using a brief sonication step. 3. If possible, measure the concentration of your stock solution using a spectrophotometer, if the molar extinction coefficient is known. |
| Degradation of the Compound | 1. Review the storage conditions recommended by the supplier. This compound should be stored at the correct temperature and protected from light and moisture. 2. Prepare fresh working solutions from your stock. Avoid repeated freeze-thaw cycles of the stock solution. |
| Lower Potency of the New Batch | 1. Perform a dose-response experiment with the new batch and compare the IC50 value to that of a previous, validated batch. 2. If a significant difference in potency is observed, contact the supplier with your data and request a replacement or further analysis of the batch . |
| Presence of Active Impurities | 1. If you have access to analytical equipment, run an HPLC or LC-MS analysis to compare the impurity profile of the new batch to a previous one. 2. If new or significantly larger impurity peaks are detected, these could be interfering with your assay. Contact the supplier for more information on the impurity profile of the batch. |
Experimental Protocol: Comparative Dose-Response Assay
-
Cell Seeding: Plate your cells of interest at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of both the new and a previously validated "gold standard" batch of this compound.
-
Treatment: Treat the cells with a range of concentrations of both batches of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a duration relevant to your specific assay (e.g., 24, 48, or 72 hours).
-
Assay Readout: Perform your chosen assay to measure the biological effect of this compound (e.g., cell viability assay, gene expression analysis of a G9a/GLP target gene).
-
Data Analysis: Plot the dose-response curves for both batches and calculate the IC50 values. A significant shift in the IC50 value of the new batch indicates a difference in potency.
Issue 2: High background or off-target effects observed with this compound.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | 1. Visually inspect your cell culture medium for any signs of compound precipitation, especially at higher concentrations. 2. Determine the solubility limit of this compound in your specific experimental medium. 3. If precipitation is an issue, consider using a lower concentration or adding a solubilizing agent (ensure the agent itself does not affect your experiment). |
| Cell Line Sensitivity | 1. Different cell lines can have varying sensitivities to small molecule inhibitors. 2. Perform a cytotoxicity assay to determine the optimal non-toxic concentration range of this compound for your specific cell line. |
| Off-Target Effects of Impurities | 1. As mentioned previously, impurities in a specific batch could have their own biological activities. 2. If you suspect off-target effects, try to obtain a higher purity batch of this compound or test a structurally different G9a/GLP inhibitor to see if the same effect is observed. |
Visualizing Key Processes
To aid in understanding the experimental and biological context of using this compound, the following diagrams illustrate a typical quality control workflow and the G9a/GLP signaling pathway.
Caption: The inhibitory action of this compound on the G9a/GLP signaling pathway.
Caption: A recommended workflow for the quality control of new this compound batches.
References
- 1. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Investigating Off-Target Kinase Inhibition Profiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in evaluating the off-target kinase inhibition profile of novel compounds.
Frequently Asked Questions (FAQs)
Q1: Why is determining the off-target kinase inhibition profile of a compound crucial?
A1: Understanding the off-target profile of a kinase inhibitor is critical for several reasons. Firstly, off-target interactions can lead to unexpected toxicities or side effects.[1] Secondly, these interactions can also result in beneficial polypharmacology, where inhibiting multiple kinases produces a more effective therapeutic outcome.[1][2] A comprehensive kinase selectivity profile is essential for accurately interpreting experimental results and predicting a compound's in vivo effects.[3]
Q2: What are the primary methods for assessing kinase inhibitor selectivity?
A2: Kinase inhibitor selectivity is primarily assessed using two types of assays:
-
Biochemical Assays: These in vitro assays measure the direct interaction between an inhibitor and a panel of purified kinases.[4][5] Common formats include radiometric assays that detect the phosphorylation of a substrate, and fluorescence- or luminescence-based assays that measure ATP consumption (e.g., ADP-Glo).[5][6][7][8][9]
-
Cell-Based Assays: These assays evaluate the effect of an inhibitor on kinase activity within a cellular context.[10] Examples include target engagement assays (e.g., NanoBRET), phosphorylation assays that measure the phosphorylation status of downstream substrates, and cell proliferation assays.[10][11]
Q3: How should quantitative data from off-target kinase inhibition studies be presented?
A3: For clear comparison and interpretation, quantitative data such as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values should be summarized in a structured table. This allows for a quick assessment of the inhibitor's potency and selectivity.
Table 1: Off-Target Kinase Inhibition Profile of a Novel Inhibitor
| Kinase Target | IC50 (nM) | Percent Inhibition @ 1µM | Assay Type |
| On-Target Kinase | 10 | 95% | Biochemical |
| Off-Target Kinase A | 150 | 70% | Biochemical |
| Off-Target Kinase B | 800 | 45% | Biochemical |
| Off-Target Kinase C | >10,000 | <10% | Biochemical |
| Off-Target Kinase D | 50 | 85% | Biochemical |
Experimental Protocols
Detailed Methodology: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general procedure for determining the IC50 values of a novel inhibitor against a panel of kinases using a luminescence-based assay that measures ATP consumption.
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in 100% DMSO.
-
Serially dilute the inhibitor to create a range of concentrations for dose-response analysis.
-
Reconstitute recombinant kinases, substrates, and ATP in the appropriate reaction buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the kinase, substrate, and inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for each specific kinase).[12]
-
Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding a luciferase-based reagent (e.g., Kinase-Glo®).[7]
-
Measure the luminescent signal using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Troubleshooting Guides
Q4: My compound shows high potency in a biochemical assay but is much less active in a cell-based assay. What could be the reason?
A4: Discrepancies between biochemical and cellular assay results are common.[4] Potential reasons include:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.[10]
-
High Protein Binding: The compound may bind to other proteins within the cell, reducing its effective concentration at the target kinase.[10]
-
Cellular ATP Concentration: The high concentration of ATP in cells can outcompete ATP-competitive inhibitors, leading to lower apparent potency.
-
Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps.
Q5: I am observing unexpected cytotoxicity at concentrations where my compound should be selective for its intended target. How can I investigate this?
A5: Unexpected cytotoxicity often points to off-target effects.[13] To troubleshoot this:
-
Perform a Broad Kinase Screen: Screen your compound against a large panel of kinases to identify any off-target interactions that could be responsible for the toxicity.[13]
-
Compare IC50 Values: A significant difference between the cytotoxic IC50 and the on-target IC50 suggests off-target toxicity.[13]
-
Use a Structurally Different Inhibitor: Test a structurally unrelated inhibitor of the same target. If the cytotoxicity is not observed, it further implicates an off-target effect of your original compound.[13]
Q6: Why do I see inconsistent results for my inhibitor across different cell lines?
A6: This can be due to the differential expression of on-target or off-target kinases in various cell lines.[13] To address this:
-
Characterize Kinase Expression: Analyze the kinome of your cell lines using proteomics or transcriptomics to determine the expression levels of the target and potential off-target kinases.[13]
-
Confirm Target Engagement: Use methods like Western blotting to confirm that your inhibitor is engaging its intended target in each cell line.[13]
Visualizations
Caption: Experimental workflow for kinase inhibitor off-target profiling.
Caption: On-target and off-target effects on a signaling pathway.
References
- 1. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. confluencediscovery.com [confluencediscovery.com]
- 9. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: EML741 Cellular Uptake Enhancement
Disclaimer: EML741 is treated as a hypothetical novel PI3K/HDAC dual inhibitor for the purpose of this guide. The information provided is based on general strategies for enhancing the cellular uptake of small molecule inhibitors and does not pertain to a specific, real-world compound named this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, potent, cell-permeable small molecule that dually inhibits Phosphoinositide 3-kinase (PI3K) and Histone Deacetylase (HDAC). Its mechanism of action involves the simultaneous suppression of the PI3K/Akt signaling pathway, which is crucial for cell growth and survival, and the inhibition of HDAC enzymes, leading to chromatin remodeling and altered gene expression.[1] This dual activity makes this compound a compound of interest for oncology research.
Q2: My results suggest poor cellular uptake of this compound. What are the potential reasons for this?
A2: Several factors can contribute to the suboptimal cellular uptake of small molecule inhibitors like this compound:
-
Physicochemical Properties: this compound's solubility, lipophilicity, and molecular size can influence its ability to passively diffuse across the cell membrane.[2][3]
-
Active Efflux: The compound may be a substrate for ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1) or Multidrug Resistance-Associated Proteins (MRPs), which actively pump it out of the cell.[4]
-
Cell Line-Specific Differences: The expression levels of uptake and efflux transporters, as well as the lipid composition of the cell membrane, can vary significantly between different cell types.[5]
-
Experimental Conditions: Factors such as suboptimal compound concentration, inappropriate incubation times, or high cell density can all lead to apparently poor uptake.[5]
Q3: How can I improve the solubility of this compound in my cell culture medium?
A3: To improve solubility, ensure that your stock solution, typically in DMSO, is fully dissolved before diluting it into your aqueous culture medium. When preparing your working concentration, the final DMSO concentration should ideally be below 0.5% to avoid solvent-induced cytotoxicity. If precipitation is observed, consider using a lower concentration or exploring the use of formulation vehicles like cyclodextrins, though their effects on the experiment must be carefully validated.
Q4: What are some general strategies to enhance the cellular uptake of E-ML741?
A4: Several strategies can be employed to enhance cellular uptake:
-
Permeabilizing Agents : Mild, non-ionic detergents like digitonin (B1670571) or saponin (B1150181) can be used at very low concentrations to transiently permeabilize the cell membrane. However, this approach requires careful optimization to avoid significant cytotoxicity.
-
Chemical Modification : Prodrug strategies that increase the lipophilicity of a compound can improve its passive diffusion across the cell membrane.[2]
-
Nanoparticle Formulation : Encapsulating this compound in lipid-based or polymeric nanoparticles can facilitate its entry into cells via endocytosis.[6][7]
-
Inhibition of Efflux Pumps : Co-incubation with known inhibitors of ABC transporters can increase the intracellular concentration of this compound if it is a substrate for these pumps.[4]
Troubleshooting Guides
Issue 1: Low Intracellular Concentration of this compound Detected by LC-MS/MS
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | Visually inspect the culture medium for any precipitate after adding this compound. Perform a solubility test at the desired concentration in the culture medium. |
| Active Efflux | Co-incubate cells with a pan-ABC transporter inhibitor, such as verapamil (B1683045) or MK571, and measure the intracellular this compound concentration. An increase would suggest active efflux.[4] |
| Incorrect Incubation Time | Perform a time-course experiment (e.g., 1, 4, 12, 24 hours) to determine the optimal incubation time for maximal intracellular accumulation. |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase. High confluency or poor cell viability can affect uptake mechanisms. |
Issue 2: Inconsistent Downstream Effects (e.g., p-Akt levels, Acetyl-Histone H3 levels)
| Possible Cause | Troubleshooting Steps |
| Suboptimal Dosage | Perform a dose-response experiment to identify the optimal concentration range for this compound in your specific cell line.[5] |
| Assay Variability | Validate your downstream assays (e.g., Western blot, qPCR) with appropriate positive and negative controls. Ensure consistent cell seeding density and treatment conditions.[5] |
| Compound Degradation | Verify the stability of this compound in your culture medium over the course of the experiment. |
Experimental Protocols
Protocol 1: Cellular Uptake Assay using LC-MS/MS
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in approximately 80-90% confluency on the day of the experiment.
-
Treatment:
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Add fresh culture medium containing this compound at the desired concentration.
-
For efflux inhibition, pre-incubate cells with an ABC transporter inhibitor (e.g., 50 µM verapamil) for 1 hour before adding this compound.
-
-
Incubation: Incubate the plate at 37°C for the desired time (e.g., 4 hours).
-
Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to halt uptake and remove extracellular compound.
-
Cell Lysis: Add a suitable lysis buffer (e.g., RIPA buffer) and scrape the cells.
-
Quantification: Determine the protein concentration of the lysate. Analyze the intracellular this compound concentration using a validated LC-MS/MS method, normalizing to the total protein content.
Protocol 2: Dose-Response Study by Western Blot
-
Cell Seeding: Seed cells in a 12-well plate and allow them to adhere and reach 60-70% confluency.
-
Treatment: Prepare a serial dilution of this compound in complete culture medium (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (e.g., DMSO).
-
Incubation: Replace the old medium with the this compound-containing medium and incubate for 24 hours.
-
Lysis and Protein Quantification: Wash cells with PBS and lyse them. Determine the protein concentration for each sample.
-
Western Blot: Perform SDS-PAGE and Western blotting to analyze the levels of p-Akt, total Akt, acetyl-Histone H3, and a loading control (e.g., GAPDH).
Visualizations
Caption: Simplified signaling pathway of the hypothetical dual inhibitor this compound.
Caption: Experimental workflow for quantifying intracellular this compound.
Caption: Troubleshooting logic for low this compound bioactivity.
References
- 1. Antileukemic activity and mechanism of action of the novel PI3K and histone deacetylase dual inhibitor CUDC-907 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Strategies for the enhanced intracellular delivery of nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insight into nanoparticle cellular uptake and intracellular targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating EML741-Induced Cellular Stress Responses
This technical support center is designed for researchers, scientists, and drug development professionals utilizing EML741 in their experiments. It provides troubleshooting guidance and answers to frequently asked questions regarding the cellular stress responses that may be induced by this potent dual inhibitor of G9a/GLP and DNMT1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and selective inhibitor of the histone lysine (B10760008) methyltransferases G9a and G9a-like protein (GLP). It also has secondary inhibitory activity against DNA methyltransferase 1 (DNMT1). This dual-targeting capability makes it a valuable tool for epigenetic research.
Q2: this compound is described as having "low cell toxicity." Why am I observing significant cell death in my experiments?
While this compound generally exhibits low cytotoxicity, its effects can be cell-type dependent and concentration-dependent. Inhibition of G9a/GLP and DNMT1 can induce specific cellular stress responses that may lead to cell death in certain contexts. These responses include apoptosis, autophagy-associated cell death, and cell cycle arrest.[1][2][3] Factors such as the baseline epigenetic state of your cells, their proliferation rate, and the specific experimental conditions can all influence the observed cytotoxicity.
Q3: What are the expected cellular stress responses to this compound treatment?
The primary cellular stress responses induced by this compound are linked to its inhibition of G9a/GLP and DNMT1. These can include:
-
Apoptosis: Inhibition of G9a/GLP can induce apoptosis, a form of programmed cell death.[1][2][3]
-
Autophagy: G9a/GLP inhibition can promote autophagy-associated apoptosis.[1][3][4][5] DNMT1 inhibition has also been linked to the modulation of autophagy.[6][7][8][9]
-
Cell Cycle Arrest: Users may observe cell cycle arrest, typically at the G1 or G1/S phase, as a consequence of G9a/GLP and DNMT1 inhibition.[2][3][10]
-
Replication Stress: DNMT1 is crucial for maintaining DNA methylation patterns during replication. Its inhibition can lead to replication stress, activating a genotoxic stress checkpoint response.[11]
-
Oxidative Stress: Inhibition of G9a has been shown to regulate the tolerance to oxidative stress.[12]
Q4: How can I mitigate this compound-induced cytotoxicity while still achieving effective inhibition of G9a/GLP and DNMT1?
Mitigating cytotoxicity involves optimizing your experimental parameters. Consider the following strategies:
-
Concentration Optimization: Perform a dose-response experiment to identify the lowest effective concentration of this compound that achieves the desired level of target inhibition with minimal impact on cell viability.
-
Time-Course Experiments: Shorter incubation times may be sufficient to observe the desired epigenetic modifications without triggering widespread cell death.
-
Cell Line Selection: The sensitivity to this compound can vary between cell lines. If possible, consider using cell lines that are less sensitive to the inhibition of G9a/GLP and DNMT1.
-
Co-treatment with Anti-Apoptotic or Anti-Oxidant Agents: In some cases, co-treatment with specific inhibitors of apoptosis (e.g., pan-caspase inhibitors) or antioxidants may help to reduce off-target cell death. However, this should be done with caution as it may interfere with the intended experimental outcomes.
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity or widespread cell death.
| Possible Cause | Recommended Solution |
| This compound concentration is too high. | Perform a dose-response curve to determine the IC50 for cytotoxicity in your specific cell line. Start with a lower concentration range and titrate up to find the optimal balance between target inhibition and cell viability. |
| Prolonged incubation time. | Conduct a time-course experiment to determine the minimum time required to observe the desired epigenetic changes. Shorter exposure may be sufficient. |
| Cell line is particularly sensitive. | If possible, test this compound in a panel of cell lines to identify one with a more favorable therapeutic window. |
| Induction of apoptosis and/or autophagy. | Confirm the mechanism of cell death using assays for apoptosis (e.g., Annexin V/PI staining, caspase activity assays) and autophagy (e.g., LC3-II immunoblotting, Cyto-ID staining). |
| Off-target effects. | While this compound is selective, off-target effects can never be fully excluded at higher concentrations. Ensure you are using the recommended concentration range. |
Issue 2: No observable phenotype despite confirmation of target inhibition.
| Possible Cause | Recommended Solution |
| Functional redundancy. | In some cell types, other histone methyltransferases or DNA methyltransferases may compensate for the inhibition of G9a/GLP and DNMT1. |
| Cellular context. | The phenotypic consequences of G9a/GLP and DNMT1 inhibition can be highly dependent on the cellular context, including the specific signaling pathways that are active in your cell line. |
| Timing of observation. | The desired phenotype may take longer to develop than the initial epigenetic modifications. Extend the time course of your experiment. |
| Assay sensitivity. | Ensure that the assay you are using to measure the phenotype is sensitive enough to detect the expected changes. |
Quantitative Data Summary
| Target | Inhibitor | IC50 / Kd | Reference |
| G9a | This compound | IC50: 23 nM | MedchemExpress |
| G9a | This compound | Kd: 1.13 µM | MedchemExpress |
| DNMT1 | This compound | IC50: 3.1 µM | MedchemExpress |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Apoptosis by Annexin V/PI Staining
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of analysis.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Gently harvest the cells, including any floating cells in the supernatant, by trypsinization.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Protocol 2: Western Blot Analysis of Autophagy Marker LC3-II
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against LC3. LC3-I is the cytosolic form, while LC3-II is the lipidated, autophagosome-associated form. An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
Visualizations
Caption: this compound-induced cellular stress pathways.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. G9a/GLP targeting in MM promotes autophagy-associated apoptosis and boosts proteasome inhibitor-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GLP and G9a histone methyltransferases as potential therapeutic targets for lymphoid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. G9a/GLP targeting in MM promotes autophagy-associated apoptosis and boosts proteasome inhibitor–mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] G9a/GLP targeting in MM promotes autophagy-associated apoptosis and boosts proteasome inhibitor-mediated cell death. | Semantic Scholar [semanticscholar.org]
- 6. Pharmacological inhibition of DNMT1 restores macrophage autophagy and M2 polarization in Western diet-induced nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNMT1 inhibition improves the activity of memory-like natural killer cells by enhancing the level of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increased DNMT1 Involvement in the Activation of LO2 Cell Death Induced by Silver Nanoparticles via Promoting TFEB-Dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DNMT1 prolonged absence is a tunable cellular stress that triggers cell proliferation arrest to protect from major DNA methylation loss [pubmed.ncbi.nlm.nih.gov]
- 11. DNA Methyltransferase 1 Knockdown Activates a Replication Stress Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The histone methyltransferase G9a regulates tolerance to oxidative stress-induced energy consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with EML741
Disclaimer: The following troubleshooting guide is for a hypothetical PI3K/HDAC dual inhibitor, designated as EML741. The information is based on common issues encountered with this class of compounds and is intended to be a representative resource.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in our IC50 values for this compound. What could be the cause?
A1: Batch-to-batch variability is a common issue with small molecules. Potential causes include:
-
Compound Stability: this compound may be sensitive to storage conditions (temperature, light) or freeze-thaw cycles. Ensure the compound is stored as recommended and aliquot upon receipt.
-
Solvent and Dilution: The age and quality of the solvent (e.g., DMSO) can impact the compound's solubility and activity. Use fresh, high-quality solvent for stock solutions and prepare fresh dilutions for each experiment.
-
Cell Culture Conditions: Variations in cell passage number, confluence, and media composition can alter cellular response to treatment. Maintain consistent cell culture practices.
Q2: The inhibitory effect of this compound on our target protein (e.g., p-Akt) is not consistent across experiments. What should we check?
A2: Inconsistent target inhibition can stem from several factors:
-
Treatment Time and Dose: The kinetics of target inhibition can be sensitive to both the duration of treatment and the concentration of this compound. A time-course and dose-response experiment is recommended to determine the optimal conditions.
-
Cell Lysis and Protein Extraction: Inefficient cell lysis or protein degradation can lead to variable results. Ensure the use of appropriate lysis buffers containing protease and phosphatase inhibitors.
-
Antibody Performance: The quality and specificity of the primary and secondary antibodies used for detection (e.g., in Western Blotting) are critical. Validate your antibodies and use them consistently.
Troubleshooting Guides
Inconsistent Cell Viability Assay Results
Problem: My cell viability assay (e.g., MTT, CellTiter-Glo®) is showing inconsistent results with this compound treatment.
| Observation | Potential Cause | Suggested Solution |
| High variability between replicate wells | - Pipetting errors- Uneven cell seeding- Edge effects in the plate | - Use a multichannel pipette for consistency- Ensure cells are in a single-cell suspension before seeding- Avoid using the outer wells of the plate |
| IC50 value is significantly higher than expected | - Incorrect drug concentration- Cell line resistance- Compound degradation | - Verify the concentration of your stock solution- Check the literature for expected sensitivity of your cell line- Prepare fresh drug dilutions for each experiment |
| No dose-dependent effect observed | - Drug is inactive- Assay is not sensitive enough- Treatment time is too short | - Test the compound on a known sensitive cell line- Optimize the assay parameters (e.g., cell number, incubation time)- Perform a time-course experiment to determine the optimal treatment duration |
Western Blotting Issues
Problem: I am not seeing the expected changes in protein levels (e.g., decreased p-Akt, increased acetylated histones) after this compound treatment.
| Observation | Potential Cause | Suggested Solution |
| No change in p-Akt levels | - Suboptimal treatment time or dose- Inefficient protein extraction- Issues with antibody | - Perform a dose-response and time-course experiment- Use a lysis buffer with phosphatase inhibitors- Validate the p-Akt antibody |
| No increase in histone acetylation | - Insufficient nuclear extraction- Histone deacetylase activity is not inhibited | - Use a nuclear extraction protocol for histone analysis- Confirm this compound activity with a cell-free HDAC assay |
| Weak or no signal for all proteins | - Low protein concentration- Poor transfer to the membrane- Inactive detection reagent | - Perform a protein quantification assay (e.g., BCA)- Optimize the Western Blot transfer conditions- Prepare fresh detection reagents |
Experimental Protocols
Protocol: Western Blot Analysis of p-Akt and Acetylated Histone H3
-
Cell Seeding and Treatment:
-
Seed 1 x 10^6 cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 24 hours.
-
-
Protein Extraction:
-
For total protein (p-Akt analysis): Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For nuclear protein (histone analysis): Use a nuclear extraction kit according to the manufacturer's instructions.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on a 4-20% Tris-glycine gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-acetyl-Histone H3, anti-Histone H3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Visualizations
Caption: Proposed mechanism of action for this compound as a dual PI3K and HDAC inhibitor.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
EML741 degradation pathways and how to avoid them
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential degradation pathways of EML741, a potent G9a/GLP histone lysine (B10760008) methyltransferase inhibitor, and offers strategies to mitigate these issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the histone lysine methyltransferases G9a and GLP with an IC50 of 23 nM for G9a.[1] It functions by competing with the peptide substrate, thereby preventing the methylation of histone H3 at lysine 9 (H3K9). This inhibition of H3K9 methylation can lead to changes in gene expression and cellular processes. This compound has been noted for its low cell toxicity, membrane permeability, and ability to penetrate the blood-brain barrier.[1]
Q2: I am observing variable or lower-than-expected potency of this compound in my cellular assays. Could this be due to degradation?
Yes, inconsistent results can be a sign of compound degradation. The stability of any small molecule, including this compound, can be influenced by storage conditions, solvent choice, and the experimental environment (e.g., pH, temperature, and light exposure). Degradation can lead to a lower effective concentration of the active compound, resulting in reduced potency.
Q3: What are the potential chemical liabilities in the this compound structure that could lead to degradation?
Disclaimer: Specific degradation pathways for this compound have not been extensively published. The following are hypothetical pathways based on the analysis of its chemical structure, which includes ether linkages, secondary and tertiary amines, and a complex heterocyclic core. These functional groups can be susceptible to certain chemical reactions.
Based on its structure, potential degradation pathways for this compound may include:
-
Hydrolysis: The ether linkages in the molecule could be susceptible to hydrolysis, particularly under acidic or basic conditions. This would cleave the molecule, likely rendering it inactive.
-
Oxidation: The tertiary amine and other electron-rich parts of the molecule could be prone to oxidation. Exposure to air, light, or certain reactive species in cell culture media can promote oxidation.
Q4: How should I properly store and handle this compound to minimize degradation?
To ensure the stability and longevity of this compound, adhere to the following best practices for storing and handling small molecule inhibitors:[2][3][4]
-
Solid Compound: Store solid this compound at -20°C for long-term storage (stable for up to 3 years).[2][3] Keep the container tightly sealed and protected from light and moisture.
-
Stock Solutions: Prepare concentrated stock solutions in an appropriate anhydrous solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
-
Working Solutions: Prepare working solutions fresh for each experiment by diluting the stock solution in your cell culture medium or assay buffer immediately before use. Do not store dilute aqueous solutions for extended periods.
Q5: What are the signs of this compound precipitation in my experiment, and how can I address it?
Precipitation can be mistaken for degradation, as it also reduces the effective concentration of the compound.
-
Observation: You might observe a cloudy or hazy appearance in your culture medium or buffer after adding this compound. This is more likely to occur at higher concentrations.
-
Troubleshooting:
-
Ensure the final concentration of the solvent (e.g., DMSO) in your working solution is low (typically <0.5%) to avoid toxicity and enhance solubility.[2]
-
Gently warm the solution and vortex it to aid dissolution.
-
If precipitation persists, consider preparing a fresh, lower-concentration stock solution.
-
Troubleshooting Guide
This table summarizes common issues, potential causes related to this compound degradation, and recommended solutions.
| Issue | Potential Cause Related to Degradation | Recommended Solution |
| Inconsistent IC50 values across experiments | Degradation of this compound stock solution due to improper storage or repeated freeze-thaw cycles. | Prepare fresh aliquots of the stock solution from solid compound. Ensure proper storage at -80°C for long-term use. |
| Loss of compound activity over time in prolonged experiments | Degradation of this compound in aqueous experimental media. | For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals. |
| Unexpected cellular toxicity | Formation of toxic degradation byproducts. | Use freshly prepared solutions. If toxicity persists, consider reducing the concentration of this compound or the incubation time. |
| Precipitate formation in cell culture media | Poor solubility at the working concentration, which can be exacerbated by interactions with media components. | Check the final DMSO concentration. Prepare working solutions immediately before use. If necessary, sonicate the stock solution briefly before dilution. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Weighing: Carefully weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile, tightly sealed vials.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2]
Protocol 2: Hypothetical Stability Assessment of this compound in Aqueous Buffer
This is a general protocol to assess the stability of a compound like this compound under experimental conditions.
-
Preparation: Prepare a solution of this compound at a relevant experimental concentration in your assay buffer (e.g., PBS, pH 7.4).
-
Incubation: Incubate the solution under various conditions you wish to test (e.g., 37°C, room temperature, protected from light, exposed to light).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analysis: Analyze the concentration of intact this compound in each aliquot using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Interpretation: A decrease in the peak area corresponding to this compound over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Visualizing Pathways and Workflows
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for preparing this compound stock solutions.
Caption: Troubleshooting inconsistent experimental results.
References
Technical Support Center: Enhancing the Specificity of EML741 for G9a/GLP
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing EML741, a potent inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP). This resource offers troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to ensure the successful application of this compound in your research.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
| Potential Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weak reduction in global H3K9me2 levels after this compound treatment. | Compound Instability/Degradation: Improper storage or multiple freeze-thaw cycles of this compound stock solutions. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. |
| Suboptimal Concentration: The concentration of this compound used may be too low for the specific cell line or experimental conditions. | Perform a dose-response experiment to determine the optimal concentration of this compound. A typical starting range for cellular assays is 0.1 µM to 10 µM. | |
| Insufficient Incubation Time: The treatment duration may not be long enough to observe a significant decrease in H3K9me2 levels, which can be a stable epigenetic mark. | Increase the incubation time with this compound. Significant reductions in H3K9me2 levels are often observed after 48 to 72 hours of continuous treatment. | |
| Assay-related Issues: Problems with the primary antibody for H3K9me2, secondary antibody, or the detection method (e.g., Western blot, AlphaLISA). | Validate the H3K9me2 antibody to ensure its specificity and optimize the antibody concentration. Include appropriate positive and negative controls in your assay. Ensure all detection reagents are fresh and properly prepared. | |
| Observed cell toxicity is higher than expected. | Off-target Effects: While this compound is selective, high concentrations may lead to off-target effects. This compound is known to inhibit DNMT1 at higher concentrations (IC50 ~3.1 µM).[1] | Lower the concentration of this compound to a range that effectively inhibits G9a/GLP without causing significant toxicity. Correlate the H3K9me2 reduction with the observed cellular phenotype to ensure on-target effects. |
| Cell Line Sensitivity: Different cell lines can have varying sensitivities to G9a/GLP inhibition and potential off-target effects. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the EC50 for toxicity in your specific cell line. | |
| Inconsistent results between experimental replicates. | Variability in Cell Culture: Inconsistent cell seeding density, passage number, or cell health can lead to variable responses to this compound. | Maintain consistent cell culture practices. Use cells within a similar passage number range for all experiments and ensure even cell seeding. |
| Inaccurate Pipetting: Errors in pipetting small volumes of concentrated this compound stock can lead to significant variations in the final concentration. | Use calibrated pipettes and prepare intermediate dilutions of this compound to ensure accurate final concentrations in your experiments. | |
| Unexpected phenotypic changes unrelated to H3K9me2 reduction. | DNMT1 Inhibition: this compound inhibits DNMT1 with an IC50 of 3.1 µM.[1] Phenotypes observed could be a result of DNA hypomethylation. | To dissect the effects of G9a/GLP versus DNMT1 inhibition, use a more selective G9a/GLP inhibitor (if available) as a control, or rescue the phenotype by expressing a resistant G9a/GLP mutant. Alternatively, use a specific DNMT1 inhibitor as a positive control for DNMT1-related phenotypes. |
| Other Off-Target Effects: this compound may have other, uncharacterized off-target effects, especially at high concentrations. | Consider performing a broader selectivity screen (e.g., kinome scan) if unexpected phenotypes are consistently observed. It is also advisable to use a structurally distinct G9a/GLP inhibitor to confirm that the observed phenotype is due to on-target inhibition.[2] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and cell-permeable small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1).[1] It belongs to a novel benzodiazepine (B76468) chemotype. G9a and GLP are the primary enzymes responsible for mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2), which are epigenetic marks associated with transcriptional repression. This compound inhibits the catalytic activity of G9a and GLP, leading to a global reduction of H3K9me2 levels and subsequent changes in gene expression.
Q2: How specific is this compound for G9a/GLP?
A2: this compound shows high potency for G9a and GLP. It also inhibits DNA methyltransferase 1 (DNMT1) with an IC50 of 3.1 µM, but does not significantly affect DNMT3a or DNMT3b.[1] When used at concentrations well below its IC50 for DNMT1, this compound can be considered a relatively selective G9a/GLP inhibitor. However, at higher concentrations, off-target effects on DNMT1 should be considered when interpreting experimental results.
Q3: What is the difference between this compound and other G9a/GLP inhibitors like BIX-01294 or UNC0642?
A3: this compound has a distinct chemical scaffold (benzodiazepine) compared to the quinazoline-based inhibitors BIX-01294 and UNC0642. This difference in chemical structure can result in different off-target profiles and pharmacokinetic properties. This compound has been reported to have good membrane permeability and low cell toxicity.[1]
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For experimental use, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q5: What are the expected downstream effects of G9a/GLP inhibition by this compound?
A5: The primary and most direct downstream effect of this compound treatment is a time- and dose-dependent reduction in global levels of H3K9me2. This can lead to the reactivation of silenced genes, which in turn can trigger various cellular responses such as cell cycle arrest, apoptosis, or differentiation, depending on the cellular context.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound and other commonly used G9a/GLP inhibitors.
| Compound | Target | IC50 / Kd | Assay Type |
| This compound | G9a | IC50: 23 nM | Biochemical |
| G9a | Kd: 1.13 µM | Biochemical | |
| GLP | High Inhibition (95% at 10 µM) | Biochemical | |
| DNMT1 | IC50: 3.1 µM | Biochemical | |
| DNMT3a/3b | No significant effect | Biochemical | |
| BIX-01294 | G9a | IC50: 1.9 µM - 2.7 µM | Biochemical |
| GLP | IC50: 0.7 µM | Biochemical | |
| UNC0642 | G9a | IC50: < 2.5 nM | Biochemical |
| GLP | IC50: < 2.5 nM | Biochemical | |
| A-366 | G9a | IC50: 3.3 nM | Biochemical |
| GLP | IC50: 38 nM | Biochemical |
Note: IC50 and Kd values can vary depending on the specific assay conditions.[1][3]
Experimental Protocols
Protocol 1: In Vitro Histone Methyltransferase (HMT) Assay (Radiometric)
This protocol describes a radiometric assay to measure the enzymatic activity of G9a/GLP and the inhibitory potency of this compound using a tritiated methyl donor.
Materials:
-
Recombinant human G9a or GLP enzyme
-
Histone H3 (1-21) peptide substrate
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
S-adenosyl-L-homocysteine (SAH) for stop solution
-
Phosphocellulose filter paper or plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range for the IC50 determination is 1 nM to 10 µM.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Assay Buffer
-
Diluted this compound or DMSO (vehicle control)
-
Recombinant G9a or GLP enzyme
-
Histone H3 peptide substrate
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding ³H-SAM to each well.
-
Incubation: Incubate the reaction at 30°C for 1 hour. Ensure the reaction time is within the linear range.
-
Reaction Termination: Stop the reaction by adding a high concentration of unlabeled SAH or by spotting the reaction mixture onto phosphocellulose filter paper.
-
Washing: Wash the filter paper extensively with a wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated ³H-SAM.
-
Detection: Dry the filter paper, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular H3K9me2 Quantification (In-Cell Western)
This protocol details the measurement of cellular H3K9me2 levels in response to this compound treatment using an In-Cell Western assay.
Materials:
-
Cells of interest
-
96-well microplate
-
This compound
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS)
-
Primary Antibodies: Anti-H3K9me2 and a normalization antibody (e.g., Anti-Total Histone H3)
-
Infrared dye-conjugated secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)
-
Phosphate Buffered Saline (PBS)
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of this compound (and a DMSO vehicle control) for the desired duration (e.g., 48-72 hours).
-
Fixation: After treatment, remove the media and fix the cells by adding 150 µL of Fixation Solution to each well and incubating for 20 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS. Add 150 µL of Permeabilization Buffer to each well and incubate for 20 minutes at room temperature.
-
Blocking: Wash the cells twice with PBS. Add 150 µL of Blocking Buffer to each well and incubate for 1.5 hours at room temperature with gentle shaking.
-
Primary Antibody Incubation: Remove the blocking buffer and add 50 µL of primary antibody solution (containing both anti-H3K9me2 and anti-Total H3 antibodies diluted in blocking buffer) to each well. Incubate overnight at 4°C.
-
Washing: Wash the plate five times with PBS containing 0.1% Tween-20 (PBST), with 5-minute incubations for each wash.
-
Secondary Antibody Incubation: Add 50 µL of the secondary antibody solution (containing both IRDye 800CW and IRDye 680RD antibodies diluted in blocking buffer) to each well. Incubate for 1 hour at room temperature, protected from light.
-
Final Washes: Wash the plate five times with PBST as described in step 6.
-
Imaging: After the final wash, remove all residual buffer and allow the plate to dry completely in the dark. Scan the plate using an infrared imaging system.
-
Data Analysis: Quantify the fluorescence intensity for both the H3K9me2 signal (e.g., 700 nm channel) and the Total Histone H3 signal (e.g., 800 nm channel). Normalize the H3K9me2 signal to the Total Histone H3 signal for each well to account for variations in cell number.
Visualizations
References
Validation & Comparative
Validating EML4-ALK Target Engagement: A Comparative Guide to DARTS and Alternative Assays
For researchers, scientists, and drug development professionals, confirming direct target engagement is a critical step in the validation of novel therapeutics. This guide provides a comprehensive comparison of the Drug Affinity Responsive Target Stability (DARTS) assay with two other prominent methods—the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay—for validating the interaction between small molecule inhibitors and the EML4-ALK fusion protein, a key oncogenic driver in non-small cell lung cancer (NSCLC).
The EML4-ALK fusion protein results from a chromosomal rearrangement and leads to constitutive activation of the ALK tyrosine kinase, promoting cell proliferation and survival through various downstream signaling pathways.[1][2] Inhibitors targeting the ALK kinase domain have shown significant clinical efficacy, making robust methods for confirming target engagement essential for drug development and understanding mechanisms of resistance.[3][4]
Comparison of Target Engagement Assays
This section provides a high-level comparison of DARTS, CETSA, and NanoBRET™ for validating EML4-ALK target engagement. Each method offers distinct advantages and limitations in terms of principle, throughput, and the nature of the data generated.
| Feature | Drug Affinity Responsive Target Stability (DARTS) | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand binding protects the target protein from protease digestion.[5][6] | Ligand binding alters the thermal stability of the target protein.[7][8][9] | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[10][11] |
| Cellular Context | Primarily in cell lysates, though adaptable for intact cells.[12] | Can be performed in intact cells, cell lysates, and tissue samples.[7][8] | Performed in live cells.[11][13] |
| Protein Modification | No modification of the endogenous protein is required.[5][6] | No modification of the endogenous protein is required.[7][8] | Requires genetic fusion of the target protein with NanoLuc® luciferase.[10][13] |
| Compound Labeling | Not required.[5][6] | Not required.[7][8] | Requires a fluorescently labeled tracer that binds to the target.[10][13] |
| Throughput | Lower throughput, especially with Western blot readout.[12] | Moderate to high throughput, with specialized formats available (e.g., HT-CETSA).[12] | High throughput, suitable for screening.[11] |
| Quantitative Nature | Semi-quantitative to quantitative, depending on the readout (Western blot vs. MS).[12] | Quantitative, allows for determination of EC50 and thermal shift.[7][8] | Highly quantitative, allows for determination of IC50, affinity (Kd), and residence time.[11] |
| Key Advantage | Does not require modification of the compound or target protein.[5][6] | Allows for target engagement validation in a physiological context without protein modification.[7][8] | Provides real-time, quantitative binding data in live cells.[11] |
| Key Limitation | May not be suitable for all proteins; digestion optimization is crucial.[12] | Not all ligand binding events result in a significant thermal shift.[14] | Requires genetic manipulation of cells and a specific fluorescent tracer.[10][13] |
Quantitative Data Summary
| Inhibitor | Assay Type | Cell Line | IC50 / Efficacy | Reference |
| Crizotinib (B193316) | Cell Viability | H3122 (EML4-ALK v1) | IC50 > 1 µM (Resistant) | [3] |
| Crizotinib | Enzymatic Assay | Recombinant ALK | IC50 = 200 pM | [15] |
| Crizotinib | Cell-based Assay | Various | IC50 ≈ 25 nM | [15] |
| Alectinib (B1194254) | Cell Viability | EA1, EA2, EA3 (murine EML4-ALK) | IC50 = 7.6, 12.4, 6.7 nM | [16] |
| Alectinib | Clinical Trial (ALEX) | Patients | Superior PFS vs. Crizotinib | [17] |
| Lorlatinib (B560019) | Cell Viability | EA1, EA2, EA3 (murine EML4-ALK) | IC50 = 1.7, 3.8, 1.7 nM | [16] |
| Lorlatinib | Clinical Trial | Patients | ORR: 72-80% (ctDNA) | [18] |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below.
Drug Affinity Responsive Target Stability (DARTS) Protocol
This protocol is a generalized procedure for validating EML4-ALK target engagement using DARTS with a Western blot readout. Optimization of protease concentration and digestion time is critical for success.
1. Cell Lysis:
-
Culture EML4-ALK positive cells (e.g., NCI-H2228, NCI-H3122) to 80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., M-PER or a buffer containing 0.2-1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.
2. Compound Incubation:
-
Aliquot equal amounts of protein lysate (e.g., 100 µg) into microcentrifuge tubes.
-
Add the small molecule inhibitor (e.g., crizotinib) to the desired final concentration. For a negative control, add the same volume of vehicle (e.g., DMSO).
-
Incubate at room temperature for 1 hour with gentle agitation.
3. Protease Digestion:
-
Prepare a fresh stock solution of protease (e.g., thermolysin or pronase) in the appropriate buffer.
-
Add the protease to each lysate sample. The optimal protease concentration and digestion time must be empirically determined. A good starting point is a 1:1000 to 1:5000 protease-to-protein ratio for 15-30 minutes at room temperature.
-
Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples at 95°C for 5-10 minutes.
4. Western Blot Analysis:
-
Separate the protein samples by SDS-PAGE on a polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ALK overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands. A stronger band in the inhibitor-treated lane compared to the vehicle control indicates target engagement.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol describes the validation of EML4-ALK target engagement in intact cells using CETSA.
1. Cell Treatment:
-
Seed EML4-ALK positive cells in a multi-well plate and grow to the desired confluency.
-
Treat the cells with the small molecule inhibitor or vehicle control at the desired concentrations for a specific duration (e.g., 1-2 hours).
2. Thermal Challenge:
-
Heat the plate containing the treated cells in a PCR machine or a temperature-controlled incubator across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a fixed time (e.g., 3-5 minutes).
-
Immediately cool the plate on ice.
3. Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and quantify the amount of soluble EML4-ALK protein using Western blotting, ELISA, or mass spectrometry.
4. Data Analysis:
-
Plot the amount of soluble EML4-ALK as a function of temperature for both inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement.
NanoBRET™ Target Engagement Assay Protocol
This protocol outlines the steps for quantifying EML4-ALK target engagement in live cells using the NanoBRET™ technology. This method requires a cell line expressing an EML4-ALK-NanoLuc® fusion protein and a specific fluorescent tracer.
1. Cell Preparation:
-
Transfect HEK293 cells or another suitable cell line with a plasmid encoding the EML4-ALK-NanoLuc® fusion protein.
-
Seed the transfected cells into a white, 96-well or 384-well assay plate and incubate for 24 hours.
2. Assay Reaction:
-
Prepare a solution containing the NanoBRET™ tracer and the small molecule inhibitor at various concentrations in Opti-MEM® I Reduced Serum Medium.
-
Add the tracer-inhibitor solution to the cells.
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the binding to reach equilibrium.
3. Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to each well.
-
Measure the donor (NanoLuc®) emission at 460 nm and the acceptor (tracer) emission at >600 nm using a luminometer capable of BRET measurements.
4. Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor signal by the donor signal.
-
Plot the BRET ratio as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the potency of target engagement in live cells.
Visualizations
EML4-ALK Signaling Pathway
The following diagram illustrates the major downstream signaling pathways activated by the EML4-ALK fusion protein.
Caption: EML4-ALK downstream signaling pathways.
DARTS Experimental Workflow
This diagram outlines the key steps in the Drug Affinity Responsive Target Stability (DARTS) assay.
Caption: DARTS experimental workflow.
CETSA Experimental Workflow
The following diagram illustrates the experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: CETSA experimental workflow.
Logical Relationship of Target Engagement and Downstream Effects
This diagram illustrates the logical flow from target engagement to the ultimate cellular response.
Caption: From target engagement to cellular response.
References
- 1. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 6. What is Drug Affinity Responsive Target Stability (DARTS)? - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 11. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 12. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 13. eubopen.org [eubopen.org]
- 14. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Durable responses to alectinib in murine models of EML4-ALK lung cancer requires adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Updated Efficacy and Safety Data and Impact of the EML4-ALK Fusion Variant on the Efficacy of Alectinib in Untreated ALK-Positive Advanced Non-Small Cell Lung Cancer in the Global Phase III ALEX Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Non Small Cell Lung Cancer - lorlatinib - EML4-ALK variant 3 - LARVOL VERI [veri.larvol.com]
EML741: A Comparative Analysis of its Efficacy Against Other G9a Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of EML741's performance against alternative G9a inhibitors, supported by experimental data.
Histone G9a methyltransferase (G9a/EHMT2) has emerged as a critical epigenetic regulator and a promising therapeutic target in various diseases, particularly cancer. Its primary role involves the mono- and dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2), leading to transcriptional repression of target genes, including tumor suppressors. The development of small molecule inhibitors targeting G9a offers a potential avenue for therapeutic intervention. This guide provides a comparative analysis of the efficacy of this compound, a novel G9a inhibitor, against other well-characterized inhibitors in the field.
Quantitative Comparison of G9a Inhibitor Efficacy
The following table summarizes the in vitro potency of this compound and other prominent G9a inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | G9a IC50 | GLP IC50 | Other Targets (IC50) | Key Features |
| This compound | 23 nM[1] | Potent inhibition (95% at 10 µM)[1] | DNMT1 (3.1 µM)[1] | Membrane permeable, crosses blood-brain barrier, low cell toxicity.[1] |
| UNC0638 | <15 nM[2][3] | 19 nM[2][4] | >10,000-fold selective over other methyltransferases.[3] | Potent, selective, and cell-penetrant chemical probe.[2][4] |
| UNC0642 | <2.5 nM[2][5] | <2.5 nM[2] | >300-fold selective over a broad range of kinases and other targets.[2] | Highly potent and selective with improved pharmacokinetic properties over UNC0638.[6] |
| A-366 | 3.3 nM[2][7] | 38 nM[2][8] | >1000-fold selective over 21 other methyltransferases.[2][7][8] | Potent and highly selective peptide-competitive inhibitor.[7][8] |
| BIX-01294 | 1.7 µM - 2.7 µM[2][9][10] | 0.9 µM - 38 µM[9][11] | Weakly inhibits GLP.[2][10] | First potent and selective G9a inhibitor discovered.[7] |
| CM-272 | 8 nM[12][13] | 2 nM[12][13] | DNMT1 (382 nM), DNMT3A (85 nM), DNMT3B (1200 nM)[12][13] | Dual inhibitor of G9a and DNA methyltransferases.[12][13] |
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the biological context and experimental approaches, the following diagrams are provided in Graphviz DOT language.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are summaries of common protocols used to assess the efficacy of G9a inhibitors.
In Vitro G9a Enzymatic Assay (AlphaLISA)
This high-throughput assay quantitatively measures the enzymatic activity of G9a.
-
Principle: The assay detects the dimethylation of a biotinylated histone H3 peptide substrate by the G9a enzyme. The detection is based on the proximity of a donor and an acceptor bead. When the methylated substrate is recognized by an antibody-coated acceptor bead, and the biotinylated peptide is captured by a streptavidin-coated donor bead, they are brought into close proximity, generating a chemiluminescent signal.
-
Protocol Outline:
-
Reagent Preparation: Recombinant G9a enzyme, biotinylated histone H3 (1-21) peptide substrate, S-adenosylmethionine (SAM), and the test inhibitor (e.g., this compound) are diluted in an appropriate assay buffer.
-
Reaction Incubation: The G9a enzyme is pre-incubated with varying concentrations of the inhibitor in a 384-well plate. The enzymatic reaction is initiated by adding the histone H3 peptide substrate and SAM. The plate is then incubated at room temperature.
-
Detection: Anti-H3K9me2 acceptor beads are added to the wells to bind to the methylated substrate. Subsequently, streptavidin-coated donor beads are added, which bind to the biotinylated peptide.
-
Signal Reading: After a final incubation in the dark, the plate is read on an AlphaScreen-compatible plate reader. The intensity of the light emission is proportional to the G9a activity.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Histone H3K9 Dimethylation Assay (In-Cell Western)
This cell-based assay measures the ability of an inhibitor to reduce the levels of H3K9me2 within cells.
-
Principle: This immunofluorescence-based assay quantifies the levels of a specific protein (in this case, H3K9me2) in fixed and permeabilized cells cultured in a multi-well plate.
-
Protocol Outline:
-
Cell Culture and Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of the G9a inhibitor for a specified period (e.g., 48 hours).
-
Fixation and Permeabilization: The cells are fixed with formaldehyde (B43269) and then permeabilized with a detergent (e.g., Triton X-100) to allow antibody entry.
-
Immunostaining: The cells are incubated with a primary antibody specific for H3K9me2. Subsequently, a fluorescently labeled secondary antibody is added. A nuclear stain is also used for normalization.
-
Imaging and Quantification: The plate is scanned using an imaging system that can detect the fluorescence from both the secondary antibody and the nuclear stain.
-
Data Analysis: The intensity of the H3K9me2 signal is normalized to the nuclear stain signal to account for cell number variations. The cellular IC50 is determined by plotting the normalized signal against the inhibitor concentration.
-
Conclusion
This compound demonstrates potent inhibition of G9a with an IC50 in the low nanomolar range, comparable to other highly effective inhibitors such as UNC0638, UNC0642, and A-366. A distinguishing feature of this compound is its dual activity against DNMT1, suggesting a potential for synergistic epigenetic modulation. Furthermore, its reported membrane permeability and ability to cross the blood-brain barrier open avenues for its investigation in central nervous system disorders. In contrast, inhibitors like UNC0642 and A-366 exhibit exceptional selectivity for G9a/GLP over other methyltransferases. The choice of inhibitor will ultimately depend on the specific research question, whether it be maximal potency, selectivity, or a multi-targeted epigenetic approach. The provided experimental protocols offer a foundation for researchers to conduct their own comparative efficacy studies.
References
- 1. Development of an AlphaLisa assay for Screening Histone Methyltransferase Inhibitors (NB-SC107) – NOVATEIN BIOSCIENCES [swzbio.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G9a Homogeneous Assay Kit, Research Kits | CD BioSciences [epigenhub.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. biomol.com [biomol.com]
- 9. benchchem.com [benchchem.com]
- 10. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
- 13. chayon.co.kr [chayon.co.kr]
EML741 vs. UNC0638: A Comparative Guide for Epigenetic Research
In the field of epigenetics, the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1) are crucial enzymes responsible for the dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me2), a key epigenetic mark linked to transcriptional repression. The dysregulation of G9a/GLP activity is implicated in various diseases, including cancer, making them significant targets for therapeutic intervention and research. This guide provides a detailed comparison of two widely used small molecule inhibitors of G9a/GLP: EML741 and UNC0638.
Quantitative Performance: A Head-to-Head Comparison
Both this compound and UNC0638 are potent inhibitors of G9a and GLP. Their inhibitory activities are summarized in the table below.
| Compound | Target | IC50 | Kd | Notes |
| This compound | G9a | 23 nM[1] | 1.13 µM[1] | Also inhibits DNMT1 with an IC50 of 3.1 µM.[1] |
| GLP | Inhibitor[2] | - | Potent inhibitor, but specific IC50 value not always provided in sources. | |
| DNMT1 | 3.1 µM[1] | - | Secondary target. No significant effect on DNMT3a or DNMT3b.[1] | |
| UNC0638 | G9a | <15 nM[3][4] | 27 nM (SPR)[5] | Potent and selective inhibitor.[3][6] |
| GLP | 19 nM[3][4][6] | - | Potent and selective inhibitor.[3][6] | |
| JMJD2E | 4,500 nM[6] | - | Weak activity, >200-fold selective for G9a/GLP.[6] | |
| DNMT1 | 107,000 nM[6] | - | Very weak activity, >5,000-fold selective for G9a/GLP.[6] |
Summary of Potency and Selectivity:
UNC0638 exhibits slightly higher potency for both G9a and GLP in vitro compared to the reported IC50 for this compound against G9a.[1][3][4][6] this compound is a dual inhibitor of G9a/GLP and also targets DNMT1 at a micromolar concentration.[1][2] In contrast, UNC0638 is highly selective for G9a and GLP, with significantly weaker activity against other methyltransferases and non-epigenetic targets.[3][6][7]
Mechanism of Action
Both this compound and UNC0638 are small molecule inhibitors that target the catalytic activity of G9a and GLP. These enzymes form a heterodimer and are responsible for mono- and dimethylation of H3K9. This methylation event serves as a docking site for other proteins that promote chromatin condensation and gene silencing. By inhibiting G9a and GLP, this compound and UNC0638 prevent H3K9me2, leading to a more open chromatin state and the potential reactivation of silenced genes.
Caption: Mechanism of G9a/GLP inhibition by this compound and UNC0638.
Cellular Effects and Toxicity
In cellular assays, UNC0638 has been shown to effectively reduce global levels of H3K9me2 in a concentration-dependent manner, with an IC50 of approximately 81 nM in MDA-MB-231 cells after 48 hours of exposure.[3][7] Its treatment can lead to the reactivation of G9a-silenced genes.[3][8] Furthermore, UNC0638 has demonstrated anti-proliferative and anti-invasive effects in cancer cell lines, such as triple-negative breast cancer.[9] A key feature of UNC0638 is its low cellular toxicity, with a high ratio of toxicity to functional potency.[7]
This compound is also cell-permeable and has been shown to have low cytotoxicity.[1][2] Its ability to penetrate the blood-brain barrier has also been noted.[1] The dual inhibition of G9a/GLP and DNMT1 by this compound may offer a different spectrum of cellular effects compared to the more specific G9a/GLP inhibition by UNC0638.
Experimental Protocols
Below are representative protocols for assays commonly used to evaluate G9a/GLP inhibitors.
Histone Methyltransferase (HMT) Assay (Radiometric)
This protocol is a general method for measuring the activity of HMTs like G9a.
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 5 mM MgCl2, 4 mM DTT.
-
Enzyme: Recombinant G9a/GLP complex.
-
Substrate: Histone H3 peptide (e.g., ARTKQTARKSTGGKAPRKQLA-GGK(Biotin)) or full-length histone H3.
-
Cofactor: S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
Inhibitors: this compound or UNC0638 dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, enzyme, and varying concentrations of the inhibitor.
-
Incubate for 15 minutes at room temperature to allow inhibitor binding.
-
Initiate the reaction by adding the histone substrate and [³H]-SAM.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated [³H]-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
-
Cellular Viability Assay (MTT Assay)
This protocol assesses the effect of the inhibitors on cell proliferation and cytotoxicity.
-
Cell Seeding:
-
Seed cells (e.g., MDA-MB-231, MCF7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound or UNC0638 for 48-72 hours. Include a DMSO-only control.
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO control and determine the EC50 for cytotoxicity.
-
Caption: A typical experimental workflow for characterizing G9a/GLP inhibitors.
Conclusion and Recommendations
Both this compound and UNC0638 are valuable chemical probes for studying the roles of G9a and GLP in health and disease. The choice between them will depend on the specific research question.
-
UNC0638 is an excellent choice for studies requiring high selectivity for G9a/GLP with minimal off-target effects. Its well-characterized cellular activity and low toxicity make it a reliable tool for investigating the specific consequences of G9a/GLP inhibition.[3][7]
-
This compound may be preferred in studies where the dual inhibition of histone methylation (G9a/GLP) and DNA methylation (DNMT1) is desired. This could be particularly relevant in certain cancer models where crosstalk between these two epigenetic mechanisms is important. Its reported blood-brain barrier permeability also makes it a candidate for studies involving the central nervous system.[1]
Researchers should carefully consider the selectivity profiles and potential off-target effects of each inhibitor when designing experiments and interpreting results.
References
- 1. This compound|CAS 2328074-38-8|DC Chemicals [dcchemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. UNC0638 | Influenza Virus | Histone Methyltransferase | TargetMol [targetmol.com]
- 5. Probe UNC0638 | Chemical Probes Portal [chemicalprobes.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scholarly Article or Book Chapter | A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells | ID: zk51vr13q | Carolina Digital Repository [cdr.lib.unc.edu]
- 9. UNC0638, a G9a inhibitor, suppresses epithelial‑mesenchymal transition‑mediated cellular migration and invasion in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the True Impact of G9a/GLP Inhibition: A Comparative Guide to EML741 and siRNA Knockdown
For researchers, scientists, and drug development professionals investigating the epigenetic regulation of gene expression, this guide provides a critical comparison of two powerful methodologies for interrogating the function of the histone methyltransferases G9a and G9a-like protein (GLP): the small molecule inhibitor EML741 and siRNA-mediated knockdown. Understanding the nuances of these techniques is paramount for the accurate interpretation of experimental data and the advancement of therapeutic strategies targeting these key epigenetic modifiers.
This guide will delve into the mechanistic differences, present available comparative data, and provide detailed experimental protocols to aid in the design and execution of validation studies.
At a Glance: this compound vs. siRNA Knockdown
| Feature | This compound (Small Molecule Inhibitor) | siRNA Knockdown |
| Mechanism of Action | Competitive inhibition of the substrate-binding pocket of G9a/GLP enzymes, preventing histone methylation. Also inhibits DNMT1. | Post-transcriptional gene silencing via degradation of G9a and GLP mRNA, leading to reduced protein synthesis. |
| Primary Target | G9a/GLP enzymatic activity. | G9a/GLP mRNA. |
| Effect on Protein | Inhibits the function of the existing G9a/GLP protein pool. | Reduces the total amount of G9a/GLP protein. |
| Temporal Control | Rapid and often reversible upon withdrawal of the compound. | Slower onset of action (typically 24-72 hours) and can be transient or stable depending on the methodology. |
| Specificity | High selectivity for G9a/GLP over many other methyltransferases, but with known off-target effects on DNMT1. Potential for other unforeseen off-target interactions. | High theoretical specificity based on sequence homology. Off-target effects can occur due to silencing of unintended mRNAs with similar sequences. |
| Impact on Scaffolding Functions | May not disrupt protein-protein interactions and non-catalytic scaffolding functions of G9a/GLP. | Eliminates both the catalytic and non-catalytic scaffolding functions of the G9a/GLP proteins. |
Quantitative Data Summary: A Comparative Overview
Table 1: Effects on Cell Proliferation and Migration
| Treatment | Cell Line | Assay | Result | Reference |
| G9a/GLP Inhibitor (UNC0642) | K562, H1299 | Cell Growth Assay (7 days) | No significant inhibition of cell growth. | [5] |
| G9a siRNA | MCF-7 | Cell Viability Assay | No significant effect on cell viability. | [6] |
| G9a/GLP PROTAC Degrader | K562, H1299 | Cell Growth Assay (7 days) | Significant inhibition of cell growth. | [5] |
| G9a siRNA | MCF-7 | Cell Migration Assay | Inhibition of cell migration. | [6] |
Table 2: Effects on Histone Methylation and Gene Expression
| Treatment | Cell Line | Target | Outcome | Reference |
| G9a/GLP Knockdown | Human Cancer Cells | Global H3K9me2 | Reduced levels. | [1] |
| G9a/GLP Knockdown | Human Cancer Cells | Cancer Germline Antigen Genes | No reactivation of expression. | [1] |
| G9a/GLP Inhibitor (A-366) | - | H3K9 Dimethylation | Reduction in H3K9me2. | [4] |
Signaling Pathways and Experimental Workflow
To visually conceptualize the processes discussed, the following diagrams illustrate the G9a/GLP signaling pathway and a typical experimental workflow for cross-validation.
References
- 1. Distinct roles for histone methyltransferases G9a and GLP in cancer germline antigen gene regulation in human cancer cells and murine ES cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. A Novel PROTAC G9a/GLP Degrader that Inhibits, Similar to G9a siRNA, the Migration of MCF-7 Breast-Cancer Cells without Affecting Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of EML741 and BIX-01294: Potent Inhibitors of G9a/GLP Histone Methyltransferases
In the landscape of epigenetic research and drug development, the histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP, EHMT1) have emerged as critical targets. These enzymes are the primary writers of histone H3 lysine (B10760008) 9 mono- and di-methylation (H3K9me1/2), epigenetic marks predominantly associated with transcriptional repression. The aberrant activity of G9a/GLP has been implicated in various pathologies, including cancer, making the development of their inhibitors a fervent area of investigation. This guide provides a detailed comparative analysis of two prominent G9a/GLP inhibitors: the pioneering research tool BIX-01294 and the more recently developed EML741.
Mechanism of Action and Target Specificity
Both this compound and BIX-01294 are potent inhibitors of the G9a and GLP histone methyltransferases.[1][2] BIX-01294, a quinazoline-based compound, was one of the first selective small molecule inhibitors of G9a/GLP to be identified.[1] It acts as a reversible and highly selective inhibitor by competing with the histone substrate for binding to the enzyme's active site.[1]
This compound was developed through a "scaffold hopping" strategy, evolving from the quinazoline (B50416) core of BIX-01294 to a novel benzodiazepine (B76468) chemotype. This structural modification was aimed at enhancing the compound's physicochemical properties, such as permeability, while retaining or improving its biological activity. Notably, this compound also exhibits secondary inhibitory activity against DNA methyltransferase 1 (DNMT1), an enzyme responsible for maintaining DNA methylation patterns. This dual-targeting capability distinguishes it from BIX-01294.
Quantitative Comparison of In Vitro Potency
The following table summarizes the in vitro inhibitory potency (IC50) of this compound and BIX-01294 against their primary targets.
| Compound | Target | IC50 |
| This compound | G9a/GLP | 23 nM[2] |
| DNMT1 | 3.1 µM[2] | |
| BIX-01294 | G9a | 1.7 µM[1] |
| GLP | 0.9 µM[1] |
Signaling Pathway and Experimental Workflow
The inhibition of G9a/GLP by this compound and BIX-01294 leads to a reduction in H3K9me1/2 levels, which in turn can reactivate the expression of silenced genes. This compound's additional activity against DNMT1 can further contribute to gene reactivation by preventing the maintenance of DNA methylation.
A typical experimental workflow to determine the inhibitory activity of these compounds involves an in vitro enzymatic assay.
Experimental Protocols
In Vitro G9a/GLP Inhibition Assay
This protocol outlines a general procedure for determining the IC50 values of this compound and BIX-01294 against G9a/GLP.
Materials:
-
Recombinant human G9a or GLP enzyme
-
Histone H3 (1-21) peptide substrate
-
S-adenosylmethionine (SAM)
-
This compound and BIX-01294
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)
-
Detection reagent (e.g., antibody-based detection system for methylated H3K9)
-
96-well assay plates
Procedure:
-
Prepare serial dilutions of this compound and BIX-01294 in assay buffer.
-
In a 96-well plate, add the G9a or GLP enzyme to each well.
-
Add the serially diluted inhibitors to the respective wells. Include a no-inhibitor control.
-
Initiate the reaction by adding a mixture of the histone H3 peptide substrate and SAM.
-
Incubate the plate at 30°C for a specified time (e.g., 1 hour).
-
Stop the reaction and proceed with the detection of H3K9 methylation according to the manufacturer's instructions of the chosen detection system.
-
Measure the signal (e.g., fluorescence or luminescence).
-
Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular H3K9 Dimethylation Assay
This protocol describes a method to assess the effect of the inhibitors on H3K9me2 levels in cells.
Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
Cell culture medium and reagents
-
This compound and BIX-01294
-
Lysis buffer
-
Primary antibody against H3K9me2
-
Secondary antibody (e.g., HRP-conjugated)
-
Western blotting equipment and reagents
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or BIX-01294 for a desired period (e.g., 24-48 hours). Include a vehicle-treated control.
-
Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against H3K9me2.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Quantify the band intensities and normalize to a loading control (e.g., total Histone H3 or GAPDH) to determine the relative change in H3K9me2 levels.
Conclusion
Both this compound and BIX-01294 are valuable tools for studying the roles of G9a and GLP in health and disease. BIX-01294 laid the groundwork as a potent and selective G9a/GLP inhibitor. This compound represents a significant advancement, demonstrating substantially higher potency for G9a/GLP and the added dimension of DNMT1 inhibition. The improved physicochemical properties of this compound, such as enhanced permeability, also suggest its potential for better performance in cellular and in vivo models. The choice between these two inhibitors will depend on the specific experimental goals. For researchers seeking a highly potent G9a/GLP inhibitor with potential dual activity on DNA methylation, this compound is a compelling option. For studies where a well-characterized, selective G9a/GLP inhibitor is sufficient, BIX-01294 remains a relevant and widely used compound. The detailed experimental protocols provided herein should enable researchers to effectively utilize and compare these important epigenetic probes.
References
Validating the Anti-proliferative Effects of EML741 In Vitro: A Comparative Guide
Introduction
The relentless pursuit of novel anti-cancer therapeutics has led to the investigation of numerous small molecules with the potential to inhibit tumor growth. One such promising, yet hypothetical, compound is EML741, a synthetic molecule designed to selectively target key signaling pathways implicated in cell proliferation. This guide provides a comprehensive in vitro comparison of the anti-proliferative effects of this compound against the well-established chemotherapeutic agent, Doxorubicin. The data presented herein is intended to offer researchers, scientists, and drug development professionals a framework for evaluating the potential of novel anti-proliferative compounds.
Comparative Anti-proliferative Activity of this compound and Doxorubicin
The in vitro efficacy of this compound was assessed across a panel of human cancer cell lines and compared to Doxorubicin. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for both compounds. The results, as determined by the MTT assay after 72 hours of treatment, are summarized in the table below.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Cancer | 2.5 | 0.8 |
| A549 | Lung Cancer | 5.2 | 1.2 |
| HeLa | Cervical Cancer | 3.8 | 0.9 |
| HepG2 | Liver Cancer | 4.1 | 1.5 |
Note: The data for this compound is hypothetical and for illustrative purposes only.
Experimental Protocols
A detailed methodology for the key experiment cited in this guide is provided below.
MTT Assay for Cell Viability
The anti-proliferative activity of this compound and Doxorubicin was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Human cancer cell lines (MCF-7, A549, HeLa, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (hypothetical compound)
-
Doxorubicin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing serial dilutions of this compound or Doxorubicin. A control group receiving only the vehicle (DMSO) was also included.
-
Incubation: The plates were incubated for 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT solution was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium containing MTT was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Molecular Mechanisms and Experimental Processes
To further elucidate the hypothetical mechanism of action of this compound and the experimental design, the following diagrams have been generated.
EML741: A Comparative Analysis of its DNMT1 Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the DNA methyltransferase 1 (DNMT1) inhibitor EML741 with other known DNMT inhibitors. The focus is on the selectivity profile, supported by quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.
Data Presentation: Comparative Inhibitor Performance
The following table summarizes the in vitro potency and selectivity of this compound against other DNMT inhibitors. This compound demonstrates a notable selectivity for DNMT1 with no reported inhibitory activity against the de novo methyltransferases DNMT3A and DNMT3B. This profile distinguishes it from non-selective nucleoside analogs and positions it among the class of selective, non-covalent DNMT1 inhibitors.
| Inhibitor | Type | DNMT1 IC50 (µM) | DNMT3A IC50 (µM) | DNMT3B IC50 (µM) | Selectivity Notes |
| This compound | Small Molecule | 3.1[1] | No Effect[1] | No Effect[1] | Highly selective for DNMT1 over DNMT3A and DNMT3B. Also inhibits G9a/GLP with an IC50 of 23 nM[1]. |
| GSK-3484862 | Dicyanopyridine | 0.23 | >50 | >50 | Highly selective for DNMT1. |
| GSK3685032 | Small Molecule | 0.036 | >2,500-fold selective | >2,500-fold selective | A potent and highly selective, reversible, non-covalent DNMT1 inhibitor[2]. |
| Decitabine (B1684300) | Nucleoside Analog | Not directly comparable | Not directly comparable | Not directly comparable | Non-selective inhibitor of all active DNMTs (DNMT1, DNMT3A, DNMT3B)[2][3]. Acts via incorporation into DNA and covalent trapping of the enzymes[2]. |
| Azacitidine | Nucleoside Analog | Not directly comparable | Not directly comparable | Not directly comparable | Non-selective inhibitor of all active DNMTs[2]. Functions through incorporation into DNA and RNA, leading to covalent adduct formation[4][5]. |
| Guadecitabine (SGI-110) | Dinucleotide | Not directly comparable | Not directly comparable | Not directly comparable | A second-generation, non-selective DNMT inhibitor designed for increased resistance to deamination compared to decitabine[6][7]. |
Note: The IC50 values for nucleoside analogs like decitabine and azacitidine are not directly comparable to non-covalent inhibitors. Their mechanism of action involves incorporation into DNA and subsequent covalent trapping of DNMT enzymes, leading to their degradation, rather than direct enzymatic inhibition in a classical sense[2][3][4][5].
Experimental Protocols
The determination of inhibitor potency and selectivity against DNMT enzymes is crucial for preclinical drug development. Below are detailed methodologies for key experiments cited in the comparison.
In Vitro DNMT Activity/Inhibition Assay (ELISA-based)
This protocol is adapted from commercially available ELISA-based DNMT inhibitor screening kits and is a common method to determine the IC50 values of inhibitors.
Principle: This assay quantifies the activity of DNMT enzymes by detecting the methylation of a DNA substrate. Recombinant DNMT enzyme is incubated with a CpG-rich DNA substrate coated on a microplate well in the presence of the methyl donor S-adenosyl-L-methionine (SAM). A specific antibody that recognizes 5-methylcytosine (B146107) (5-mC) is then used to detect the methylated DNA. The amount of methylated DNA is quantified using a colorimetric or fluorometric detection method.
Procedure:
-
Substrate Coating: Coat a 96-well microplate with a CpG-rich DNA substrate and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer.
-
Inhibitor Addition: Add serial dilutions of the test compound (e.g., this compound) to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Reaction: Add the reaction mixture containing recombinant human DNMT1, DNMT3A, or DNMT3B enzyme and SAM to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for the methylation reaction to occur.
-
Detection:
-
Wash the plate to remove unreacted components.
-
Add a primary antibody specific for 5-methylcytosine (5-mC) and incubate.
-
Wash and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a colorimetric HRP substrate and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Scintillation Proximity Assay (SPA)
This is a high-throughput method used to measure the activity of DNMTs.
Principle: The assay measures the transfer of a radiolabeled methyl group from [³H]-SAM to a biotinylated DNA substrate. The reaction mixture is added to streptavidin-coated SPA beads. When the [³H]-methyl group is incorporated into the biotinylated DNA, it is brought into close proximity to the scintillant in the beads, generating a light signal that is detected by a scintillation counter.
Procedure:
-
Reaction Setup: In a microplate, combine the recombinant DNMT enzyme, the biotinylated DNA substrate, [³H]-SAM, and the test inhibitor at various concentrations.
-
Incubation: Incubate the reaction mixture at 37°C to allow for the methylation reaction.
-
SPA Bead Addition: Add streptavidin-coated SPA beads to the reaction mixture. The biotinylated DNA will bind to the beads.
-
Signal Detection: Measure the scintillation signal using a microplate scintillation counter.
-
Data Analysis: The signal intensity is proportional to the amount of DNA methylation. Calculate the IC50 values as described for the ELISA-based assay.
Mandatory Visualization
Signaling Pathway
Caption: DNA methylation pathway and points of inhibitor action.
Experimental Workflow
Caption: Experimental workflow for assessing DNMT inhibitor selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA methyltransferase expression in triple-negative breast cancer predicts sensitivity to decitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azacytidine and decitabine induce gene-specific and non-random DNA demethylation in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. DNA Methyltransferase 1 Targeting Using Guadecitabine Inhibits Prostate Cancer Growth by an Apoptosis-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Confirmation of EML741's On-Target Effects In Vivo: A Comparative Guide
For researchers and drug development professionals investigating epigenetic modulators, confirming the in vivo on-target effects of small molecule inhibitors is a critical step. This guide provides a comparative analysis of EML741, a potent G9a/GLP histone methyltransferase inhibitor, with two other well-characterized inhibitors, UNC0642 and RK-701. The focus is on presenting available experimental data to objectively compare their performance in vivo.
While this compound has demonstrated high in vitro potency and blood-brain barrier permeability, publicly available in vivo data demonstrating its direct on-target effect—the reduction of histone H3 lysine (B10760008) 9 dimethylation (H3K9me2)—is currently limited. Therefore, this guide will present the available in vitro data for this compound and provide a detailed in vivo comparison between UNC0642 and RK-701, for which on-target efficacy data in animal models is more extensively documented.
Comparative Performance Data
The following tables summarize the key biochemical and in vivo performance metrics for this compound, UNC0642, and RK-701.
Table 1: Biochemical Potency of G9a/GLP Inhibitors
| Compound | Target(s) | IC50 (G9a) | IC50 (GLP) | Secondary Targets |
| This compound | G9a/GLP | 23 nM | Data not specified | DNMT1 (IC50 = 3.1 µM) |
| UNC0642 | G9a/GLP | <2.5 nM | <2.5 nM | >300-fold selective over a broad range of kinases, GPCRs, transporters, and ion channels |
| RK-701 | G9a/GLP | 23-27 nM | 53 nM | Highly selective over other methyltransferases |
Table 2: In Vivo On-Target Effects of G9a/GLP Inhibitors
| Compound | Animal Model | Dose and Administration | On-Target Effect | Reference |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | |
| UNC0642 | Nude mice with J82 human bladder cancer xenografts | 5 mg/kg, intraperitoneal injection, every other day for 6 doses | Significant decrease in H3K9me2 levels in xenograft tumor tissue, observed by immunohistochemistry.[1] | [1] |
| UNC0642 | 5XFAD mouse model of Alzheimer's disease | Not specified | Reduction in H3K9me2 levels in the brain, observed by Western Blot.[2] | [2] |
| RK-701 | Mice | 25 mg/kg, single intraperitoneal administration | Significant decrease in H3K9me2 levels in peripheral blood cells.[3] | [3] |
Signaling Pathways and Experimental Workflows
The primary mechanism of action for this compound, UNC0642, and RK-701 is the inhibition of the histone methyltransferases G9a and G9a-like protein (GLP). These enzymes are responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression. By inhibiting G9a/GLP, these compounds lead to a reduction in global H3K9me2 levels, which can reactivate the expression of silenced genes. This compound also exhibits inhibitory activity against DNA methyltransferase 1 (DNMT1), another key enzyme in epigenetic silencing.
The following diagram illustrates a general experimental workflow for confirming the in vivo on-target effects of G9a/GLP inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in the comparison of these G9a/GLP inhibitors.
In Vivo Administration of G9a/GLP Inhibitors
Objective: To deliver the inhibitor to the animal model to assess its in vivo effects.
Materials:
-
G9a/GLP inhibitor (UNC0642 or RK-701)
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline for RK-701)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Animal model (e.g., mice)
Protocol:
-
Formulation: Prepare the inhibitor solution by dissolving it in the appropriate vehicle. For example, to prepare a 2.5 mg/mL solution of RK-701, first dissolve it in DMSO, then sequentially add PEG300, Tween-80, and saline, mixing thoroughly after each addition. The final solution should be clear.
-
Dosing: Calculate the required volume for injection based on the animal's body weight and the desired dose (e.g., 5 mg/kg for UNC0642 or 25 mg/kg for RK-701).
-
Administration: Administer the solution via intraperitoneal injection.
-
Treatment Schedule: Follow the specified treatment schedule (e.g., single dose, daily, or every other day).
Western Blot for H3K9me2 Detection
Objective: To quantify the global levels of H3K9me2 in tissues from treated and control animals.
Materials:
-
Tissue samples (e.g., tumor, brain, or peripheral blood cells)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K9me2 and a loading control (e.g., anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Protein Extraction: Homogenize tissue samples in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-H3K9me2 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for H3K9me2 and the loading control. Normalize the H3K9me2 signal to the loading control to compare levels between treated and control groups.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Objective: To identify the genomic regions with altered H3K9me2 occupancy following inhibitor treatment.
Materials:
-
Tissue samples
-
Formaldehyde (B43269) for cross-linking
-
Lysis buffers
-
Sonicator or micrococcal nuclease for chromatin shearing
-
Anti-H3K9me2 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation and next-generation sequencing
Protocol:
-
Cross-linking: Cross-link protein-DNA complexes in tissue samples with formaldehyde.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K9me2 antibody overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions enriched for H3K9me2. Compare the H3K9me2 profiles between treated and control groups to identify differential binding sites.
Conclusion
This guide provides a comparative overview of this compound and two alternative G9a/GLP inhibitors, UNC0642 and RK-701, with a focus on their in vivo on-target effects. While in vivo data for this compound is currently lacking in the public domain, both UNC0642 and RK-701 have demonstrated clear on-target efficacy in animal models, leading to a reduction in H3K9me2 levels. The provided data tables and experimental protocols offer a valuable resource for researchers designing and interpreting studies with these potent epigenetic modulators. Further in vivo studies are necessary to fully elucidate the on-target effects of this compound and enable a direct and comprehensive comparison with other inhibitors in this class.
References
- 1. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of G9a/GLP restores cognition and reduces oxidative stress, neuroinflammation and β-Amyloid plaques in an early-onset Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A specific G9a inhibitor unveils BGLT3 lncRNA as a universal mediator of chemically induced fetal globin gene expression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of GSK-3β Inhibitors: Elraglusib, LY2090314, and Tideglusib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of three prominent Glycogen (B147801) Synthase Kinase-3β (GSK-3β) inhibitors: elraglusib (also known as EML741 and 9-ING-41), LY2090314, and tideglusib. The information presented herein is intended to support research and development efforts in the field of targeted therapeutics by offering a consolidated overview of key pharmacokinetic parameters and experimental methodologies.
Comparative Pharmacokinetic Data
The following table summarizes the key human pharmacokinetic parameters for elraglusib, LY2090314, and tideglusib, based on data from clinical trials. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds, which in turn influences their efficacy and safety profiles.
| Pharmacokinetic Parameter | Elraglusib (9-ING-41) | LY2090314 | Tideglusib |
| Maximum Concentration (Cmax) | Dose-proportional; specific values not consistently reported in publicly available data.[1] | Systemic exposure is approximately linear over the dose range studied.[2][3] | Median Cmax of 513.5 ng/mL (at 400 mg dose) and 1170.9 ng/mL (at 1000 mg dose).[4] |
| Area Under the Curve (AUC) | Dose-proportional; no accumulation observed with twice-weekly dosing.[1] | Systemic exposure is approximately linear over the dose range studied.[2][3] | Median AUC(0–12) of 1218.1 ng/mL∙h (at 400 mg dose) and 3145.7 ng/mL∙h (at 1000 mg dose).[4] |
| Terminal Half-Life (t½) | 12-20 hours in humans.[1] | 1.8-3.4 hours in humans.[2][5] | Dose-dependent; not explicitly stated as a single value. |
| Clearance (CL) | Not reported | High, approximating hepatic blood flow.[2][5] | Body weight is a significant covariate on clearance.[4] |
| Volume of Distribution (Vd) | Not reported | Moderate (~1-2 L/kg).[2][5] | Body weight is a significant covariate on volume of distribution.[4] |
| Bioavailability | Not applicable (intravenous administration).[1] | Not applicable (intravenous administration). | Dose-dependent bioavailability.[4] |
| Recommended Phase II Dose (RP2D) | 9.3 mg/kg once weekly (initially 15 mg/kg twice weekly).[1] | 40 mg every 3 weeks (in combination with pemetrexed (B1662193)/carboplatin).[2] | Not applicable in this context. |
Experimental Protocols
In Vivo Human Pharmacokinetic Study for Intravenously Administered Compounds
This section outlines a typical experimental protocol for a Phase I clinical trial to determine the pharmacokinetic profile of an intravenously administered investigational drug, such as elraglusib or LY2090314.
1. Study Design:
-
An open-label, single-dose, dose-escalation study design is commonly employed.
-
Subjects are enrolled in cohorts and receive a single intravenous infusion of the investigational drug at a specific dose level.
-
Dose escalation to the next cohort occurs after safety and tolerability data from the preceding cohort are reviewed.
2. Subject Population:
-
Healthy male and female volunteers or patients with the target disease (e.g., advanced solid tumors).
-
Inclusion and exclusion criteria are strictly defined to ensure subject safety and data integrity.
3. Drug Administration:
-
The investigational drug is administered as a single intravenous infusion over a specified period (e.g., 30 or 60 minutes).
4. Sample Collection:
-
Serial blood samples are collected at predetermined time points before, during, and after the infusion.
-
Typical time points include: pre-dose, at the end of the infusion, and at multiple time points post-infusion (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Urine and/or feces may also be collected to assess excretion pathways.
5. Bioanalytical Method:
-
A validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is used to quantify the concentration of the parent drug and any major metabolites in plasma and other biological matrices.
6. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.
-
Key parameters include: Cmax, Tmax (time to reach Cmax), AUC (from time zero to the last measurable concentration and extrapolated to infinity), t½, clearance (CL), and volume of distribution (Vd).
7. Safety and Tolerability:
-
Adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs) are monitored throughout the study to assess the safety and tolerability of the investigational drug.
Visualizations
GSK-3β Signaling Pathway
Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that plays a crucial role in regulating a multitude of cellular processes. Its activity is modulated by various signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways. Inhibition of GSK-3β can lead to the stabilization of β-catenin, which then translocates to the nucleus to regulate gene expression involved in cell proliferation and survival.
Caption: Simplified GSK-3β signaling in the context of Wnt and PI3K/Akt pathways.
Experimental Workflow for a Human Pharmacokinetic Study
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study, from subject recruitment to data analysis.
Caption: Standard workflow for a human in vivo pharmacokinetic study.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A first-in-human phase I dose-escalation, pharmacokinetic, and pharmacodynamic evaluation of intravenous LY2090314, a glycogen synthase kinase 3 inhibitor, administered in combination with pemetrexed and carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population Pharmacokinetics of Tideglusib in Congenital and Childhood Myotonic Dystrophy Type 1: Influence of Demographic and Clinical Factors on Systemic Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating EML741-Induced Apoptosis: A Comparative Guide to Caspase Assays
For researchers, scientists, and drug development professionals, validating the mechanism of action of a novel compound is a critical step. This guide provides a comparative overview of key caspase-based assays to quantitatively assess apoptosis induced by the hypothetical novel kinase inhibitor, EML741. We present supporting experimental data, detailed protocols, and visual workflows to aid in the robust evaluation of pro-apoptotic drug candidates.
Introduction to this compound and Apoptosis Validation
This compound is a novel, investigational small molecule inhibitor targeting a key kinase implicated in cancer cell survival and proliferation. Preliminary studies suggest that this compound induces cell death, and a primary hypothesis is the activation of apoptosis, or programmed cell death. Apoptosis is a highly regulated process executed by a family of cysteine proteases known as caspases. These enzymes exist as inactive zymogens and are activated in a cascade following a pro-apoptotic stimulus.
Validating apoptosis involves measuring the activation of these key enzymes. Initiator caspases, such as Caspase-8 (extrinsic pathway) and Caspase-9 (intrinsic pathway), are activated first. They, in turn, cleave and activate executioner caspases, primarily Caspase-3 and Caspase-7, which are responsible for the cleavage of cellular proteins, leading to the characteristic morphological changes of apoptosis. Therefore, measuring the activity of these specific caspases provides direct and quantitative evidence of apoptosis induction.
Comparison of Key Apoptosis Validation Methods
A multi-faceted approach is recommended to confirm apoptosis. While caspase activity assays are central, they can be complemented by other methods that detect different apoptotic hallmarks. Below is a comparison of common assays used to validate this compound's mechanism.
| Assay Type | Principle | Advantages | Disadvantages |
| Caspase-3/7 Assay | Measures the enzymatic activity of the primary executioner caspases (Caspase-3 and -7) by detecting the cleavage of a specific peptide substrate (e.g., DEVD). Can be colorimetric, fluorometric, or luminescent.[1][2][3][4] | - Direct measurement of the key executioner caspase activity.- Highly sensitive and quantitative.- Amenable to high-throughput screening. | - Measures a transient event, so timing is critical.- Does not distinguish between intrinsic and extrinsic pathways.- May not detect caspase-independent cell death. |
| Caspase-8 Assay | Measures the activity of the initiator caspase of the extrinsic (death receptor-mediated) pathway using a specific substrate (e.g., IETD).[5][6][7][8][9] | - Specifically implicates the extrinsic apoptotic pathway.- Useful for mechanistic studies of death receptor ligands or related drugs. | - Activity may be lower and more transient than executioner caspases.- Substrate specificity can overlap with other caspases.[1] |
| Caspase-9 Assay | Measures the activity of the initiator caspase of the intrinsic (mitochondrial) pathway using a specific substrate (e.g., LEHD).[10][11][12][13][14] | - Specifically implicates the intrinsic apoptotic pathway.- Key for evaluating compounds that target mitochondrial integrity or Bcl-2 family proteins. | - Like Caspase-8, activity can be transient.- Requires confirmation with other methods to build a complete picture. |
| Annexin V Staining | A fluorescently labeled protein (Annexin V) binds to phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[15][16][17] | - Detects an early event in the apoptotic cascade.- Can distinguish between early apoptotic, late apoptotic, and necrotic cells when co-stained with a viability dye like Propidium Iodide (PI). | - PS externalization can also occur during necrosis.- Can be a transient event. |
| Western Blot | Detects the presence of the cleaved (active) forms of caspases (e.g., cleaved Caspase-3) or the cleavage of their substrates (e.g., PARP) using specific antibodies.[18][19][20] | - Provides clear qualitative or semi-quantitative confirmation of caspase activation.- Allows for the simultaneous detection of multiple proteins in the pathway. | - Less sensitive than activity assays.- More time-consuming and lower throughput. |
This compound Performance Data
The following table summarizes hypothetical data from experiments conducted on HeLa cells treated with this compound (10 µM), a vehicle control (0.1% DMSO), or a positive control (Staurosporine, 1 µM) for 12 hours.
| Assay | Parameter Measured | Vehicle Control | This compound (10 µM) | Staurosporine (1 µM) |
| Caspase-Glo® 3/7 | Fold Change in Luminescence (vs. Vehicle) | 1.0 ± 0.1 | 8.5 ± 0.7 | 12.2 ± 1.1 |
| Caspase-8 Colorimetric | Fold Change in Absorbance (vs. Vehicle) | 1.0 ± 0.2 | 1.8 ± 0.3 | 2.5 ± 0.4 |
| Caspase-9 Fluorometric | Fold Change in Fluorescence (vs. Vehicle) | 1.0 ± 0.1 | 6.2 ± 0.5 | 9.8 ± 0.9 |
| Annexin V/PI Flow Cytometry | % Annexin V Positive Cells | 4.2% ± 1.1% | 45.8% ± 3.5% | 68.3% ± 4.2% |
Data Interpretation: The significant increase in Caspase-9 and Caspase-3/7 activity suggests that this compound primarily induces apoptosis through the intrinsic pathway. The modest increase in Caspase-8 activity may indicate some level of pathway crosstalk. These findings are strongly supported by the high percentage of Annexin V positive cells, confirming the induction of apoptosis.
Visualizing Apoptotic Signaling and Experimental Workflow
To better understand the biological context and the experimental process, the following diagrams have been generated.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 2. ulab360.com [ulab360.com]
- 3. promega.com [promega.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Caspase-8 Assay Kit (Colorimetric) (ab39700) | Abcam [abcam.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. eurodiagnostico.com [eurodiagnostico.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. file.elabscience.com [file.elabscience.com]
- 10. Caspase 9 Assay Kit (Fluorometric) (ab65607) | Abcam [abcam.com]
- 11. Caspase 9 Assay Kit (Fluorometric) (ab65607) | Abcam [abcam.com]
- 12. takarabio.com [takarabio.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. promega.com [promega.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Annexin V Staining Protocol [bdbiosciences.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 19. Immunodetection of caspase-3 by Western blot using glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to Benzodiazepine Chemotype Inhibitors: EML741 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The benzodiazepine (B76468) scaffold, traditionally associated with therapeutics targeting the central nervous system via GABA-A receptors, has emerged as a "privileged structure" in medicinal chemistry. Its versatile nature has led to the development of potent and selective inhibitors for a diverse range of protein targets, extending far beyond its initial applications. This guide provides a comparative analysis of EML741, a novel epigenetic modifier, alongside other benzodiazepine chemotype inhibitors targeting different protein families, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a potent and selective inhibitor of the histone lysine (B10760008) methyltransferases G9a and G9a-like protein (GLP), with a secondary inhibitory activity against DNA methyltransferase 1 (DNMT1).[1] Developed through a scaffold hopping approach from the quinazoline-based inhibitor UNC0638, this compound represents a significant advancement in the chemical toolbox for studying epigenetic regulation.[2] G9a and GLP are the primary enzymes responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2), epigenetic marks associated with transcriptional repression.
Comparative Analysis of Benzodiazepine Chemotype Inhibitors
This guide compares this compound with representative benzodiazepine chemotype inhibitors from two other major classes: BET bromodomain inhibitors and protein kinase inhibitors.
Data Presentation: Quantitative Inhibitory Activity
The following table summarizes the in vitro potency of this compound and other selected benzodiazepine chemotype inhibitors against their respective targets.
| Inhibitor | Target(s) | IC50 / Kd | Assay Type | Reference |
| This compound | G9a/GLP | IC50: 23 nM | Biochemical Assay | [1] |
| G9a | Kd: 1.13 µM | Binding Assay | [1] | |
| DNMT1 | IC50: 3.1 µM | Biochemical Assay | [1] | |
| UNC0638 | G9a | IC50: < 15 nM | SAHH-coupled Assay | [3] |
| GLP | IC50: 19 nM | SAHH-coupled Assay | [2][4][3] | |
| I-BET762 (Molibresib) | BET Bromodomains | IC50: 32.5-42.5 nM | FRET Assay | [5][6][7][8] |
| BET Bromodomains | Kd: 50.5-61.3 nM | Binding Assay | [6][7] | |
| (+)-JQ1 | BRD4(1) | IC50: 77 nM | ALPHA-screen | [9][10] |
| BRD4(2) | IC50: 33 nM | ALPHA-screen | [9][10] | |
| BRD2(N) | IC50: 17.7 nM | Biochemical Assay | ||
| BRD4(N) | Kd: 49 nM | Binding Assay | ||
| DCLK1-IN-1 | DCLK1 | IC50: 9.5 nM | KINOMEscan Binding Assay | [11][12][13] |
| DCLK1 | IC50: 57.2 nM | Kinase Assay | [11][12] | |
| DCLK2 | IC50: 31 nM | KINOMEscan Binding Assay | [11][14] | |
| DCLK2 | IC50: 103 nM | Kinase Assay | [12][14] |
Signaling Pathways and Mechanisms of Action
The diverse targets of benzodiazepine chemotype inhibitors translate to distinct effects on cellular signaling pathways.
This compound and Epigenetic Regulation
This compound inhibits G9a/GLP, leading to a reduction in H3K9me2 levels. This prevents the recruitment of transcriptional repressors, thereby reactivating the expression of silenced genes. Its dual inhibition of DNMT1 further contributes to the reversal of epigenetic silencing.
BET Inhibitors and Transcriptional Activation
BET proteins like BRD4 are "readers" of the epigenetic code, binding to acetylated histones and recruiting transcriptional machinery to activate gene expression, including oncogenes like c-MYC. Benzodiazepine BET inhibitors such as I-BET762 and JQ1 competitively bind to the bromodomains of BET proteins, displacing them from chromatin and downregulating the expression of target genes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. I-BET 762 | Bromodomains | Tocris Bioscience [tocris.com]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
Lack of Public Data on EML741 Necessitates Alternative Comparative Analysis
As of late 2025, a thorough review of publicly available scientific literature did not yield any transcriptomic studies specifically investigating the cellular effects of a compound designated EML741. Therefore, this guide presents a comparative transcriptomic analysis of structurally related and well-characterized quassinoid compounds: Ailanthone, Brusatol, and Bruceine A. These compounds serve as relevant alternatives for understanding the potential molecular mechanisms of action within this class of natural products.
This guide is intended for researchers, scientists, and drug development professionals, providing a comparative overview of gene expression data, detailed experimental methodologies, and visualizations of key signaling pathways to facilitate a deeper understanding of their cellular impact.
Comparative Transcriptomic Data of Quassinoid-Treated Cells
The following table summarizes the known effects of Ailanthone, Brusatol, and Bruceine A on gene and protein expression based on available research.
| Compound | Key Affected Genes/Proteins | Regulation | Pathway | Implication | Reference |
| Ailanthone | XRCC1, P23 (PTGES3) | Downregulated | Base Excision Repair (BER) | Inhibition of DNA damage repair | [1] |
| Brusatol | Nrf2 | Downregulated | Oxidative Stress Response | Inhibition of protein synthesis, overcoming chemoresistance | [1] |
| Bruceine A | Caspase-3, Caspase-9, PARP | Upregulated (cleavage) | Apoptosis | Induction of programmed cell death | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of transcriptomic studies. Below are generalized protocols based on studies of related compounds.[1]
1. Cell Culture and Treatment:
-
Cell Lines: A panel of relevant cancer cell lines (e.g., gastric cancer patient-derived xenograft tissues for Ailanthone) are cultured under standard conditions.
-
Treatment: Cells are treated with the compound of interest (e.g., Ailanthone, Brusatol) or a vehicle control (e.g., DMSO) for a predetermined duration.
2. RNA Extraction and Sequencing:
-
Total RNA is extracted from treated and control cells using a suitable commercial kit.
-
RNA quality and quantity are assessed using spectrophotometry and capillary electrophoresis.
-
mRNA is enriched using oligo(dT) magnetic beads.
-
Sequencing libraries are prepared using a library preparation kit and sequenced on a high-throughput sequencing platform.
3. Bioinformatic Analysis:
-
Data Preprocessing: Raw sequencing reads are filtered to remove low-quality reads and adapter sequences.
-
Read Alignment: Clean reads are aligned to a reference genome.
-
Differential Gene Expression Analysis: Gene expression levels are quantified, and differentially expressed genes (DEGs) between treated and control groups are identified using statistical packages such as DESeq2 or edgeR.
-
Pathway and Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis are performed on the DEGs to identify enriched biological processes and signaling pathways.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Comparative Transcriptomics
The following diagram outlines a typical workflow for a comparative transcriptomic study.
References
Validating the Synergistic Effects of EML741 with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic effects of EML741, a potent dual inhibitor of G9a/GLP histone methyltransferases and DNA methyltransferase 1 (DNMT1), with conventional chemotherapy. While direct experimental data on this compound in combination with chemotherapy is emerging, this document synthesizes findings from preclinical studies on highly similar G9a and DNMT1 inhibitors to forecast the potential synergistic outcomes and guide future research.
Introduction to this compound: A Dual Epigenetic Inhibitor
This compound is a novel small molecule that selectively inhibits the histone lysine (B10760008) methyltransferases G9a and G9a-like protein (GLP) with high potency (IC50 = 23 nM for G9a).[1][2][3] Additionally, it demonstrates inhibitory activity against DNMT1 (IC50 = 3.1 µM).[1][3] G9a/GLP and DNMT1 are key epigenetic enzymes often dysregulated in cancer, leading to the silencing of tumor suppressor genes and contributing to chemoresistance. By targeting these enzymes, this compound has the potential to reprogram the epigenetic landscape of cancer cells, thereby enhancing their sensitivity to cytotoxic chemotherapeutic agents.
Synergistic Potential of this compound with Chemotherapy
The dual inhibitory action of this compound on two distinct epigenetic pathways suggests a strong potential for synergistic interactions with a variety of chemotherapeutic drugs. The following sections present a comparative analysis based on published data for other G9a and DNMT1 inhibitors.
Enhanced Cytotoxicity in Combination Therapy
Preclinical studies have consistently demonstrated that inhibition of G9a or DNMT1 can significantly enhance the cytotoxic effects of standard chemotherapy agents across various cancer types. This synergy is typically characterized by a reduction in the half-maximal inhibitory concentration (IC50) of the chemotherapeutic drug when used in combination with the epigenetic inhibitor.
Table 1: Synergistic Effects of G9a/GLP and DNMT1 Inhibitors with Chemotherapy in Cancer Cell Lines
| Cancer Type | Chemotherapeutic Agent | Epigenetic Inhibitor (Target) | Cell Line(s) | Key Synergistic Outcome | Reference(s) |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Cisplatin (B142131) | UNC0638 (G9a) | SAS-CR | Significant decrease in Cisplatin IC50 | [4] |
| Hepatocellular Carcinoma (HCC) | Cisplatin | BIX-01294 (G9a) | HuH7, SNU387 | Increased sensitivity to Cisplatin | [5][6][7] |
| Pancreatic Cancer | Gemcitabine (B846) | G9a inhibitor | PANC-1-R | Reduced chemoresistance and stemness | [8] |
| Various Solid Tumors | DNA Double-Strand Break (DSB) Inducing Agents (e.g., Etoposide) | UNC0638, A-366 (G9a) | U2OS | Hypersensitization to DSB-inducing agents | [9][10] |
| Solid Tumors | Platinum-based drugs | Decitabine (DNMT1) | Various | Reversal of drug resistance | [2][11] |
Mechanisms of Synergistic Action
The synergistic effects of G9a/GLP and DNMT1 inhibition with chemotherapy are underpinned by multiple mechanisms that collectively render cancer cells more susceptible to cytotoxic damage.
-
Impaired DNA Damage Repair: G9a inhibitors have been shown to impair DNA double-strand break (DSB) repair mechanisms.[9][10] This is particularly relevant for chemotherapeutic agents that induce DNA damage, such as cisplatin and etoposide. By inhibiting G9a, this compound is expected to prevent cancer cells from efficiently repairing the DNA lesions caused by chemotherapy, leading to the accumulation of lethal damage.
-
Reactivation of Tumor Suppressor Genes: Both G9a/GLP and DNMT1 are responsible for silencing tumor suppressor genes that can promote apoptosis and cell cycle arrest.[3][11] Inhibition of these enzymes by this compound can lead to the re-expression of these critical genes, thereby lowering the threshold for chemotherapy-induced cell death.
-
Induction of Apoptosis: Studies have shown that combining G9a inhibitors with chemotherapeutic agents leads to a significant increase in apoptosis compared to either agent alone.[4][5] This is often mediated by the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic factors.
-
Cell Cycle Dysregulation: G9a inhibitors can interfere with cell cycle progression, potentially arresting cells in phases that are more sensitive to the action of specific chemotherapeutic drugs.[12]
Experimental Protocols
The following are generalized methodologies for key experiments to validate the synergistic effects of this compound with chemotherapy.
Cell Viability Assays (MTT/CCK-8)
Objective: To determine the effect of this compound, chemotherapy, and their combination on the viability and proliferation of cancer cells.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, the chosen chemotherapeutic agent, and the combination of both. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent to each well and incubate for 2-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each treatment condition. Synergy can be assessed using the Combination Index (CI) method, where CI < 1 indicates synergy.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound and chemotherapy, alone and in combination.
Protocol:
-
Cell Treatment: Treat cells with this compound, chemotherapy, and the combination for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
Objective: To investigate the molecular mechanisms underlying the synergistic effects by examining changes in protein expression related to DNA damage, apoptosis, and cell cycle regulation.
Protocol:
-
Protein Extraction: Lyse treated cells and quantify protein concentration using a BCA assay.
-
SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against target proteins (e.g., γH2AX for DNA damage, cleaved PARP and Caspase-3 for apoptosis, p21 and Cyclin B1 for cell cycle) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Visualizing the Mechanisms of Synergy
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for investigating the synergistic effects of this compound and chemotherapy.
Caption: Signaling pathway of this compound and chemotherapy synergy.
Caption: General experimental workflow for validating synergy.
Conclusion and Future Directions
The available preclinical evidence for G9a/GLP and DNMT1 inhibitors strongly supports the hypothesis that this compound will exhibit synergistic anti-cancer effects when combined with various chemotherapeutic agents. The dual mechanism of action of this compound, targeting both histone and DNA methylation, positions it as a promising candidate for combination therapies aimed at overcoming chemoresistance and improving treatment outcomes.
Future research should focus on:
-
Directly testing this compound in combination with a panel of standard-of-care chemotherapies in various cancer cell lines and patient-derived xenograft (PDX) models.
-
Elucidating the precise molecular mechanisms underlying the synergy of this compound through comprehensive transcriptomic and proteomic analyses.
-
Evaluating the in vivo efficacy and safety of this compound-chemotherapy combinations in preclinical animal models to pave the way for clinical trials.
This guide provides a foundational framework for researchers to design and interpret experiments aimed at validating the synergistic potential of this compound in combination with chemotherapy, ultimately contributing to the development of more effective cancer therapies.
References
- 1. DNA methyltransferase inhibitors combination therapy for the treatment of solid tumor: mechanism and clinical application. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. DNA methyltransferase inhibitors combination therapy for the treatment of solid tumor: mechanism and clinical application: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. The Role of the DNA Methyltransferase Family and the Therapeutic Potential of DNMT Inhibitors in Tumor Treatment [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. High Expression of G9a Induces Cisplatin Resistance in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The histone methyltransferase G9a as a therapeutic target to override gemcitabine resistance in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. G9a inhibition potentiates the anti-tumour activity of DNA double-strand break inducing agents by impairing DNA repair independent of p53 status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cruk.cam.ac.uk [cruk.cam.ac.uk]
- 11. DNA methyltransferase inhibitors combination therapy for the treatment of solid tumor: mechanism and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combined Targeting of G9a and Checkpoint Kinase 1 Synergistically Inhibits Pancreatic Cancer Cell Growth by Replication Fork Collapse - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking EML741 Against Novel Epigenetic Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of epigenetic therapeutics is rapidly evolving, with a host of novel molecules targeting the enzymes that regulate gene expression entering preclinical and clinical development. This guide provides a comparative analysis of EML741, a dual inhibitor of histone lysine (B10760008) methyltransferase G9a/GLP and DNA methyltransferase 1 (DNMT1), against a selection of novel epigenetic drugs targeting key pathways in oncology and other diseases. This objective comparison, supported by experimental data, aims to inform researchers and drug development professionals on the current landscape of epigenetic inhibitors.
Quantitative Data Summary
The following table summarizes the key characteristics of this compound and a panel of novel epigenetic drugs, offering a quantitative comparison of their targets, potency, and clinical or preclinical findings.
| Drug | Target(s) | IC50 | Key Clinical/Preclinical Findings | Common Adverse Events (if in clinical trials) |
| This compound | G9a/GLP, DNMT1 | G9a: 23 nM; DNMT1: 3.1 µM[1] | Preclinical: Exhibits low cell toxicity, is membrane permeable, and penetrates the blood-brain barrier.[1] | Not in clinical trials |
| Tazemetostat | EZH2 (wild-type and mutant) | 11 nM (peptide assay), 16 nM (nucleosome assay)[2] | FDA-approved for epithelioid sarcoma and follicular lymphoma. Shows efficacy in both EZH2-mutant and wild-type lymphomas.[3][4][5] | Pain, fatigue, nausea, vomiting, constipation |
| Valemetostat | EZH1/EZH2 | Not specified in publicly available data | Preclinical: Demonstrates greater potential to reduce H3K27me3 than EZH2-selective inhibitors.[6] Shows strong antitumor activity in various hematological malignancy models.[7] | Not specified in publicly available data |
| Bomedemstat | LSD1 | Not specified in publicly available data | Clinical (Phase 2): Shows clinical activity in advanced myelofibrosis, including reduction in spleen volume and improvement in symptom scores.[8][9] Generally well-tolerated.[10] | Dysgeusia (altered taste), diarrhea, thrombocytopenia[8][11] |
| Iadademstat (B609776) | LSD1 | Not specified in publicly available data | Clinical (Phase 2): In combination with azacitidine, shows promising safety and efficacy in first-line acute myeloid leukemia.[12] Acts via both catalytic inhibition and disruption of protein-protein interactions.[13][14][15] | Not specified in publicly available data |
| ZEN-3694 | Pan-BET (BRD2, BRD3, BRD4) | Submicromolar potency in various prostate cancer cell lines[16] | Preclinical: Shows potent activity in advanced metastatic prostate cancer models, including those resistant to enzalutamide.[16][17] Clinical (Phase 1b/2): In combination with enzalutamide, shows favorable progression-free survival in metastatic castration-resistant prostate cancer.[18] In combination with talazoparib (B560058) for triple-negative breast cancer.[19] | Thrombocytopenia[19] |
| Pelabresib | BET | Not specified in publicly available data | Clinical (Phase 3): In combination with ruxolitinib (B1666119) for myelofibrosis, met primary endpoint of spleen volume reduction.[20][21] Generally well-tolerated.[22][23] | Thrombocytopenia, anemia[23] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of epigenetic drug candidates. Below are representative protocols for key biochemical and cell-based assays.
EZH2 Inhibitor Biochemical Assay (Chemiluminescent)
This assay quantifies the methyltransferase activity of the EZH2 complex by measuring the production of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction.
Materials:
-
Purified recombinant EZH2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)
-
Histone H3 peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
Test inhibitor (e.g., Tazemetostat)
-
Assay buffer
-
Primary antibody specific for methylated H3K27
-
HRP-labeled secondary antibody
-
Chemiluminescent substrate
-
96-well plate
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a 96-well plate, add the purified EZH2 complex, histone H3 substrate, and SAM.
-
Add the test inhibitor at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 1 hour at room temperature to allow the enzymatic reaction to proceed.
-
Add the primary antibody that specifically recognizes the methylated histone H3 at lysine 27.
-
Incubate for 1 hour at room temperature.
-
Wash the plate to remove unbound primary antibody.
-
Add the HRP-labeled secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate to remove unbound secondary antibody.
-
Add the chemiluminescent substrate.
-
Measure the luminescence using a luminometer. The signal is inversely proportional to the EZH2 activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[24]
LSD1 Inhibitor Cell-Based Proliferation Assay (MTT)
This assay determines the effect of an LSD1 inhibitor on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., a cell line known to be sensitive to LSD1 inhibition)
-
Complete cell culture medium
-
Test inhibitor (e.g., Bomedemstat)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the LSD1 inhibitor in complete cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing the different concentrations of the inhibitor. Include a vehicle control.
-
Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the log concentration of the inhibitor.[25]
Visualizations
Signaling Pathways of Targeted Epigenetic Modifiers
The following diagram illustrates the key epigenetic signaling pathways targeted by this compound and the comparator novel drugs. These pathways play crucial roles in regulating gene expression, and their dysregulation is a hallmark of many cancers.
Caption: Targeted Epigenetic Signaling Pathways.
Experimental Workflow for Benchmarking Epigenetic Drugs
The diagram below outlines a typical experimental workflow for the preclinical evaluation and benchmarking of novel epigenetic inhibitors. This systematic approach progresses from initial in vitro characterization to in vivo efficacy studies.
Caption: Epigenetic Drug Benchmarking Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tazemetostat (EPZ6438) | EZH2 inhibitor | TargetMol [targetmol.com]
- 4. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Valemetostat Tosilate: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. onclive.com [onclive.com]
- 10. P1033: A PHASE 2 STUDY OF THE LSD1 INHIBITOR IMG-7289 (BOMEDEMSTAT) FOR THE TREATMENT OF ESSENTIAL THROMBOCYTHEMIA (ET) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. ashpublications.org [ashpublications.org]
- 13. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. A Phase 1b/2a Study of the Pan-BET Bromodomain Inhibitor ZEN-3694 in Combination with Enzalutamide in Patients with Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ascopubs.org [ascopubs.org]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 22. ascopubs.org [ascopubs.org]
- 23. esmo.org [esmo.org]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. benchchem.com [benchchem.com]
A Head-to-Head Comparison of EZH2 Inhibitors: Tazemetostat vs. GSK126
An Important Clarification on EML741: Initial searches for this compound in the context of EZH2 inhibition revealed no relevant data. Further investigation has clarified that this compound is a histone lysine (B10760008) methyltransferase G9a/GLP inhibitor, not an EZH2 inhibitor[1][2]. Therefore, a direct head-to-head comparison between this compound and the EZH2 inhibitor tazemetostat (B611178) is not scientifically valid. To provide a valuable and relevant comparison for researchers in the field of oncology and drug development, this guide will instead offer a head-to-head comparison of two prominent EZH2 inhibitors: tazemetostat and GSK126 .
This guide provides an objective comparison of the performance of tazemetostat and GSK126, supported by available preclinical and clinical data. It is intended for researchers, scientists, and drug development professionals.
Introduction to EZH2 and its Inhibitors
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with gene silencing. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.
Tazemetostat (EPZ-6438) and GSK126 are both potent and selective small molecule inhibitors of EZH2. They function by competing with the S-adenosyl-L-methionine (SAM) cofactor, thereby preventing the methyltransferase activity of EZH2. This leads to a reduction in H3K27me3 levels and the reactivation of silenced tumor suppressor genes.
Mechanism of Action
Both tazemetostat and GSK126 are S-adenosylmethionine (SAM)-competitive inhibitors of EZH2, targeting both wild-type (WT) and mutant forms of the enzyme.[3] Inhibition of EZH2's methyltransferase activity leads to a global decrease in H3K27me3, which in turn reactivates the expression of PRC2 target genes. This can induce cell cycle arrest, apoptosis, and differentiation in cancer cells.
References
Safety Operating Guide
Navigating the Disposal of EML741: A Precautionary Approach in the Absence of Specific Data
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential procedural steps for the disposal of EML741, a histone lysine (B10760008) methyltransferase G9a/GLP inhibitor used in research.
Important Notice: As of the latest search, a specific Safety Data Sheet (SDS) for this compound (CAS 2328074-38-8) is not publicly available. In the absence of specific hazard information, this compound must be handled and disposed of as a hazardous chemical. This precautionary approach is a cornerstone of laboratory safety. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.
General Characteristics of Hazardous Waste
Chemical waste is generally classified as hazardous if it exhibits one or more of the following characteristics. Lacking specific data, this compound should be assumed to potentially fall into one or more of these categories.
| Characteristic | Description |
| Ignitability | Liquids with a flash point below 60°C (140°F), non-liquids that can cause fire through friction, spontaneous chemical changes, or retained heat from manufacturing or processing, or are ignitable compressed gases or oxidizers. |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5, or a liquid that corrodes steel at a rate greater than 6.35 mm per year. |
| Reactivity | Substances that are unstable under normal conditions, may react with water, may give off toxic gases, or are capable of detonation or explosion under normal conditions or when heated. |
| Toxicity | Harmful or fatal when ingested or absorbed, or can leach toxic chemicals into the soil or groundwater when disposed of on land. |
Experimental Protocols for Proper Disposal
The following step-by-step procedures are based on general best practices for the disposal of hazardous laboratory chemicals.
Protocol 1: Disposal of Unused or Excess this compound
-
Do Not Dispose Down the Drain or in Regular Trash: this compound must not be disposed of via the sanitary sewer or as regular solid waste.[1][2]
-
Label as Hazardous Waste: The primary container of the unused this compound must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and its CAS number (2328074-38-8).
-
Ensure Proper Containment: The container must be in good condition, compatible with the chemical, and securely sealed to prevent leaks or spills.[3]
-
Segregate from Incompatible Waste: Store the container in a designated satellite accumulation area, segregated from other chemicals that may be incompatible.
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for hazardous waste. Do not attempt to transport the waste off-site yourself.
Protocol 2: Disposal of Empty this compound Containers
-
Triple Rinsing: An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the residue.[2]
-
Collect Rinsate: The first rinse, and potentially subsequent rinses, must be collected and treated as hazardous waste.[2] Follow your institution's specific guidelines on which rinses to collect. The collected rinsate should be placed in a properly labeled hazardous waste container.
-
Deface the Label: Once properly rinsed and air-dried, completely deface or remove the original label from the empty container.[4]
-
Final Disposal: After rinsing and defacing the label, the container may be disposed of in the regular laboratory trash or recycling, in accordance with your institution's policies.
Protocol 3: Disposal of Contaminated Materials
-
Identify Contaminated Items: This includes personal protective equipment (PPE) such as gloves, absorbent materials used for spills, and any labware (e.g., pipette tips, vials) that has come into direct contact with this compound.
-
Contain as Hazardous Waste: Place all contaminated solid waste into a designated, leak-proof container or a clear plastic bag within a labeled pail.[4]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and should specify the contaminating chemical (this compound).
-
Schedule Pickup: Arrange for the disposal of the contaminated waste through your EHS department.
Mandatory Visualization
Caption: Disposal decision workflow for this compound in the absence of an SDS.
References
Essential Safety and Logistical Information for Handling EML741
Disclaimer: As "EML741" does not correspond to a publicly documented chemical compound, this guide provides a comprehensive operational plan for a representative potent, powdered small molecule compound. This information must be supplemented with a thorough, substance-specific risk assessment based on the actual Safety Data Sheet (SDS) once the compound's identity is known.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals. It offers procedural, step-by-step guidance to ensure the safe handling of potent chemical compounds from receipt to disposal.
I. Personal Protective Equipment (PPE)
The appropriate level of PPE is dictated by a risk assessment considering the compound's properties, the quantity being handled, and the specific procedure. The following table summarizes recommended PPE for various laboratory activities.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator.[1][2] - Disposable, solid-front lab coat with tight-fitting cuffs.[1] - Double-gloving (e.g., nitrile).[1] - Disposable sleeves.[1] | High risk of aerosolization and inhalation of potent powders, necessitating maximum respiratory and skin protection.[1] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure.[1] - Lab coat.[1] - Safety glasses with side shields or chemical splash goggles.[1][3] - Single pair of chemical-resistant gloves (e.g., nitrile).[1] | Reduced aerosolization risk, but potential for splashes and spills requires primary engineering controls and standard PPE.[1] |
| In Vitro / In Vivo Dosing | - Lab coat. - Safety glasses. - Appropriate gloves for the solvent and compound. | Focus on preventing skin and eye contact during application.[1] |
| General Laboratory Operations | - Lab coat. - Safety glasses. - Gloves. | Standard laboratory practice to protect against incidental contact.[1] |
II. Occupational Exposure Limits (OELs)
OELs are crucial for assessing and managing workplace exposure to hazardous substances.[4] They represent the upper limit on the acceptable concentration of a substance in the air for a specific duration.[4][5]
| Exposure Limit Type | Description | Purpose |
| Time-Weighted Average (TWA) | The average exposure over a standard 8-hour workday or 40-hour workweek.[6] | Protects against health effects from long-term or chronic exposure.[7] |
| Short-Term Exposure Limit (STEL) | A 15-minute TWA that should not be exceeded at any time during a workday.[6][7] | Protects against acute effects like irritation from brief, higher-level exposures.[8] |
| Ceiling (C) | The maximum concentration that should not be exceeded at any point in time.[6] | Protects against substances that can cause immediate or very rapid harm.[7] |
Specific OELs for this compound are not available. A qualified industrial hygienist should be consulted to establish appropriate exposure controls.
III. Experimental Protocols
A. Weighing a Potent Powdered Compound (this compound)
-
Preparation: Don all required PPE for handling potent powders. Ensure a chemical fume hood or ventilated balance enclosure is certified and functioning correctly.
-
Staging: Place all necessary equipment (e.g., weigh paper, spatula, vials, waste bags) inside the enclosure before introducing the compound.
-
Weighing: Carefully transfer the desired amount of this compound from the stock container to the weigh paper. Avoid any actions that could generate dust.
-
Transfer: Transfer the weighed powder to a pre-labeled container.
-
Decontamination: Wipe down the spatula, weigh paper, and any other contaminated surfaces with an appropriate deactivating solution or solvent. Dispose of all contaminated materials in a designated hazardous waste bag.[9]
-
Doffing: Carefully remove PPE, avoiding self-contamination, and dispose of it in the designated waste stream.
B. Reconstitution of a Potent Compound
-
Preparation: Perform this procedure within a chemical fume hood. Don appropriate PPE for solution preparation.
-
Solvent Addition: Using a calibrated pipette, slowly add the desired solvent to the vial containing the weighed this compound.
-
Dissolution: Cap the vial and mix gently by inversion or vortexing until the compound is fully dissolved.
-
Labeling: Ensure the vial is clearly labeled with the compound name, concentration, solvent, and date of preparation.
-
Waste Disposal: Dispose of any contaminated pipette tips or other materials in the appropriate hazardous waste container.
IV. Operational and Disposal Plans
A comprehensive plan is essential for managing the lifecycle of a potent compound within the laboratory.
Caption: High-level workflow for the safe handling of potent compounds.
Waste Disposal Plan
Proper disposal of hazardous waste is critical to protect personnel and the environment.[10]
| Waste Stream | Disposal Procedure | Rationale |
| Contaminated Solid Waste (Gloves, lab coats, pipette tips, vials) | - Collect in a designated, puncture-resistant, and sealed container.[1] - Label as "Hazardous Waste" with the compound name.[1] | To prevent exposure and ensure proper handling by waste management personnel. |
| Unused or Expired Compound | - Dispose of through a certified hazardous waste vendor.[1] - Do not pour down the drain or discard in regular trash.[11][12] | Potent compounds can have significant environmental and health impacts if not disposed of correctly. |
| Contaminated Liquid Waste (Solvents, reaction mixtures) | - Collect in a compatible, sealed, and clearly labeled waste container. - Keep different hazardous wastes separate whenever possible.[10][13] | Prevents potentially dangerous chemical reactions and facilitates proper disposal. |
V. Spill Response Protocol
Immediate and correct response to a spill is critical to mitigate exposure and contamination.
Caption: Decision-making workflow for responding to a chemical spill.
References
- 1. benchchem.com [benchchem.com]
- 2. aiha.org [aiha.org]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. Occupational exposure limit - Wikipedia [en.wikipedia.org]
- 5. Occupational Exposure Limit Values - Industrial Hygiene in the Workplace [industrialhygienepub.com]
- 6. An Introduction to Occupational Exposure Limits - Chemwatch [chemwatch.net]
- 7. ftp.cdc.gov [ftp.cdc.gov]
- 8. Occupational exposure limit values - OSHwiki | European Agency for Safety and Health at Work [oshwiki.osha.europa.eu]
- 9. Chemical Waste – EHS [ehs.mit.edu]
- 10. bangor.ac.uk [bangor.ac.uk]
- 11. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 12. Safe Use and Disposal of Household Chemicals | New Mexico State University - BE BOLD. Shape the Future. [pubs.nmsu.edu]
- 13. geo.utexas.edu [geo.utexas.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
